Methylphosphinic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
4206-94-4 |
|---|---|
Molecular Formula |
CH4O2P+ |
Molecular Weight |
79.015 g/mol |
IUPAC Name |
hydroxy-methyl-oxophosphanium |
InChI |
InChI=1S/CH3O2P/c1-4(2)3/h1H3/p+1 |
InChI Key |
OFSFQGSFEXXHNH-UHFFFAOYSA-O |
SMILES |
C[P+](=O)O |
Canonical SMILES |
C[P+](=O)O |
boiling_point |
162.6 °C |
melting_point |
-40.01 °C |
Other CAS No. |
4206-94-4 |
Synonyms |
methylphosphinic acid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methylphosphinic Acid: Chemical Formula, Structure, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphinic acid is the simplest organophosphorus compound containing a phosphorus-carbon bond and a phosphorus-hydrogen bond. Its unique structure, featuring a chiral phosphorus center, makes it a molecule of significant interest in the fields of coordination chemistry, catalysis, and as a precursor for the synthesis of more complex organophosphorus compounds, including those with potential applications in drug development. This technical guide provides a comprehensive overview of the chemical formula, structure, properties, and synthesis of this compound, intended for researchers and professionals in the chemical sciences.
Chemical Formula and Structure
The chemical formula for this compound is CH₅O₂P .[1] Its structure consists of a central phosphorus atom double-bonded to one oxygen atom and single-bonded to a methyl group, a hydroxyl group, and a hydrogen atom. This arrangement results in a tetrahedral geometry around the phosphorus atom.
The presence of four different substituents on the phosphorus atom (a methyl group, a hydroxyl group, a hydrogen atom, and a doubly bonded oxygen atom) renders it a chiral center. Therefore, this compound can exist as a pair of enantiomers.
It is crucial to distinguish this compound from the closely related methylphosphonic acid. While often confused, they are distinct compounds with different chemical formulas and structures. Methylphosphonic acid has the chemical formula CH₅O₃P and contains two hydroxyl groups attached to the phosphorus atom, lacking the direct P-H bond characteristic of this compound.[2]
dot graph Methylphosphinic_Acid_Structure { graph [layout=neato, overlap=false, splines=true, maxiter=5000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
// Central Phosphorus Atom P [label="P", pos="0,0!", fontsize=14, fontcolor="#EA4335"];
// Atoms bonded to Phosphorus O1 [label="O", pos="-1,1!", fontcolor="#EA4335"]; O2 [label="O", pos="1,1!", fontcolor="#EA4335"]; C1 [label="C", pos="0,-1.2!", fontcolor="#202124"]; H_P [label="H", pos="1.2,-0.5!", fontcolor="#202124"];
// Hydrogens bonded to Carbon and Oxygen H1_C1 [label="H", pos="-0.5,-2!", fontcolor="#202124"]; H2_C1 [label="H", pos="0.5,-2!", fontcolor="#202124"]; H3_C1 [label="H", pos="0,-2.5!", fontcolor="#202124"]; H_O2 [label="H", pos="1.5,1.5!", fontcolor="#202124"];
// Bonds edge [len=1.2]; P -- O1 [label=" ", style=double, color="#34A853"]; P -- O2 [label=" ", color="#34A853"]; P -- C1 [label=" ", color="#34A853"]; P -- H_P [label=" ", color="#34A853"]; C1 -- H1_C1 [label=" ", color="#4285F4"]; C1 -- H2_C1 [label=" ", color="#4285F4"]; C1 -- H3_C1 [label=" ", color="#4285F4"]; O2 -- H_O2 [label=" ", color="#4285F4"]; } Caption: 2D structure of this compound.
Physicochemical Properties
This compound is a white solid at room temperature. A summary of its key quantitative properties is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | CH₅O₂P | [1] |
| Molar Mass | 80.02 g/mol | |
| CAS Number | 4206-94-4 | |
| Appearance | White solid | |
| Melting Point | 89-91 °C | |
| pKa | ~3.0 |
Spectroscopic Data
The structural characterization of this compound is typically achieved through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in D₂O typically shows a doublet for the methyl protons due to coupling with the phosphorus atom. The proton directly attached to the phosphorus atom also appears as a doublet due to coupling with the phosphorus atom, with a characteristically large coupling constant.
| Protons | Chemical Shift (ppm) | Multiplicity | J-coupling (Hz) |
| CH₃ | ~1.5 | Doublet | ²J(P,H) ≈ 16 |
| P-H | ~7.0 | Doublet | ¹J(P,H) ≈ 550 |
³¹P NMR Spectroscopy
The ³¹P NMR spectrum of this compound provides valuable information about the chemical environment of the phosphorus atom. It typically exhibits a multiplet due to coupling with the directly attached proton and the methyl protons.
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ³¹P | ~25-30 | Doublet of quartets |
FT-IR Spectroscopy
The FT-IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibrational Assignment |
| ~2900-3100 | C-H stretching |
| ~2300-2400 | P-H stretching |
| ~1200-1300 | P=O stretching |
| ~1000-1100 | P-O-H bending and C-P stretching |
| ~900-1000 | P-OH stretching |
Experimental Protocols
The synthesis of this compound can be achieved through the hydrolysis of its precursors, such as dimethyl methylphosphonate (B1257008) or methyldichlorophosphine (B1584959).
Synthesis via Hydrolysis of Dimethyl Methylphosphonate
This method involves the acid-catalyzed hydrolysis of dimethyl methylphosphonate.
Materials:
-
Dimethyl methylphosphonate
-
Concentrated hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine dimethyl methylphosphonate and a 6 M solution of hydrochloric acid. A typical molar ratio is 1:10 (dimethyl methylphosphonate to HCl).[3]
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle.[3]
-
Maintain the reflux for a period of 4 to 6 hours to ensure complete hydrolysis.[3]
-
After cooling the reaction mixture to room temperature, remove the excess water and hydrochloric acid under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be further purified by recrystallization from a suitable solvent system, such as a mixture of ethanol (B145695) and water.
Synthesis via Hydrolysis of Methyldichlorophosphine
This method involves the controlled hydrolysis of methyldichlorophosphine. Caution: Methyldichlorophosphine is a corrosive and moisture-sensitive compound and should be handled with appropriate safety precautions in a well-ventilated fume hood.
Materials:
-
Methyldichlorophosphine
-
Distilled water
-
Round-bottom flask equipped with a dropping funnel and a magnetic stirrer
-
Ice bath
Procedure:
-
Place a measured amount of distilled water in a round-bottom flask and cool it in an ice bath.
-
Slowly add methyldichlorophosphine dropwise to the cold water with vigorous stirring. The reaction is exothermic and generates hydrogen chloride gas, which should be vented appropriately.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Remove the water and dissolved hydrogen chloride under reduced pressure to obtain crude this compound.
-
Purification can be achieved by recrystallization as described in the previous method.
Conclusion
This technical guide has provided a detailed overview of this compound, covering its chemical formula, structure, key physicochemical properties, and spectroscopic data. Detailed experimental protocols for its synthesis via the hydrolysis of common precursors have also been presented. This information is intended to serve as a valuable resource for researchers and professionals working with this fundamental organophosphorus compound, facilitating its synthesis, characterization, and application in further research and development.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Core Physical and Chemical Properties of Methylphosphinic Acid
Introduction
This compound (CAS 4206-94-4), a simple organophosphorus compound, holds interest in various chemical and potentially biological research areas. This technical guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols, and a workflow for its synthesis. It is crucial to distinguish this compound (CH₅O₂P) from the more commonly referenced methylphosphonic acid (CH₅O₃P), as their properties and reactivities differ significantly.
Core Properties of this compound
This compound is the simplest of the phosphinic acids, featuring a central phosphorus atom bonded to a methyl group, a hydrogen atom, a hydroxyl group, and a doubly bonded oxygen atom.[1]
Physical and Chemical Data Presentation
The quantitative physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | CH₅O₂P | [2][3] |
| Molecular Weight | 80.02 g/mol | [2][3] |
| Appearance | Oil | [4] |
| Melting Point | -40.01 °C | [3] |
| Boiling Point | 162.6 °C | [3] |
| pKa | 3.08 (at 25 °C) | [3] |
| CAS Number | 4206-94-4 | [1][2][3] |
Spectral Data
Detailed spectral data is essential for the unambiguous identification and characterization of this compound.
| Spectrum Type | Data | Reference |
| ¹H NMR | 1.46-1.59 ppm (br m, 3H, Me), 6.18-8.22 ppm (d, 1H, PH, JPH = 550 Hz) (in CDCl₃/CD₃OD) | [4] |
| ¹³C NMR | 15.44-16.83 ppm (d, JPC = 94.8 Hz) (in CDCl₃/CD₃OD) | [4] |
| ³¹P NMR | Data available but requires a free account to view the full spectrum. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of experiments and validation of results. The following sections provide protocols for the synthesis of this compound and a general method for the determination of its pKa.
Synthesis of this compound
The following is a general procedure for the synthesis of mono-alkylphosphinic acids, including this compound, from ammonium (B1175870) phosphinate.[4]
Materials:
-
Ammonium phosphinate
-
Methyl iodide (CH₃I)
-
Phosphorus pentoxide (P₂O₅)
Procedure:
-
Ammonium phosphinate (e.g., 2.5 g, 30.1 mmol) and hexamethyldisilazane (e.g., 5.1 g, 31.6 mmol) are heated together under a dry nitrogen atmosphere at 100-110 °C for 1.5-2.5 hours, or until the evolution of ammonia (B1221849) ceases.
-
The reaction mixture is cooled to 0 °C.
-
Dichloromethane (30 ml) is injected into the reaction vessel, followed by the addition of methyl iodide (31.6 mmol).
-
The reaction is stirred overnight.
-
The mixture is filtered, and the solvent is removed under reduced pressure to yield an oil.
-
The oil is redissolved in dichloromethane (with a minimum amount of methanol (B129727) to aid dissolution) and refiltered.
-
The solvents are removed again, and the resulting oil is dried over phosphorus pentoxide at 40 °C and <0.1 mmHg overnight to yield this compound.
Determination of pKa by Potentiometric Titration
The following is a general experimental protocol for determining the pKa of a weak acid like this compound using potentiometric titration.[6][7][8]
Materials and Equipment:
-
This compound sample of known concentration (e.g., 1 mM)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Potassium chloride (KCl) solution (e.g., 0.15 M) for maintaining constant ionic strength
-
Calibrated pH meter with an electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker or reaction vessel
-
Nitrogen gas source
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[6]
-
Sample Preparation: Prepare a solution of this compound of a known concentration (e.g., 20 ml of a 1 mM solution).[6] Make the solution acidic by adding 0.1 M HCl to a pH of approximately 1.8-2.0.[6] Add KCl solution to maintain a constant ionic strength.[6]
-
Inert Atmosphere: Purge the sample solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with the titration of a weak acid.[6][8]
-
Titration: Place the beaker with the sample solution on a magnetic stirrer and immerse the pH electrode. Begin stirring.
-
Add the standardized NaOH solution in small, precise increments from the burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.
-
Continue the titration until the pH reaches a stable value in the basic range (e.g., pH 12-12.5).[6]
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve.
-
Determine the equivalence point, which is the point of the steepest slope on the curve. This can be more accurately found by plotting the first or second derivative of the titration curve.
-
The pKa is the pH at the half-equivalence point.
-
Replicates: Perform the titration at least in triplicate to ensure the reproducibility of the results.[6]
Mandatory Visualizations
Synthesis Workflow of this compound
Caption: Workflow for the synthesis of this compound.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information detailing specific biological signaling pathways directly modulated by this compound. One patent suggests its use in compositions for "reducing aging," but the underlying mechanism of action is not described in detail.[9] Further research is required to elucidate any specific molecular targets or signaling cascades affected by this compound. No established signaling pathway diagrams can be provided at this time due to the lack of sufficient scientific literature.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Phosphinic acid, methyl- | CH5O2P | CID 3396560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. METHYL-PHOSPHINIC ACID CAS#: 4206-94-4 [m.chemicalbook.com]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. spectrabase.com [spectrabase.com]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. This compound (4206-94-4) for sale [vulcanchem.com]
Synthesis of Methylphosphonic Acid via Hydrolysis of Dimethyl Methylphosphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the synthesis of methylphosphonic acid (MPA) through the hydrolysis of dimethyl methylphosphonate (B1257008) (DMMP). MPA is a significant organophosphorus compound with applications in various fields, including as a flame retardant and a precursor for other chemical syntheses.[1] While the user's query specified methylphosphinic acid, the established and primary product of dimethyl methylphosphonate hydrolysis is methylphosphonic acid. This guide will focus on the synthesis of methylphosphonic acid, the scientifically accurate outcome of this reaction. The hydrolysis of DMMP, a less toxic surrogate for organophosphate nerve agents, is a critical reaction for both industrial synthesis and the study of nerve agent degradation.[2][3][4][5][6] This document details the experimental protocols, presents quantitative data from key studies, and provides visualizations of the reaction pathways and experimental workflows.
Reaction Pathway and Mechanism
The hydrolysis of dimethyl methylphosphonate to methylphosphonic acid proceeds through the cleavage of the P-OCH₃ bonds.[2][4] The overall reaction is as follows:
CH₃P(O)(OCH₃)₂ + 2H₂O → CH₃P(O)(OH)₂ + 2CH₃OH
The reaction mechanism can be influenced by factors such as temperature, pressure, and the presence of catalysts.[2][5][7] In hot-compressed water, the reaction is observed to follow pseudo-first-order kinetics, with methylphosphonic acid and methanol (B129727) as the sole detectable products.[2][3][4][5][6] Theoretical studies suggest that the hydrolysis can proceed via an addition-elimination mechanism.[7]
Figure 1: General reaction pathway for the hydrolysis of dimethyl methylphosphonate.
Experimental Protocols
This section details two distinct experimental protocols for the synthesis of methylphosphonic acid from dimethyl methylphosphonate: continuous hydrolysis in hot-compressed water and wet oxidation in an autoclave.
Protocol 1: Continuous Hydrolysis in Hot-Compressed Water
This method, adapted from the work of Pinkard et al., describes a continuous flow process for the hydrolysis of DMMP.[2][4][5]
Materials and Equipment:
-
Dimethyl methylphosphonate (DMMP)
-
Distilled water
-
High-performance liquid chromatography (HPLC) pumps
-
Custom-fabricated mixing section
-
Inconel 625 reactor coil (18.6 mL internal volume)
-
Radiant heater with Type-K thermocouples
-
Heat exchanger
-
Back-pressure regulator
-
Raman spectrometer
Procedure:
-
A continuous flow of preheated, distilled water is established using an HPLC pump.
-
A separate HPLC pump introduces a 5 wt% solution of DMMP in water into the hot water stream via a custom-fabricated mixing section to ensure rapid heating and mixing.
-
The reaction mixture flows through an Inconel 625 reactor coil maintained at a constant temperature (200-300 °C) by a radiant heater.
-
The system pressure is maintained at 20 or 30 MPa using a back-pressure regulator.
-
The residence time of the reactants in the heated zone is controlled by adjusting the flow rates (typically between 30 and 80 seconds).
-
Downstream of the reactor, a heat exchanger rapidly quenches the reaction by cooling the products to near-room temperature.
-
The product stream is analyzed in-line using a Raman spectrometer to determine the concentrations of DMMP, methylphosphonic acid, and methanol.
Figure 2: Experimental workflow for continuous hydrolysis of DMMP.
Protocol 2: Wet Oxidation in an Autoclave
This protocol is based on a patent describing the synthesis of methylphosphonic acid under oxidative conditions at elevated temperature and pressure.[8]
Materials and Equipment:
-
Dimethyl methylphosphonate (DMMP)
-
Distilled water
-
Phenol (optional extraneous organic matter)
-
Autoclave
-
Air or oxygen source
-
Analytical equipment for liquid and gas phase analysis
Procedure:
-
Prepare an aqueous solution of dimethyl methylphosphonate. In the cited example, the solution contained 1,249 mg/L phosphorus from DMMP. Phenol (4,631 mg/L) can be added as extraneous organic matter.
-
Adjust the pH of the solution to the desired level (e.g., 4.4, 6.5, or 13.5).
-
Place the solution in an autoclave.
-
Pressurize the autoclave with air to provide sufficient oxygen for oxidation and to maintain the water in the liquid phase at the reaction temperature.
-
Heat the autoclave to 280 °C and maintain this temperature for one hour.
-
After the reaction time, cool the autoclave to room temperature.
-
Collect and analyze the resulting gas and liquid phases to determine the concentrations of methylphosphonic acid and other products.
Quantitative Data
The following tables summarize the quantitative data from the experimental studies.
Table 1: Reaction Kinetics of Continuous DMMP Hydrolysis
Data from continuous hydrolysis of DMMP in hot-compressed water.[2][3][4][6]
| Parameter | Value |
| Reaction Type | Pseudo-first-order |
| Activation Energy (Eₐ) | 90.17 ± 5.68 kJ/mol |
| Pre-exponential Factor (A) | 10⁷·⁵¹ ± ⁰·⁵⁸ s⁻¹ |
| Temperature Range | 200 - 300 °C |
| Pressure Range | 20 - 30 MPa |
| Effect of Pressure | No discernible effect on hydrolysis rate |
Table 2: Product Yields from Continuous Hydrolysis at 260 °C
Representative product yields as a function of residence time.[4]
| Residence Time (s) | DMMP Yield (%) | MPA Yield (%) | Methanol Yield (%) |
| ~30 | ~20 | ~80 | ~80 |
| ~40 | ~10 | ~90 | ~90 |
| ~60 | <5 | >95 | >95 |
Table 3: Product Distribution from Wet Oxidation of DMMP at 280 °C for 1 Hour
Data from the wet oxidation of a DMMP solution in an autoclave.[8]
| Parameter | Test 12 | Test 13 | Test 14 |
| Initial pH | 13.5 | 6.5 | 4.4 |
| Initial DMMP-Phosphorus (mg/L) | 1,249 | 1,249 | 1,249 |
| Final MPA-Phosphorus (mg/L) | 949 | 810 | 874 |
| Final Ortho-Phosphate (mg/L) | 216 | 219 | 193 |
| C-P Bond Destruction (%) | 24 | 35.2 | 30 |
Purification of Methylphosphonic Acid
Following hydrolysis, purification of the resulting methylphosphonic acid may be necessary. Several methods can be employed:
-
Solvent Extraction: After neutralization of the reaction mixture, methylphosphonic acid can be extracted with a suitable organic solvent like ethyl alcohol, followed by evaporation of the solvent.[9]
-
Chromatography: Anion-exchange chromatography can be an effective method for purifying phosphonic acids.[10]
-
Crystallization: Crystallization of the phosphonic acid or its salts (e.g., sodium or cyclohexylammonium salts) from appropriate solvent systems (e.g., acetone/water, acetonitrile/water) can yield a purified solid product.[10]
-
Conversion to Acid Chloride: The mixture of acids can be converted to their corresponding acid chlorides using reagents like thionyl chloride (SOCl₂). The resulting methylphosphonyl chloride can be separated by fractional distillation and then hydrolyzed back to pure methylphosphonic acid.[9]
Conclusion
The hydrolysis of dimethyl methylphosphonate provides a reliable route to the synthesis of methylphosphonic acid. The reaction can be carried out under various conditions, from high-temperature, high-pressure continuous flow systems to batch processes in an autoclave. The choice of method will depend on the desired scale, purity requirements, and available equipment. The kinetic and yield data presented in this guide offer a solid foundation for the design and optimization of synthetic protocols for methylphosphonic acid. It is crucial for researchers to note the correct product of this reaction is methylphosphonic acid, not this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. researchgate.net [researchgate.net]
- 6. Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrolysis of Dimethyl Methylphosphonate by the Cyclic Tetramer of Zirconium Hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. METHYLPHOSPHONIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. US3110727A - Method of producing methylphosphonic acid and derivatives - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Methylphosphinic Acid via Hydrolysis of Methyldichlorophosphine
Executive Summary: This whitepaper provides a comprehensive technical overview of the synthesis of methylphosphinic acid through the hydrolysis of methyldichlorophosphine (B1584959). The document is intended for researchers, chemists, and professionals in the field of drug development and organophosphorus chemistry. It covers the underlying reaction mechanism, a generalized experimental protocol, critical safety considerations, and physicochemical data for the key compounds involved. Due to the highly reactive and hazardous nature of the starting material, this guide emphasizes stringent safety measures and controlled reaction conditions.
Introduction
Methyldichlorophosphine (CH₃PCl₂) is a highly reactive organophosphorus compound that serves as a crucial intermediate in the synthesis of various chemicals, including flame retardants, pesticides like Glufosinate, and as a precursor to chemical warfare agents.[1] Its reaction with water is vigorous and provides a direct route to this compound (CH₃P(H)O₂H).[2]
This compound is the simplest organophosphinic acid, featuring a central phosphorus atom bonded to a methyl group, a hydroxyl group, a hydrogen atom, and a double-bonded oxygen atom.[2] It and its derivatives are subjects of interest in medicinal chemistry and materials science. This document details the chemical transformation of the hazardous precursor into this valuable phosphinic acid.
Reaction Mechanism and Principles
The conversion of methyldichlorophosphine to this compound is a classic example of a hydrolysis reaction. The phosphorus (III) center in methyldichlorophosphine is highly electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds in a stepwise manner:
-
First Hydrolysis: A water molecule attacks the phosphorus atom, leading to the displacement of the first chloride ion. This forms a phosphonous monochloride intermediate (methylchlorophosphine oxide).
-
Second Hydrolysis: A second water molecule displaces the remaining chloride ion to yield methylphosphonous acid (CH₃P(OH)₂).
-
Tautomerization: The resulting methylphosphonous acid is unstable and undergoes tautomerization to the more stable pentavalent phosphorus form, this compound, which contains a phosphoryl (P=O) group.
The overall reaction can be summarized as: CH₃PCl₂ + 2H₂O → CH₃P(H)O₂H + 2HCl
This reaction is highly exothermic and liberates hydrogen chloride gas, necessitating careful temperature control and an apparatus equipped to handle corrosive off-gassing.[1][3]
Physicochemical Data
Quantitative data for the reactant and the final product are summarized below for reference.
| Property | Methyldichlorophosphine | This compound |
| Chemical Formula | CH₃Cl₂P | CH₅O₂P |
| Molar Mass | 116.91 g/mol [1] | 80.02 g/mol |
| Appearance | Colorless liquid[1] | White Solid |
| Boiling Point | 81-83 °C | Decomposes |
| Melting Point | -75 °C | 70-72 °C |
| CAS Number | 676-83-5[4] | 4652-43-1 |
Note: Properties for this compound are less commonly cited and may vary.
Generalized Experimental Protocol
Disclaimer: The following protocol is a generalized procedure based on the known reactivity of dichlorophosphines. It must be performed by trained personnel in a specialized chemical laboratory with appropriate safety infrastructure. Methyldichlorophosphine reacts violently with water and is pyrophoric in air.[3]
4.1 Materials and Equipment
-
Reagents: Methyldichlorophosphine (CH₃PCl₂), anhydrous diethyl ether or toluene, deionized water, sodium bicarbonate (for neutralization).
-
Equipment: Schlenk line or glove box for inert atmosphere, three-neck round-bottom flask, pressure-equalizing dropping funnel, magnetic stirrer, low-temperature bath (e.g., dry ice/acetone), condenser, bubbler (for HCl gas), standard glassware for workup.
4.2 Procedure
-
Setup: Assemble the reaction apparatus under an inert atmosphere (e.g., nitrogen or argon). The three-neck flask should be equipped with a magnetic stir bar, a condenser connected to a bubbler, a dropping funnel, and a thermometer.
-
Inerting: Thoroughly dry all glassware and purge the entire system with inert gas.
-
Reaction Mixture: In the reaction flask, place a solution of methyldichlorophosphine (1 equivalent) dissolved in an anhydrous solvent (e.g., diethyl ether). Cool the flask to approximately -20 °C to -10 °C using a low-temperature bath.
-
Controlled Addition: Slowly add deionized water (a slight excess, ~2.2 equivalents) dropwise from the dropping funnel to the stirred solution. The rate of addition must be carefully controlled to manage the exothermic reaction and prevent a rapid rise in temperature.
-
Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Workup:
-
The resulting mixture will be acidic due to the formation of HCl. The product can be isolated by carefully removing the solvent and excess HCl under reduced pressure.
-
Alternatively, for purification, the mixture can be cautiously neutralized with a base like sodium bicarbonate.
-
Further purification can be achieved through recrystallization or chromatography, though specific methods would need to be developed.
-
Visualizations
The following diagrams illustrate the experimental workflow and the chemical reaction pathway.
Critical Safety Precautions
Handling methyldichlorophosphine requires extreme caution due to its hazardous properties.
-
High Reactivity: The compound reacts violently with water and can be pyrophoric (spontaneously flammable in air).[3][5] All handling must be done under a dry, inert atmosphere.[3][6]
-
Toxicity and Corrosivity: Methyldichlorophosphine is highly toxic if inhaled and causes severe burns to the skin and eyes upon contact.[1][7] The hydrolysis reaction produces corrosive hydrogen chloride gas.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, flame-retardant laboratory coat, and full-face protection (goggles and face shield).[3][7]
-
Ventilation: All work must be conducted in a certified chemical fume hood to prevent inhalation of vapors and off-gases.[6]
-
Spill and Waste Management: Have appropriate spill control materials ready (e.g., dry sand, soda ash).[5] Waste is considered hazardous and must be disposed of according to institutional and local regulations.[6] Do not use water to extinguish fires involving methyldichlorophosphine itself.[5]
Conclusion
The hydrolysis of methyldichlorophosphine is an effective method for producing this compound. However, the synthesis is characterized by the significant hazards associated with the starting material. Success and safety depend entirely on the implementation of strict inert atmosphere techniques, controlled reaction conditions, and comprehensive safety protocols. For professionals in the field, understanding these challenges is paramount to safely utilizing this reaction to generate valuable organophosphorus compounds.
References
- 1. Methyldichlorophosphine - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. Methyldichlorophosphine [webbook.nist.gov]
- 5. METHYL PHOSPHONOUS DICHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Spectroscopic Analysis of Methylphosphinic Acid
Disclaimer: Publicly accessible, quantitative spectroscopic data for methylphosphinic acid (CAS: 4652-43-1; Formula: CH₅O₂P) is exceptionally limited. While spectral database entries exist, specific data points are often not disclosed in publicly available sources. This guide provides a framework for analysis and detailed experimental protocols based on established methodologies for related organophosphorus compounds. The data tables below are presented as templates for expected results, but could not be populated with experimental values from the available literature.
Introduction
This compound is a phosphorus-containing organic compound with the structure CH₃P(H)(O)OH. It is distinct from the more commonly cited methylphosphonic acid, CH₃P(O)(OH)₂. As an organophosphorus compound, its structural elucidation and characterization rely heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the expected spectroscopic features and provides generalized, yet detailed, protocols for acquiring such data, tailored for professionals in research and drug development.
Spectroscopic Data Summary
The following tables are structured to present the core spectroscopic data for this compound. Due to the aforementioned limitations in publicly available data, these tables remain unpopulated. They serve as a template for organizing experimental findings.
Table 1: Nuclear Magnetic Resonance (NMR) Data for this compound Note: No quantitative experimental data for ¹H, ¹³C, and ³¹P NMR of this compound could be retrieved from public sources. Predicted data may vary significantly based on the solvent and software used.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | Data not available | Data not available | Data not available | P-CH₃ |
| ¹H | Data not available | Data not available | Data not available | P-H |
| ¹H | Data not available | Data not available | Data not available | O-H |
| ¹³C | Data not available | Data not available | Data not available | P-CH₃ |
| ³¹P | Data not available | Data not available | Data not available | - |
Table 2: Infrared (IR) Spectroscopy Data for this compound Note: No quantitative experimental IR absorption data for this compound could be retrieved from public sources. Expected characteristic absorptions are listed based on functional groups.
| Wavenumber (cm⁻¹) | Intensity (s, m, w, br) | Vibration Type | Functional Group |
| ~2350 | strong, sharp | P-H stretch | Phosphinic acid |
| ~2500-3000 | very broad | O-H stretch | Carboxylic acid-like dimer |
| ~1650-1700 | medium | O-H bend | Carboxylic acid-like dimer |
| ~1200-1300 | strong | P=O stretch | Phosphinyl group |
| ~900-1050 | strong | P-O stretch | Phosphinyl group |
Table 3: Mass Spectrometry (MS) Data for this compound Note: No experimental mass spectrometry data for this compound could be retrieved from public sources. Theoretical values are provided.
| Ionization Mode | Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
| ESI- | 79.00 | Data not available | [M-H]⁻ |
| ESI+ | 81.01 | Data not available | [M+H]⁺ |
| ESI+ | 103.00 | Data not available | [M+Na]⁺ |
Experimental Protocols
The following are detailed, generalized methodologies for the spectroscopic analysis of solid organophosphorus acids like this compound.
This protocol outlines the acquisition of ¹H, ¹³C, and ³¹P NMR spectra. The high natural abundance and spin-1/2 nucleus of ³¹P make it a highly sensitive and informative nucleus for analyzing organophosphorus compounds.[1][2]
3.1.1 Sample Preparation
-
Weigh approximately 5-10 mg of dry this compound.
-
Select an appropriate deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆) in which the analyte is soluble. For organophosphorus acids, D₂O is often suitable.
-
Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean vial before transferring to a 5 mm NMR tube.
-
If required, add a small quantity of an internal standard (e.g., TMS for ¹H/¹³C in non-aqueous solvents, or a known concentration of a stable phosphate (B84403) compound for ³¹P qNMR).
3.1.2 Instrument Parameters (General for a 400-600 MHz Spectrometer)
-
Tuning and Shimming: Tune the probe for ¹H, ¹³C, and ³¹P frequencies. Perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR:
-
Pulse Sequence: Standard single pulse (zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds (for quantitative analysis, should be >5 times the longest T₁).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 8-16, depending on concentration.
-
-
¹³C NMR:
-
Pulse Sequence: Standard proton-decoupled pulse sequence (zgpg30).
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans: 1024 or higher, as ¹³C has low natural abundance and sensitivity.
-
-
³¹P NMR:
-
Pulse Sequence: Can be run proton-coupled or decoupled. A standard single pulse with proton decoupling is common for chemical shift determination.
-
Reference: Use an external standard of 85% H₃PO₄ (δ = 0.0 ppm).
-
Relaxation Delay (d1): 5-10 seconds to ensure full relaxation.
-
Spectral Width: Broad, e.g., -50 to 50 ppm, to cover a wide range of possible phosphorus environments.
-
Number of Scans: 64-128.
-
3.1.3 Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard.
-
Integrate signals and analyze multiplicities and coupling constants.
This protocol is suitable for acquiring an IR spectrum of a solid organic acid using an Attenuated Total Reflectance (ATR) accessory, which is common for its simplicity and minimal sample preparation.
3.2.1 Sample Preparation
-
Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a soft cloth dampened with isopropanol (B130326) and allowing it to dry completely.
-
Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm and apply consistent pressure to ensure firm contact between the sample and the crystal.
3.2.2 Instrument Parameters
-
Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: Average 16 to 32 scans to achieve a good signal-to-noise ratio.
-
Data Format: Transmittance.
3.2.3 Data Analysis
-
Identify major absorption bands and record their wavenumbers (cm⁻¹).
-
Characterize the intensity of bands (strong, medium, weak) and their shape (sharp, broad).
-
Assign bands to specific functional group vibrations (e.g., O-H, P=O, P-H) by consulting correlation tables.
This protocol describes a general method for analyzing a polar, non-volatile compound like this compound using liquid chromatography coupled with electrospray ionization mass spectrometry (LC-MS).
3.3.1 Sample Preparation
-
Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., water or methanol).
-
From the stock solution, prepare a dilute sample for injection (e.g., 1-10 µg/mL) using the mobile phase as the diluent to ensure compatibility.
-
Filter the final solution through a 0.22 µm syringe filter into an autosampler vial.
3.3.2 LC-MS Parameters
-
Liquid Chromatography (LC):
-
Column: A reverse-phase column (e.g., C18) is often used, but for highly polar analytes, a HILIC (Hydrophilic Interaction Liquid Chromatography) or mixed-mode column may provide better retention.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) or methanol (B129727) (B), both containing a small amount of an acid modifier like 0.1% formic acid (for positive ion mode) or a basic modifier like ammonium (B1175870) hydroxide (B78521) (for negative ion mode), is typical.[3]
-
Flow Rate: 0.2-0.5 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ion Source: Electrospray Ionization (ESI).
-
Polarity: Analyze in both positive and negative ion modes to maximize information. For acids, negative mode ([M-H]⁻) is often more sensitive.
-
Scan Range: m/z 50-500.
-
Source Parameters: Optimize capillary voltage, gas flow (nebulizer, drying gas), and source temperature according to the instrument manufacturer's guidelines. For ESI, typical values are 3-4 kV for the capillary voltage and 250-350 °C for the drying gas temperature.[3]
-
Tandem MS (MS/MS): To obtain structural information, perform fragmentation analysis (MS/MS) on the parent ion of interest (e.g., m/z 79 in negative mode). Select the parent ion in the first mass analyzer, fragment it via collision-induced dissociation (CID), and analyze the resulting fragment ions in the second mass analyzer.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound like this compound.
Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic characterization of a pure chemical compound.
Conclusion
While a comprehensive, publicly available dataset for this compound remains elusive, this guide provides the necessary framework for its analysis. The detailed protocols for NMR, IR, and Mass Spectrometry are based on established best practices for analogous organophosphorus compounds and should yield high-quality data. The successful characterization of this compound will depend on the careful application of these multi-technique spectroscopic approaches, allowing for unambiguous structural confirmation and purity assessment, which are critical for research, development, and quality control applications.
References
A Theoretical Exploration of Methylphosphinic Acid's Molecular Geometry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical approaches used to study the molecular geometry of methylphosphinic acid. While specific, high-resolution theoretical data for this compound is not abundant in publicly accessible literature, this document outlines the established computational protocols for its study and presents expected geometric parameters based on theoretical principles and data from analogous organophosphorus compounds.
Introduction to this compound
This compound, with the chemical formula CH₅O₂P, is the simplest organophosphinic acid. Its structure features a central phosphorus atom bonded to a methyl group, a hydrogen atom, a hydroxyl group, and a phosphoryl oxygen atom[1]. This seemingly simple molecule presents a fascinating case for theoretical study due to the tetrahedral arrangement around the phosphorus atom and the potential for various intramolecular interactions. Understanding its precise molecular geometry is crucial for predicting its reactivity, intermolecular interactions, and potential applications in areas such as drug design and materials science.
Theoretical Framework and Computational Protocols
The determination of this compound's molecular geometry in a theoretical framework relies on quantum mechanical calculations. The primary objective of these calculations is to find the lowest energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. The following outlines the standard computational workflow and methodologies employed for such studies.
Computational Workflow
A typical theoretical study of molecular geometry follows a well-defined workflow, which can be visualized as follows:
Figure 1: A generalized workflow for the computational determination of molecular geometry.
Key Experimental Protocols (Theoretical Methods)
The accuracy of a theoretical geometry optimization is highly dependent on the chosen computational method and basis set. For organophosphorus compounds like this compound, the following are standard and robust choices:
-
Density Functional Theory (DFT): This is a widely used quantum mechanical method that balances computational cost and accuracy[2].
-
Functionals: Hybrid functionals are often employed. The most common is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation. Other modern functionals may also be used for higher accuracy.
-
-
Ab initio Methods: These methods are based on first principles without empirical parameterization.
-
Møller-Plesset Perturbation Theory (MP2): This is a common choice for including electron correlation effects, which are important for accurate geometry predictions.
-
Coupled Cluster (CC) Theory: Methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are considered the "gold standard" for accuracy, though they are computationally expensive.
-
-
Basis Sets: The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set affects the quality of the calculation.
-
Pople-style basis sets: A common starting point is the 6-31G(d,p) basis set, which includes polarization functions on heavy atoms (d) and hydrogen atoms (p) to describe the shape of the electron density more accurately. For higher accuracy, larger basis sets like 6-311++G(2d,2p) are used, which include diffuse functions (++) for a better description of anions and weak interactions, and more polarization functions[2].
-
Correlation-consistent basis sets: The Dunning-style basis sets, such as aug-cc-pVTZ , are designed to systematically converge towards the complete basis set limit and are often used with high-level ab initio methods.
-
The geometry optimization process involves iteratively calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is found. A subsequent frequency calculation is crucial to confirm that this stationary point is a true minimum (i.e., all calculated vibrational frequencies are real).
Molecular Geometry of this compound
The central phosphorus atom in this compound is expected to have a tetrahedral geometry, as predicted by VSEPR theory. The arrangement of the methyl group, hydrogen, hydroxyl group, and phosphoryl oxygen around the phosphorus center will, however, deviate from a perfect tetrahedron due to the different steric and electronic nature of these substituents.
The key structural parameters that define the molecular geometry are bond lengths, bond angles, and dihedral angles.
Figure 2: Molecular structure of this compound showing the key atoms and bonds.
Quantitative Data
| Parameter | Bond | Expected Bond Length (Å) | Comments |
| Bond Lengths | |||
| P=O | 1.48 - 1.52 | A typical phosphoryl bond length, shorter than a P-O single bond due to its double bond character. | |
| P-O | 1.58 - 1.62 | The single bond to the hydroxyl oxygen. | |
| P-C | 1.78 - 1.82 | A typical phosphorus-carbon single bond length. | |
| P-H | 1.39 - 1.43 | The direct bond between phosphorus and hydrogen. | |
| O-H | 0.96 - 0.98 | A standard hydroxyl bond length. | |
| C-H | 1.08 - 1.10 | Typical carbon-hydrogen single bond lengths in a methyl group. | |
| Bond Angles | Expected Bond Angle (°) | ||
| O=P-O | 110 - 115 | The angle between the phosphoryl and hydroxyl oxygens. | |
| O=P-C | 112 - 117 | The angle involving the phosphoryl oxygen and the methyl carbon. | |
| O=P-H | 110 - 115 | The angle between the phosphoryl oxygen and the hydrogen bonded to phosphorus. | |
| O-P-C | 103 - 108 | The angle between the hydroxyl oxygen and the methyl carbon. | |
| O-P-H | 103 - 108 | The angle between the hydroxyl oxygen and the hydrogen bonded to phosphorus. | |
| C-P-H | 100 - 105 | The angle between the methyl carbon and the hydrogen bonded to phosphorus. | |
| P-O-H | 105 - 110 | The angle within the hydroxyl group. | |
| H-C-H | 109.5 (approx.) | The angles within the methyl group are expected to be close to the ideal tetrahedral angle. |
Note: These values are estimates based on data from similar compounds and general chemical principles. The actual values will depend on the specific theoretical method and basis set used in the calculation.
Conclusion
The theoretical study of this compound's molecular geometry is a tractable problem using modern computational chemistry techniques. While a detailed, published geometric dataset for this specific molecule is currently lacking, the established methodologies of DFT and ab initio calculations provide a robust framework for its investigation. The expected tetrahedral geometry around the phosphorus center, with predictable deviations in bond angles due to the varied substituents, can be precisely determined through such studies. This in-depth technical guide provides the necessary background and protocols for researchers to embark on such theoretical investigations, which are essential for a deeper understanding of the structure-property relationships of this fundamental organophosphorus compound. Further computational studies are encouraged to provide a definitive, high-resolution picture of this compound's molecular geometry.
References
An In-depth Technical Guide to the Reaction Kinetics of Methylphosphinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphinic acid (MPA), a fundamental organophosphorus compound, and its derivatives are of significant interest across various scientific disciplines, including materials science, organic synthesis, and medicinal chemistry. Understanding the kinetics of its formation, decomposition, and reactions is crucial for process optimization, stability assessment of related pharmaceuticals, and predicting the environmental fate of organophosphorus compounds.
This technical guide provides a comprehensive overview of the available knowledge on the reaction kinetics of this compound and closely related analogues. Due to a notable scarcity of direct kinetic data for this compound in the peer-reviewed literature, this document leverages data from analogous compounds, such as methylphenylphosphinic acid and various organophosphorus esters, to provide a foundational understanding of the expected kinetic behavior. All data derived from such analogues are clearly identified.
Synthesis of this compound: Hydrolysis Kinetics
General Reaction Pathway: Hydrolysis of Precursors
This compound can be synthesized via the hydrolysis of precursors like methyldichlorophosphine (B1584959) or alkyl methylphosphinates. The general reaction involves the nucleophilic attack of water on the phosphorus center, leading to the displacement of leaving groups.
Caption: General synthesis pathways for this compound.
Kinetic Data for Analogous Hydrolysis Reactions
The hydrolysis of dimethyl methylphosphonate (B1257008) (DMMP) to methylphosphonic acid has been studied in detail and provides a model for the kinetics of P-O bond cleavage in a similar chemical environment. The reaction follows pseudo-first-order kinetics under conditions of excess water.
| Compound | Reaction | Temperature (°C) | Pressure (MPa) | Rate Constant (k, s⁻¹) | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) | Reference |
| Dimethyl Methylphosphonate (DMMP) | Hydrolysis in hot-compressed water | 200 - 300 | 20 - 30 | Varies with temp. | 90.17 ± 5.68 | 10⁷.⁵¹ ± ⁰.⁵⁸ | [1][2] |
Experimental Protocol: Continuous Hydrolysis in Hot-Compressed Water
This protocol is adapted from studies on the hydrolysis of dimethyl methylphosphonate and is applicable for studying the hydrolysis kinetics of this compound precursors.[1][2]
Objective: To determine the pseudo-first-order rate constants and Arrhenius parameters for the hydrolysis of a this compound precursor.
Apparatus:
-
High-pressure liquid chromatography (HPLC) pumps for delivering reactants.
-
Pre-heaters for bringing reactants to the desired temperature.
-
A mixing tee for combining the reactant streams.
-
A tubular reactor of known volume, constructed from an inert material (e.g., Inconel).
-
A back-pressure regulator to maintain system pressure.
-
A cooling system to quench the reaction.
-
Sample collection vials.
-
Analytical instrumentation for quantifying reactant and product concentrations (e.g., HPLC, GC-MS).
Procedure:
-
Prepare an aqueous solution of the this compound precursor at a known concentration.
-
Pump the reactant solution and a separate stream of deionized water through pre-heaters into a mixing tee.
-
The combined stream flows through the tubular reactor, which is maintained at the desired temperature and pressure.
-
The residence time in the reactor is controlled by adjusting the total flow rate.
-
After exiting the reactor, the reaction mixture is rapidly cooled to quench the reaction.
-
Samples are collected at different residence times.
-
The concentrations of the precursor and this compound in the collected samples are determined using a suitable analytical method.
-
The pseudo-first-order rate constant (k) is determined from the slope of a plot of ln([Reactant]t/[Reactant]0) versus residence time.
-
Experiments are repeated at various temperatures to determine the activation energy (Ea) and pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).
Caption: Workflow for a continuous hydrolysis kinetic study.
Thermal Decomposition of this compound
The thermal stability of this compound and its derivatives is a critical parameter in their application and storage. Thermogravimetric analysis (TGA) is a common technique used to study the kinetics of thermal decomposition.
Kinetic Data from an Analogous Compound
A study on the thermal degradation of methylphenylphosphinic acid provides insight into the decomposition kinetics of a structurally similar compound. The activation energies were determined using model-free isoconversional methods.
| Compound | Method | Heating Rates (°C/min) | Activation Energy (Ea, kJ/mol) | Probable Model | Reference |
| Methylphenylphosphinic Acid | TGA (Friedman) | 5, 10, 15, 20 | 123.3 | 2D Diffusion (D2) | [3] |
| Methylphenylphosphinic Acid | TGA (Kissinger-Akahira-Sunose) | 5, 10, 15, 20 | 125.4 | 2D Diffusion (D2) | [3] |
Experimental Protocol: Thermogravimetric Analysis (TGA) for Decomposition Kinetics
This protocol outlines the general procedure for determining the kinetic parameters of thermal decomposition using TGA.[3]
Objective: To determine the activation energy of thermal decomposition for this compound using non-isothermal TGA.
Apparatus:
-
Thermogravimetric Analyzer (TGA) with a sensitive microbalance and a furnace capable of controlled heating rates.
-
Sample pans (e.g., alumina (B75360) or platinum).
-
Inert gas supply (e.g., nitrogen or argon).
Procedure:
-
Place a small, accurately weighed sample (typically 5-10 mg) of this compound into a TGA sample pan.
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas at a constant flow rate to provide an inert atmosphere.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 5, 10, 15, and 20 °C/min).
-
Record the sample mass as a function of temperature.
-
Repeat the experiment for at least three different heating rates.
-
Analyze the resulting TGA curves using model-free kinetic methods (e.g., Friedman, Kissinger-Akahira-Sunose) to calculate the activation energy as a function of the extent of conversion.
Caption: Workflow for TGA-based kinetic analysis of thermal decomposition.
Oxidation of this compound
The oxidation of phosphinic acids typically involves the conversion of the P(III) center to P(V). Reactions with powerful oxidizing agents, such as hydroxyl radicals, are of particular interest in environmental chemistry and advanced oxidation processes.
General Reaction Pathway: Oxidation
The oxidation of this compound can lead to the formation of methylphosphonic acid.
Caption: General oxidation pathway of this compound.
Kinetic Data for Reactions with Hydroxyl Radicals
| Compound | Reaction | Rate Constant (kOH, M⁻¹s⁻¹) | Reference |
| Various Organophosphate Esters | Reaction with •OH | 4.0 x 10⁸ - 1.6 x 10¹⁰ | [3][4] |
| Methylphosphonic Acid | Reaction with •OH | 1.2 x 10⁸ | [5] |
Conclusion
This technical guide has synthesized the available information on the reaction kinetics of this compound. While direct kinetic data for this specific compound is limited, analysis of analogous compounds provides a valuable framework for understanding its reactivity. The provided experimental protocols for hydrolysis and thermal decomposition studies offer a starting point for researchers seeking to generate specific kinetic data for this compound and its derivatives. Future research should focus on obtaining direct quantitative kinetic parameters for the fundamental reactions of this compound to fill the current knowledge gap and support its growing applications.
References
- 1. ias.ac.in [ias.ac.in]
- 2. KINETIC STUDY OF THE THERMAL DECOMPOSITION OF SOME ORGANOPHOSPHORUS PESTICIDES BY THERMAL ANALYSIS [cjcu.jlu.edu.cn]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aqueous OH Radical Reaction Rate Constants for Organophosphorus Flame Retardants and Plasticizers: Experimental and Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sarin - Wikipedia [en.wikipedia.org]
Degradation Pathways of Methylphosphonic Acid in Aqueous Solutions: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphonic acid (MPA), a structurally simple organophosphorus compound with the chemical formula CH₃P(O)(OH)₂, is of significant interest due to its role as a degradation product of various chemical warfare agents, including sarin (B92409) and VX, as well as certain pesticides.[1][2] Its presence in the environment, particularly in aqueous systems, necessitates a thorough understanding of its degradation pathways. This technical guide provides a comprehensive overview of the primary degradation mechanisms of methylphosphonic acid in aqueous solutions, focusing on photodegradation and microbial degradation.
It is important to distinguish methylphosphonic acid (CH₅O₃P) from methylphosphinic acid (CH₅O₂P). While historically the nomenclature has been ambiguous at times, these are distinct chemical compounds.[3][4] This guide focuses on methylphosphonic acid, for which extensive research on degradation pathways is available.
Core Degradation Pathways
Methylphosphonic acid is known to be relatively stable in aqueous solutions, with hydrolysis being a slow process under normal environmental conditions.[1] However, its degradation can be significantly accelerated by photochemical and microbial processes.
Photodegradation
The primary mechanism for the abiotic degradation of methylphosphonic acid in aqueous environments is photodegradation, particularly initiated by UV irradiation. This process is heavily influenced by the presence of reactive oxygen species (ROS), pH, and the wavelength of UV light.
The photodegradation of MPA follows pseudo-first-order kinetics, with the rate being significantly influenced by pH.[5] The degradation is more rapid under alkaline conditions compared to acidic conditions.[5][6] The core of the photodegradation process involves the cleavage of the stable carbon-phosphorus (C-P) bond. Experimental evidence strongly suggests that this cleavage is primarily mediated by hydroxyl radicals (•OH).[5][7] Other reactive oxygen species like singlet oxygen (¹O₂) and superoxide (B77818) radicals (O₂•⁻) play a minor role in the degradation process.[5]
The reaction with hydroxyl radicals can proceed via an attack on either the methyl group or the phosphoryl group of the methylphosphonic acid molecule.[5] The final degradation products of this pathway are typically orthophosphate (PO₄³⁻), methanol, and formic acid.[5]
Microbial Degradation
In addition to abiotic processes, methylphosphonic acid can be utilized by certain microorganisms as a source of phosphorus, leading to its biodegradation. This is particularly relevant in marine environments where phosphorus can be a limiting nutrient.[8]
One well-documented microbial degradation pathway is the carbon-phosphorus lyase pathway, which cleaves the C-P bond to release methane (B114726) and inorganic phosphate (B84403).[8] More recently, an oxidative pathway has been identified in marine bacteria such as Gimesia maris. This pathway does not produce methane. Instead, it involves a two-step enzymatic process:
-
Hydroxylation: The enzyme GmPhnY* converts methylphosphonic acid to hydroxymethylphosphonic acid.
-
Oxidation: The enzyme GmPhnZ1 then oxidizes hydroxymethylphosphonic acid to produce formic acid and inorganic phosphate.
Quantitative Data on Degradation
The following tables summarize the key quantitative data related to the degradation of methylphosphonic acid from various studies.
Table 1: Photodegradation Kinetics of Methylphosphonic Acid
| pH | Rate Constant (k) | Conditions | Reference |
| 3 | 0.037 h⁻¹ | UV irradiation (1200 W high-pressure mercury lamp) in aqueous solution. | [5] |
| 8 | 0.054 h⁻¹ | UV irradiation (1200 W high-pressure mercury lamp) in aqueous solution. | [5] |
| 3 | 0.98 x 10⁻² h⁻¹ | UV irradiation, no additives. | [5] |
| 8 | 1.77 x 10⁻² h⁻¹ | UV irradiation, no additives. | [5] |
| 3 | 0.07 x 10⁻² h⁻¹ | UV irradiation with 2-propanol (•OH scavenger). | [5] |
| 8 | 0.06 x 10⁻² h⁻¹ | UV irradiation with 2-propanol (•OH scavenger). | [5] |
| 3 | 0.31 x 10⁻² h⁻¹ | UV irradiation with NaN₃ (¹O₂ and •OH scavenger). | [5] |
| 8 | 0.6 x 10⁻² h⁻¹ | UV irradiation with NaN₃ (¹O₂ and •OH scavenger). | [5] |
Table 2: Supercritical Water Oxidation of Methylphosphonic Acid
| Temperature (°C) | Initial MPA Concentration (mM) | Initial O₂ Concentration (mM) | Pressure (bar) | Residence Time (s) | Conversion (%) | Reference |
| <503 | 0.5 - 1.0 | 1.0 - 3.8 | 246 | 10 | <30 | [9] |
| 571 | 0.5 - 1.0 | 1.0 - 3.8 | 246 | 7 | 99 | [9] |
Experimental Protocols
This section provides an overview of the methodologies employed in studying the degradation of methylphosphonic acid.
Photodegradation Experimental Protocol
A typical experimental setup for studying the photodegradation of methylphosphonic acid involves the following steps:
-
Sample Preparation: Aqueous solutions of methylphosphonic acid of a known concentration (e.g., 0.1 mM) are prepared in deionized water. The pH of the solution is adjusted to the desired value (e.g., 3 and 8) using appropriate acids or bases.[5] For studies investigating the role of reactive oxygen species, radical scavengers such as 2-propanol (for •OH) and sodium azide (B81097) (for ¹O₂ and •OH) are added to the solutions.[5]
-
UV Irradiation: The prepared solutions are placed in sterilized quartz tubes and subjected to UV irradiation using a high-pressure mercury lamp (e.g., 1200 W).[5] The temperature of the reaction vessel is typically maintained at a constant value (e.g., 40 °C).[7]
-
Sample Analysis: Aliquots of the solution are collected at regular time intervals to monitor the degradation of methylphosphonic acid. The concentration of the degradation product, inorganic phosphate, is often measured using the phospho-molybdate blue assay.[7]
-
Product Identification: The final degradation products are identified using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[5][10]
Microbial Degradation Experimental Protocol
Investigating the microbial degradation of methylphosphonic acid typically involves the following steps:
-
Microorganism Culture: A bacterial strain capable of utilizing methylphosphonic acid as a phosphorus source (e.g., Gimesia maris) is cultured in a suitable medium.
-
Degradation Assay: The cultured microorganisms are incubated with methylphosphonic acid as the sole phosphorus source.
-
Analysis of Degradation: The disappearance of methylphosphonic acid and the appearance of degradation products in the culture medium are monitored over time using techniques like ³¹P NMR spectroscopy.
-
Enzyme Characterization: The enzymes responsible for the degradation are isolated, purified, and their substrate specificity and reaction kinetics are characterized in vitro.
Visualization of Degradation Pathways
The following diagrams illustrate the key degradation pathways of methylphosphonic acid.
Caption: Photodegradation pathway of methylphosphonic acid.
Caption: Microbial oxidative degradation pathway of methylphosphonic acid.
Caption: Experimental workflow for photodegradation studies.
References
- 1. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
- 9. Oxidation kinetics of methylphosphonic acid in supercritical water : experimental measurements and model development [dspace.mit.edu]
- 10. academic.oup.com [academic.oup.com]
An In-depth Technical Guide on the Stability of Methylphosphinic Acid Under Different pH Conditions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of methylphosphinic acid under various pH conditions. The information is curated for professionals in research, science, and drug development to facilitate a deeper understanding of the molecule's behavior in aqueous solutions, which is critical for formulation development, analytical method development, and risk assessment.
Introduction
This compound (MPA), an organophosphorus compound with the chemical formula CH₃P(O)(OH)H, is the simplest phosphinic acid. Its stability in aqueous solutions is a critical parameter in various applications, including its use as a building block in chemical synthesis and its relevance as a degradation product of certain pesticides and chemical warfare agents. The pH of the aqueous environment plays a significant role in the degradation kinetics of MPA, influencing its hydrolysis and overall stability. This guide summarizes the available knowledge on the pH-dependent stability of this compound, provides detailed experimental protocols for its assessment, and outlines the degradation pathways.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its stability profile.
| Property | Value | Reference |
| Chemical Formula | CH₅O₂P | |
| Molecular Weight | 80.02 g/mol | |
| pKa | 3.08 (at 25 °C) | |
| Appearance | Colorless liquid or low melting solid | |
| Solubility | Soluble in water |
pH-Dependent Stability of this compound
The stability of this compound is significantly influenced by the pH of the solution due to acid and base-catalyzed hydrolysis of the P-C bond. While specific quantitative data for the hydrolysis of this compound across a wide pH range is limited in publicly available literature, the general principles of phosphinate and phosphonate (B1237965) hydrolysis, along with data from the closely related methylphosphonic acid, provide valuable insights.
The hydrolysis of phosphinates can exhibit a complex pH-rate profile, often characterized by a "bell-shaped" curve, indicating both acid-catalyzed and base-catalyzed degradation, with a region of maximum stability typically in the mid-pH range.[1]
For the related compound, methylphosphonic acid, studies have shown that degradation is more extensive under alkaline conditions.[2] The photolysis of methylphosphonic acid, for instance, proceeds more rapidly at pH 8 than at pH 3.[2]
Table 1: Summary of pH-Dependent Degradation of Methylphosphonic Acid (as an analogue for this compound)
| pH | Condition | Rate Constant (k) | Half-life (t½) | Degradation Products | Reference |
| 3 | Photolysis (UV irradiation) | 0.037 h⁻¹ | 18.7 h | Methanol, Formic acid, Inorganic phosphate (B84403) | [2] |
| 8 | Photolysis (UV irradiation) | 0.054 h⁻¹ | 12.8 h | Methanol, Formic acid, Inorganic phosphate | [2] |
Note: This data is for methylphosphonic acid and serves as an illustrative analogue due to the lack of specific public data for this compound hydrolysis rates.
Experimental Protocols for Stability Testing
A robust experimental protocol is crucial for accurately determining the stability of this compound under different pH conditions. The following is a generalized protocol derived from best practices for small molecule stability testing and forced degradation studies.[3]
4.1. Objective
To determine the degradation kinetics of this compound in aqueous solutions at various pH values.
4.2. Materials
-
This compound (high purity)
-
Buffer solutions (e.g., phosphate, citrate, borate) covering a pH range from acidic to basic (e.g., pH 2, 4, 7, 9, 12)
-
Hydrochloric acid and Sodium hydroxide (B78521) for pH adjustment
-
High-purity water (e.g., Milli-Q)
-
HPLC-grade acetonitrile (B52724) and other solvents
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Incubators or water baths for temperature control
-
HPLC system with a suitable detector (e.g., UV, MS)
-
Vials for sample collection
4.3. Experimental Workflow
Caption: Workflow for determining the pH stability of this compound.
4.4. Procedure
-
Buffer Preparation: Prepare a series of buffer solutions covering the desired pH range. Ensure the buffer components are stable under the experimental conditions and do not interfere with the analytical method.
-
Stock Solution Preparation: Accurately weigh a known amount of this compound and dissolve it in high-purity water to prepare a concentrated stock solution.
-
Test Solution Preparation: For each pH value, dilute the stock solution with the corresponding buffer to a final concentration suitable for analysis (e.g., 100 µg/mL).
-
Incubation: Incubate the test solutions at a constant, controlled temperature (e.g., 40°C or 60°C to accelerate degradation). Protect samples from light if photostability is not the primary focus.
-
Sampling: Withdraw aliquots from each test solution at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours). The sampling frequency should be adjusted based on the expected degradation rate.
-
Sample Analysis: Analyze the samples immediately or quench the degradation reaction (e.g., by neutralization or freezing) and store them appropriately until analysis. A stability-indicating HPLC-MS method is recommended for the separation and quantification of the parent compound and its degradation products.[4][5][6]
4.5. Data Analysis
-
Plot the concentration of this compound versus time for each pH value.
-
Determine the order of the degradation reaction (typically pseudo-first-order).
-
Calculate the degradation rate constant (k) from the slope of the natural logarithm of the concentration versus time plot.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Construct a pH-rate profile by plotting the logarithm of the rate constant (log k) against pH.
Degradation Pathways
The degradation of this compound under different pH conditions is expected to proceed via hydrolysis, involving nucleophilic attack on the phosphorus atom. The specific mechanism can be influenced by the pH.
5.1. Acid-Catalyzed Hydrolysis
Under acidic conditions, the phosphoryl oxygen is protonated, which increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Mechanism of methylphosphonic acid photo-degradation based on phosphate oxygen isotopes and density functional theory - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. academic.oup.com [academic.oup.com]
- 5. A Brief Overview of HPLC-MS Analysis of Alkyl Methylphosphonic Acid Degradation Products of Nerve Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
An In-depth Technical Guide to the Nomenclature of Methylphosphinic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature of methylphosphinic acid and its derivatives, adhering to the standards set by the International Union of Pure and Applied Chemistry (IUPAC). It also outlines key experimental protocols for the synthesis and characterization of these compounds, crucial for research and development in pharmaceuticals and other chemical industries.
Core Concepts in the Nomenclature of this compound
This compound is the simplest organophosphorus compound with a direct carbon-phosphorus bond. Its structure consists of a central phosphorus atom bonded to a methyl group, a hydrogen atom, a hydroxyl group, and a doubly bonded oxygen atom. The presence of the P-H bond is a key feature that influences its chemistry and the nomenclature of its derivatives.
The IUPAC preferred name for this compound is This compound .
Seniority of Functional Groups
In IUPAC nomenclature, the phosphinic acid group has a specific seniority, which dictates the suffix of the compound's name when other functional groups are present. Generally, carboxylic acids and their derivatives outrank phosphinic acids. A comprehensive understanding of functional group priority is essential for correctly naming complex molecules.
Nomenclature of this compound Derivatives
The derivatives of this compound are primarily formed by substitution of the acidic proton of the hydroxyl group (forming salts and esters) or the proton directly attached to the phosphorus atom.
Salts of this compound
Salts are named by citing the cation followed by the name of the anion, "methylphosphinate". The names of different cations are cited in alphabetical order.
Example:
-
Sodium methylphosphinate
-
Calcium methylphosphinate
Esters of this compound
Esters are named similarly to salts, with the name of the alkyl or aryl group replacing the cation. The ester group is cited as a prefix to the parent acid name.
Example:
-
Ethyl methylphosphinate
-
Phenyl methylphosphinate
For more complex esters, the standard IUPAC rules for naming alkyl and aryl groups apply.
Derivatives Formed by Substitution on the Phosphorus Atom
When the hydrogen atom directly bonded to the phosphorus in this compound is replaced by another group, the compound is named as a substituted phosphinic acid. The substituent on the phosphorus atom is indicated by a locant P.
Example:
-
P-phenylthis compound
Summary of Nomenclature for this compound and its Derivatives
| Compound Type | General Structure | Nomenclature Rule | Example |
| Parent Acid | CH₃P(O)(OH)H | The IUPAC preferred name is this compound. | This compound |
| Salt | CH₃P(O)(O⁻)H M⁺ | Cation name followed by "methylphosphinate". | Sodium methylphosphinate |
| Ester | CH₃P(O)(OR)H | Name of the R group followed by "methylphosphinate". | Ethyl methylphosphinate |
| P-Substituted | CH₃P(O)(OH)R | Named as a substituted phosphinic acid with the locant P. | P-phenylthis compound |
Experimental Protocols for Synthesis and Characterization
The synthesis and characterization of this compound and its derivatives are crucial for their application in various fields, including drug development. Below are representative experimental protocols.
Synthesis of an Alkyl Methylphosphinate (Esterification)
A common method for the synthesis of alkyl methylphosphinates is the esterification of this compound with an alcohol.
Protocol for the Synthesis of Ethyl Methylphosphinate:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of ethanol.
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as sulfuric acid.
-
Reaction: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as sodium bicarbonate solution.
-
Extraction: Extract the product into an organic solvent like dichloromethane.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Characterization Techniques
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organophosphorus compounds.
-
¹H NMR: Provides information about the protons in the molecule, including the methyl group and any alkyl groups in esters.
-
¹³C NMR: Reveals the carbon skeleton of the molecule.
-
³¹P NMR: This is a key technique for characterizing organophosphorus compounds.[1][2] The chemical shift of the phosphorus nucleus is highly sensitive to its chemical environment, providing valuable information about the structure and purity of the compound.[1][2] The ³¹P NMR spectrum of this compound typically shows a characteristic signal with coupling to the directly attached proton.
Detailed Protocol for ³¹P NMR Analysis:
-
Sample Preparation: Dissolve a small amount of the sample (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Instrument Setup: Acquire the ³¹P NMR spectrum on a spectrometer, typically with proton decoupling to simplify the spectrum. For quantitative analysis, inverse-gated decoupling should be used.[3]
-
Data Acquisition: Set the appropriate spectral width and acquisition time. The chemical shifts are referenced to an external standard, usually 85% phosphoric acid.
-
Data Processing: Process the acquired free induction decay (FID) by applying a Fourier transform to obtain the spectrum.
3.2.2. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification.
Protocol for Mass Spectrometry Analysis:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Ionize the sample using an appropriate method, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: Analyze the resulting ions based on their mass-to-charge ratio (m/z).
-
Data Interpretation: The molecular ion peak confirms the molecular weight of the compound. The fragmentation pattern provides structural information. Common fragmentation pathways for methylphosphinates involve cleavage of the P-O and P-C bonds.
Visualizing Nomenclature and Workflows
Logical Flow for Naming this compound Derivatives
Caption: Decision tree for the IUPAC nomenclature of this compound derivatives.
Experimental Workflow for Synthesis and Characterization
References
The Versatile Reactivity of the P-H Bond in Methylphosphinic Acid: A Technical Guide
Abstract: Methylphosphinic acid, the simplest alkyl-substituted phosphinic acid, is a valuable building block in organophosphorus chemistry. Its significance stems from the reactive phosphorus-hydrogen (P-H) bond, which imparts a versatile chemical character, enabling a wide array of transformations. This technical guide provides an in-depth investigation into the reactivity of this functional group, targeting researchers, chemists, and professionals in drug development. We will explore the key reaction pathways, including metal-catalyzed and radical-mediated additions to unsaturated systems, nucleophilic reactions, and oxidation. This document includes summaries of quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate a comprehensive understanding and practical application of this compound chemistry.
Core Concepts: The Duality of the P-H Bond
The reactivity of this compound [CH₃P(O)(OH)H] is fundamentally governed by the presence of the P-H bond. This functionality allows the molecule to exist in a tautomeric equilibrium between a pentavalent, tetracoordinated form (the phosphinic acid) and a trivalent, tricoordinated form (the phosphonous acid). While the equilibrium heavily favors the stable pentavalent form, the trivalent tautomer is highly reactive and serves as the key intermediate in many transformations, particularly metal-catalyzed reactions.[1][2] This dual nature is the cornerstone of its synthetic utility.
References
The Coordination Chemistry of Methylphosphinic Acid with Transition Metals: A Technical Guide
Abstract
This technical guide provides a detailed overview of the coordination chemistry of methylphosphinic acid with transition metals. It is intended for researchers, scientists, and professionals in drug development and materials science. The guide covers the synthesis, structural characterization, and physicochemical properties of transition metal methylphosphinate complexes. A particular focus is placed on the coordination behavior of the methylphosphinate ligand and the resulting structural diversity of the complexes. This document summarizes key quantitative data in structured tables, provides detailed experimental protocols for representative syntheses, and includes visualizations of coordination modes and experimental workflows to facilitate understanding.
Introduction
This compound, CH₃P(O)H(OH), is the simplest organophosphinic acid, featuring a phosphorus atom bonded to a methyl group, a hydrogen atom, a hydroxyl group, and a phosphoryl oxygen. The presence of the P-H bond and the deprotonatable hydroxyl group makes it an intriguing ligand in coordination chemistry. Its coordination to transition metals can lead to a variety of structures, from discrete molecular complexes to extended one-, two-, and three-dimensional coordination polymers. The nature of the resulting architecture is influenced by the coordination preferences of the metal ion, the reaction conditions, and the versatile coordination modes of the methylphosphinate anion.
The study of transition metal phosphinates is a burgeoning field, driven by their potential applications in catalysis, magnetism, and materials science. These compounds can exhibit interesting magnetic exchange interactions between metal centers bridged by the phosphinate group, and their structural diversity allows for the tuning of material properties. This guide will focus specifically on the coordination compounds formed with this compound, providing a foundational understanding for further research and development.
Synthesis of Transition Metal Methylphosphinates
The synthesis of transition metal methylphosphinates can be achieved through several methods, with hydrothermal and slow evaporation techniques being the most common for obtaining crystalline materials suitable for structural analysis. The choice of method depends on the desired product's crystallinity and the stability of the reactants.
Hydrothermal Synthesis
Hydrothermal synthesis is a widely used method for growing single crystals of coordination polymers. This technique involves heating the reactants in an aqueous solution in a sealed vessel (an autoclave) to temperatures above the boiling point of water. The increased temperature and pressure facilitate the dissolution of reactants and promote the crystallization of the product upon slow cooling.
Synthesis via Slow Evaporation
For some complexes, single crystals can be grown by the slow evaporation of a solvent from a solution containing the metal salt and this compound. This method is typically carried out at or near room temperature and is suitable for complexes that are soluble in common solvents.
A general workflow for the synthesis and characterization of transition metal methylphosphinate complexes is illustrated in the following diagram.
Structural and Physicochemical Properties of Iron(II) Methylphosphonate (B1257008)
A notable example of a transition metal complex with this compound is iron(II) methylphosphonate, with the formula Fe[(CH₃PO₃)(H₂O)]. This compound is known to exist in at least two polymorphic forms, highlighting the structural versatility of this system.
Synthesis and Crystal Growth
Single crystals of Fe[(CH₃PO₃)(H₂O)] can be grown via a hydrothermal reaction. The synthesis involves heating an aqueous solution of an iron(II) salt (e.g., FeSO₄·7H₂O), methylphosphonic acid (CH₃PO₃H₂), and urea (B33335) in a sealed ampoule. The urea acts as a gentle base, slowly raising the pH of the solution as it decomposes to ammonia (B1221849) and carbon dioxide, which facilitates the crystallization process. This reaction yields a mixture of colorless platelets and needle-like crystals, which correspond to the two different polymorphic forms of the compound[1].
Experimental Protocol: Hydrothermal Synthesis of Fe[(CH₃PO₃)(H₂O)]
Materials:
-
Iron(II) sulfate (B86663) heptahydrate (FeSO₄·7H₂O)
-
Methylphosphonic acid (CH₃PO₃H₂)
-
Urea
-
Deionized water (degassed)
-
Glass ampoule
Procedure:
-
Prepare a solution by dissolving 1.33 g (4.8 mmol) of FeSO₄·7H₂O, 0.51 g (5.3 mmol) of CH₃PO₃H₂, and 0.51 g (8.5 mmol) of urea in 30 mL of degassed, deionized water.
-
Transfer the solution to a glass ampoule.
-
Seal the ampoule under vacuum.
-
Heat the sealed ampoule in an oven at 90 °C for 12 to 14 days.
-
After the heating period, allow the ampoule to cool slowly to room temperature.
-
Isolate the resulting colorless platelet and needle-like crystals by filtration and dry them in air[1].
Note: All reactions involving Fe(II) should be carried out under an inert atmosphere using conventional Schlenk techniques to prevent oxidation[1].
Structural Characterization
The two polymorphic forms of Fe[(CH₃PO₃)(H₂O)] have been characterized by single-crystal X-ray diffraction. Both forms are orthorhombic but crystallize in different space groups. In both structures, the iron(II) ion is in a distorted octahedral coordination environment, surrounded by oxygen atoms from the phosphonate (B1237965) groups and a water molecule[2]. The methylphosphonate ligand acts as a bridging ligand, connecting the iron centers to form a layered structure.
| Parameter | Form 1 [2] | Form 2 [2] |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | Pna2₁ | Pmn2₁ |
| a (Å) | 17.58(2) | 5.7177(11) |
| b (Å) | 4.814(1) | 8.8093(18) |
| c (Å) | 5.719(1) | 4.8154(10) |
Table 1: Crystallographic Data for the Two Polymorphs of Fe[(CH₃PO₃)(H₂O)] at Room Temperature.
Spectroscopic Properties
Infrared (IR) and UV-visible (UV-Vis) spectroscopy are essential tools for characterizing transition metal complexes. For Fe[(CH₃PO₃)(H₂O)], the IR spectrum would show characteristic bands for the P-O, P-C, and C-H vibrations of the methylphosphonate ligand, as well as bands corresponding to the coordinated water molecule. The UV-Vis spectrum is expected to show weak d-d transitions characteristic of a high-spin Fe(II) ion in an octahedral environment[1].
Magnetic Properties
Mössbauer spectroscopy of Fe[(CH₃PO₃)(H₂O)] (form 2) confirms the presence of high-spin Fe²⁺ in a distorted octahedral environment. At room temperature (300 K), the spectrum consists of a single doublet. As the temperature is lowered, a drastic change in the quadrupole splitting is observed around 160 K. Below 25 K, the spectra show hyperfine splitting patterns, which is indicative of a magnetically ordered state[2]. This behavior is characteristic of a weak ferromagnet.
| Temperature (K) | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| 300 | 1.20 ± 0.01 | 1.49 ± 0.02 |
| 200 | 1.27 ± 0.01 | 1.69 ± 0.01 |
Table 2: Mössbauer Spectroscopy Data for Fe[(CH₃PO₃)(H₂O)] (Form 2). [2]
Coordination Chemistry with Other Transition Metals
While detailed structural and property data for this compound complexes with other first-row transition metals are less common in the literature compared to other phosphonates, the principles of their coordination chemistry can be inferred from related systems. It is expected that this compound would form coordination polymers with metals such as copper(II), cobalt(II), and nickel(II), with the specific dimensionality and connectivity being dependent on the coordination geometry of the metal ion and the reaction conditions.
The coordination modes of the methylphosphinate ligand are expected to be versatile, involving bridging between two or more metal centers through the phosphoryl and hydroxyl oxygen atoms. The following diagram illustrates some possible coordination modes of the deprotonated methylphosphinate ligand.
Potential Applications
The study of transition metal methylphosphinates is not purely of academic interest. These materials have potential applications in several areas:
-
Catalysis: The presence of coordinatively unsaturated metal sites and the potential for redox activity make these compounds candidates for catalytic applications in organic synthesis.
-
Magnetic Materials: The ability of the phosphinate group to mediate magnetic exchange between metal centers can lead to the development of new magnetic materials with interesting properties, such as single-molecule magnets or magnetic ordering in extended structures.
-
Drug Development: The interaction of phosphinates with metalloenzymes is an area of interest in drug design. Understanding the coordination chemistry of simple phosphinates can provide insights into these more complex biological systems.
Conclusion
The coordination chemistry of this compound with transition metals is a promising area of research that offers a rich variety of structural possibilities and potential applications. The detailed characterization of the iron(II) methylphosphonate system provides a solid foundation for exploring the coordination behavior of this ligand with other transition metals. Further research into the synthesis and characterization of new transition metal methylphosphinates will undoubtedly uncover novel structures with interesting and potentially useful physicochemical properties. This guide serves as a starting point for researchers looking to delve into this exciting and underexplored area of coordination chemistry.
References
Methodological & Application
Application Notes and Protocols: Methylphosphinic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphinic acid, with the chemical formula CH₃P(O)(OH)₂, is a fundamental organophosphorus compound.[1] It is a white, non-volatile solid that is soluble in water and common alcohols but has poor solubility in organic solvents.[1] Its tetrahedral phosphorus center is bonded to a methyl group, two hydroxyl groups, and one oxygen atom.[1] In the realm of organic synthesis, this compound and its derivatives are versatile precursors for creating a wide array of more complex organophosphorus compounds.[2][3] These compounds are of significant interest in medicinal chemistry and drug development, where the phosphinic acid moiety can act as a stable mimic of the tetrahedral transition state involved in amide bond hydrolysis, leading to potent enzyme inhibitors.[4][5] Furthermore, phosphinic acid derivatives have shown a broad spectrum of biological activities, including anti-inflammatory, antiviral, and antimicrobial properties.[6]
This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives as precursors in key organic synthesis transformations.
Key Synthetic Applications and Protocols
This compound serves as a cornerstone for the synthesis of various functionalized organophosphorus molecules, primarily phosphinate esters and substituted phosphinic acids. These intermediates are crucial for building blocks in the development of new therapeutic agents and other high-value chemicals.[2][6]
Synthesis of Monoalkyl Methylphosphinates
Monoalkyl esters of this compound are important intermediates and are also known as hydrolysis products of G-series nerve agents.[7] A common and direct method for their synthesis involves the controlled reaction of an alcohol with methylphosphonic dichloride (a derivative of the parent acid).
Experimental Protocol: Synthesis of Monoalkyl Methylphosphinate Esters [7]
This protocol describes a general procedure for the synthesis of monoalkyl methylphosphinates via the stoichiometric addition of an alcohol to methylphosphonic dichloride.
-
Reaction Setup: In a fume hood, a solution of methylphosphonic dichloride (1.0 eq) is prepared in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath (0 °C).
-
Alcohol Addition: A solution of the desired primary or secondary alcohol (1.0 eq) in the same anhydrous solvent is added dropwise to the stirred solution of methylphosphonic dichloride over 30-60 minutes.
-
Reaction Monitoring: The reaction progress is monitored by TLC or ³¹P NMR spectroscopy until the starting material is consumed. The reaction is typically stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature for an additional 2-4 hours.
-
Workup and Purification: The reaction mixture is carefully quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of monoalkyl ester, dialkyl ester, and unreacted methylphosphonic acid, is then purified using solvent extraction or column chromatography to isolate the desired monoalkyl methylphosphinate.
Workflow for Monoalkyl Methylphosphinate Synthesis
Caption: Experimental workflow for synthesizing monoalkyl methylphosphinates.
Synthesis of Substituted Phosphinic Acids via Cross-Coupling
Palladium-catalyzed cross-coupling reactions provide a powerful method for forming P-C bonds, enabling the synthesis of various substituted phosphinic acids from H-phosphinate precursors (which can be derived from this compound). This approach is highly versatile for creating arylphosphinic acids.[8]
Experimental Protocol: Palladium-Catalyzed P-Arylation [8]
This protocol outlines a general procedure for the synthesis of monosubstituted arylphosphinic acids from anilinium hypophosphite (a source of the H-P(O)OH moiety) and an aromatic electrophile.
-
Catalyst Preparation: In a reaction vessel, palladium(0) catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a suitable ligand (if necessary) are added.
-
Reagent Addition: Anilinium hypophosphite (1.2 eq), the aryl halide or triflate (1.0 eq), and a base (e.g., triethylamine, DIPEA, 2-3 eq) are added, followed by an anhydrous, deoxygenated solvent (e.g., DMF, dioxane).
-
Reaction Conditions: The mixture is heated under an inert atmosphere to a temperature ranging from 80 to 120 °C.
-
Reaction Monitoring: The reaction is monitored for completion by HPLC or TLC.
-
Workup and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography or recrystallization to yield the desired arylphosphinic acid.
Table 1: Summary of Conditions for P-Arylation Reactions
| Aryl Electrophile | Catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Iodobenzene | Pd(PPh₃)₄ | Et₃N | DMF | 100 | >80 | [8] |
| 4-Bromotoluene | PdCl₂(dppf) | K₂CO₃ | Dioxane | 110 | 75-85 | [8] |
| 1-Naphthyl triflate | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 100 | 65-75 | [8] |
Michaelis-Arbuzov Reaction for C-P Bond Formation
The Michaelis-Arbuzov reaction is a cornerstone of organophosphorus chemistry used to form a phosphorus-carbon bond.[9][10] While the classical reaction uses a trialkyl phosphite (B83602), analogous transformations can be employed with derivatives of this compound. A multi-stage route can be used to synthesize various alkyl methylphosphonates.[11]
Reaction Pathway: Three-Stage Synthesis of Alkyl Methylphosphonates
Caption: A three-stage synthetic route to alkyl hydrogen methylphosphonates.[11]
Experimental Protocol: Three-Stage Synthesis of Alkyl Hydrogen Methylphosphonates [11]
-
Stage 1: Transesterification
-
Trimethyl phosphite is reacted with a desired alcohol (e.g., isopropanol, n-butanol) in the presence of a sodium catalyst.
-
The reaction yields the mixed phosphite, (MeO)₂POR. Yields for this step typically range from 6% to 64%.[11]
-
-
Stage 2: Michaelis-Arbuzov Reaction
-
The mixed phosphite from Stage 1 is treated with methyl iodide.
-
This reaction forms the alkyl methyl methylphosphonate, RO(MeO)P(O)Me. Yields are generally high, ranging from 66% to 95%.[11]
-
-
Stage 3: Selective Demethylation
-
The product from Stage 2 is selectively demethylated using bromotrimethylsilane (B50905) (TMSBr) to form a phosphorus silyl ester intermediate, RO(Me₃SiO)P(O)Me.
-
Subsequent methanolysis of the silyl ester yields the final alkyl hydrogen methylphosphonate product, RO(HO)P(O)Me. Yields for this final stage are reported to be between 60% and 97%.[11]
-
Table 2: Quantitative Data for the Three-Stage Synthesis [11]
| Stage | Reaction | Reagents | General Yield Range (%) |
| 1 | Transesterification | ROH, Na⁺ | 6 - 64 |
| 2 | Michaelis-Arbuzov | MeI | 66 - 95 |
| 3 | Demethylation | 1) Me₃SiBr, 2) MeOH | 60 - 97 |
Applications in Drug Development
The structural similarity of the phosphinic acid group to the transition state of peptide bond hydrolysis makes it a valuable pharmacophore for designing enzyme inhibitors.[4] Derivatives of this compound are integral to the synthesis of compounds targeting a range of diseases.
-
Enzyme Inhibition: Phosphinic acid-containing molecules can act as potent inhibitors of metalloproteases and other hydrolases.[5]
-
Antiviral Agents: Phosphonate (B1237965) analogues, structurally related to phosphinates, are a class of highly successful antiviral drugs (e.g., Tenofovir, Adefovir) that function as non-hydrolyzable mimics of natural phosphates.[12][13][14]
-
Herbicide Synthesis: this compound derivatives are key intermediates in the industrial synthesis of herbicides like glufosinate.[15][16]
The synthetic routes described above provide access to a diverse chemical space of phosphinic acids, enabling medicinal chemists to generate and screen extensive libraries of compounds for pharmacological activity.[17] The ability to controllably introduce various organic moieties onto the phosphorus center allows for the fine-tuning of steric and electronic properties to optimize binding affinity and selectivity for biological targets.
References
- 1. Methylphosphonic acid - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Potential chemical transformation of phosphinic acid derivatives and their applications in the synthesis of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. [Development of Biologically Active Compounds on the Basis of Phosphonic and Phosphinic Acid Functionalities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphinic acids: current status and potential for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Alkyl Methylphosphonic Acid Esters | Semantic Scholar [semanticscholar.org]
- 8. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
- 9. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Organophosphorus chemistry. Part 1. The synthesis of alkyl methylphosphonic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 12. Frontiers | Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects [frontiersin.org]
- 13. Editorial: Phosphonate chemistry in drug design and development, Volume II - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]
- 15. KR20190122722A - Method for preparing methyl phosphinic acid butyl ester - Google Patents [patents.google.com]
- 16. WO2018154385A1 - Process for preparing methyl phosphinic acid butyl ester - Google Patents [patents.google.com]
- 17. US5359115A - Methods for the synthesis of phosphonate esters - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Methylphosphinic Acid Esters and Amides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and contemporary methods for the synthesis of methylphosphinic acid esters and amides. These organophosphorus compounds are of significant interest in medicinal chemistry and drug development due to their role as enzyme inhibitors, haptens for catalytic antibodies, and intermediates in the synthesis of bioactive molecules. The following sections detail key synthetic strategies, experimental protocols, and comparative data to guide researchers in this field.
Synthesis of this compound Esters
This compound esters are versatile intermediates and can be synthesized through several reliable methods. The choice of method often depends on the desired scale, substrate availability, and tolerance of functional groups.
Key Synthetic Methods
Two primary and widely employed methods for the synthesis of this compound esters are the Michaelis-Arbuzov reaction and the reaction of methylphosphonic dichloride with alcohols.
-
Michaelis-Arbuzov Reaction: This classic method involves the reaction of a trialkyl phosphite (B83602) with a methyl halide to form a dialkyl methylphosphonate (B1257008).[1][2][3] The reaction proceeds via a phosphonium (B103445) salt intermediate followed by dealkylation by the halide ion.[3] It is a highly reliable and general method for forming carbon-phosphorus bonds.
-
Reaction of Methylphosphonic Dichloride with Alcohols: This approach offers a direct route to mono- or dialkyl methylphosphonates by reacting methylphosphonic dichloride with the corresponding alcohol.[4][5][6] The stoichiometry of the alcohol can be controlled to favor the formation of the monoester or diester.
Tabulated Data for Synthesis of this compound Esters
| Method | Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference(s) |
| Michaelis-Arbuzov | Triethyl phosphite, Methyl iodide | Heat | Diethyl methylphosphonate | High | [1][2][3] |
| Alcoholysis of Dichloride | Methylphosphonic dichloride, Isopropanol (B130326) | Toluene (B28343), reflux (105°C), 2 h | Isopropyl methylphosphonic acid | >30% | [5] |
| Alcoholysis of Dichloride | Methylphosphonic dichloride, Cyclohexanol | Toluene, reflux (105°C), 2 h | Cyclohexyl methylphosphonic acid | >30% | [5] |
Experimental Protocol: Synthesis of Isopropyl Methylphosphonic Acid[5]
This protocol describes the synthesis of a monoalkyl methylphosphonate ester via the reaction of methylphosphonic dichloride with an alcohol.
Materials:
-
Methylphosphonic dichloride (2.18 g, 16.5 mmol)
-
Isopropanol (0.992 g, 16.5 mmol)
-
Dry Toluene (4.0 mL)
-
100-mL round-bottomed flask
-
Reflux condenser
-
Addition funnel
-
Nitrogen atmosphere apparatus
Procedure:
-
Dissolve methylphosphonic dichloride (2.18 g) in 2.0 mL of dry toluene in a 100-mL round-bottomed flask equipped with a reflux condenser and maintained under a dry nitrogen atmosphere.
-
Dissolve isopropanol (0.992 g) in 2.0 mL of dry toluene and place it in an addition funnel.
-
Add the isopropanol solution dropwise to the stirred solution of methylphosphonic dichloride at ambient temperature.
-
After the addition is complete, stir the reaction mixture for 15 minutes at ambient temperature.
-
Heat the reaction mixture to reflux at 105°C for 2 hours.
-
After cooling, the reaction is quenched with water and the product is isolated via solvent extraction.[5]
Caption: Synthetic routes to this compound esters.
Synthesis of this compound Amides (Phosphonamidates)
Phosphonamidates are important analogs of peptides and have applications as enzyme inhibitors. The Atherton-Todd reaction and related methods are central to their synthesis.
Key Synthetic Methods
-
Atherton-Todd Reaction: This reaction facilitates the formation of a P-N bond by coupling a dialkyl phosphite with an amine in the presence of a base and a halogenating agent, typically carbon tetrachloride.[7][8] The reaction proceeds through the in-situ formation of a reactive phosphonochloridate intermediate.[8]
-
One-Pot Sequential Reaction of Phosphonites: A modern and efficient one-pot method involves the in-situ generation of phosphonites from Grignard reagents and triethyl phosphite, followed by treatment with iodine and an amine to yield phosphonamidates in good to excellent yields.[9]
Tabulated Data for Synthesis of this compound Amides
| Method | Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference(s) |
| Atherton-Todd | Diethyl phosphite, Amine (R'NH₂) | CCl₄, Base | Diethyl N-R'-phosphoramidate | Varies | [7][8] |
| One-Pot Sequential Reaction | Aryl bromide, Mg, Triethyl phosphite | 1. THF; 2. Iodine, Amine (R'R''NH) | N,N-R',R''-Arylphosphonamidate | Good to Excellent | [9] |
Experimental Protocol: One-Pot Synthesis of Phosphonamidates[9]
This protocol outlines a one-pot sequential strategy for the synthesis of phosphonamidates.
Materials:
-
Aryl bromide (4.0 mmol)
-
Magnesium turnings (4.0 mmol)
-
Triethyl phosphite (2.0 mmol)
-
Dry Tetrahydrofuran (THF) (12 mL)
-
Iodine (2.0 mmol)
-
Amine (4.0 mmol)
Procedure:
-
In a flame-dried flask under an inert atmosphere, react the aryl bromide (4.0 mmol) with magnesium turnings (4.0 mmol) in 10 mL of dry THF to form the Grignard reagent.
-
Add triethyl phosphite (2.0 mmol) to the freshly prepared Grignard reagent and stir to generate the phosphonite in situ.
-
In a separate flask, dissolve iodine (2.0 mmol) and the amine (4.0 mmol) in 2 mL of dry THF.
-
Add the solution of iodine and amine to the reaction mixture containing the in-situ generated phosphonite.
-
Stir the reaction at room temperature until completion (monitored by TLC or GC-MS).
-
Upon completion, quench the reaction and purify the product by column chromatography.
Caption: Synthetic routes to this compound amides.
General Experimental Workflow
The synthesis and purification of this compound derivatives generally follow a standard workflow in a synthetic chemistry laboratory.
Caption: General laboratory workflow for synthesis.
Applications in Drug Development
This compound esters and amides serve as crucial building blocks in the development of therapeutic agents. Their structural similarity to the transition state of amide bond hydrolysis makes them effective inhibitors of various proteases. Furthermore, they are utilized in the synthesis of phosphonopeptides, which are peptide mimics with enhanced stability and biological activity. The synthetic methods described herein provide a foundation for the creation of novel drug candidates and molecular probes to investigate biological systems.
References
- 1. Methylphosphonic acid - Wikipedia [en.wikipedia.org]
- 2. Arbuzov Reaction [organic-chemistry.org]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of Alkyl Methylphosphonic Acid Esters | Journal Article | PNNL [pnnl.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis of Alkyl Methylphosphonic Acid Esters | Semantic Scholar [semanticscholar.org]
- 7. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atherton–Todd reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Application of Methylphosphinic Acid in the Synthesis of Phosphinate Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphinic acid, a simple organophosphorus compound, serves as a versatile and crucial building block in the synthesis of a diverse array of phosphinate derivatives. Its P-H bond functionality allows for a range of transformations, including addition reactions to unsaturated systems and esterification/amidation, providing access to compounds with significant applications in medicinal chemistry, agrochemicals, and material science. Phosphinate derivatives are of particular interest in drug discovery as they can act as transition-state analogues and inhibitors for various enzymes. This document provides detailed application notes and experimental protocols for the synthesis of phosphinate derivatives using this compound.
Application Notes
This compound is a key precursor for the synthesis of various phosphinate derivatives with important biological activities. These derivatives are often developed as enzyme inhibitors, leveraging the tetrahedral geometry of the phosphinate group to mimic the transition state of substrate hydrolysis.
One of the most prominent applications is in the synthesis of glufosinate (B12851) , a widely used broad-spectrum herbicide. The synthesis of glufosinate precursors often involves the addition of a this compound derivative to an unsaturated carbonyl compound.
In the realm of medicinal chemistry, methylphosphinate derivatives have been explored as inhibitors for a range of enzymes, including proteases and metalloenzymes. The methyl group provides a simple structural motif that can be further elaborated, while the phosphinate core interacts with the enzyme's active site. The synthesis of these complex molecules often begins with fundamental reactions of this compound, such as esterification to produce reactive intermediates or direct addition reactions.
The following sections detail the experimental protocols for key transformations of this compound into valuable phosphinate derivatives.
Key Synthetic Transformations and Protocols
Esterification of this compound
Esterification of this compound is a fundamental step to produce methylphosphinate esters, which are versatile intermediates for further functionalization.
This method is a classic approach for esterification under mild conditions, suitable for a variety of alcohols.[1][2]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.2 M), add the desired alcohol (1.2 eq) and 4-dimethylaminopyridine (B28879) (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (B1669883) (DCC, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired methylphosphinate ester.
Microwave irradiation offers a rapid and efficient alternative for the direct esterification of phosphinic acids.[3][4]
Experimental Protocol:
-
In a microwave-safe vial, combine this compound (1.0 eq), the alcohol (10-20 eq, acting as both reactant and solvent), and a catalytic amount of an ionic liquid (e.g., [bmim][BF₄], 5 mol%).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (typically 160-200 °C) for a specified time (e.g., 1-5 hours), with continuous stirring.
-
After cooling, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove the ionic liquid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Table 1: Representative Data for Microwave-Assisted Esterification of Methylphosphonic Acid [3]
| Alcohol | Temperature (°C) | Time (h) | Conversion (%) | Monoester Yield (%) |
| Ethanol | 160 | 5 | ~100 | 94 |
| n-Propanol | 180 | 3.5 | ~100 | 91 |
| n-Butanol | 180 | 4 | ~100 | 87 |
Note: Data is for methylphosphonic acid, serving as a close analogue for expected reactivity of this compound under similar conditions.
Diagram 1: General Workflow for Esterification of this compound
Caption: Workflow for the synthesis of methylphosphinate esters.
Addition Reactions of this compound
The P-H bond of this compound can be added across carbon-carbon and carbon-heteroatom multiple bonds to form new P-C bonds.
This reaction allows for the anti-Markovnikov addition of the P-H bond across an alkene.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) and the alkene (e.g., styrene, 1.5 eq) in a suitable solvent (e.g., toluene (B28343) or dioxane, 0.5 M).
-
Add a radical initiator, such as azobisisobutyronitrile (AIBN) or dibenzoyl peroxide (BPO) (5-10 mol%).
-
Heat the reaction mixture to reflux (typically 80-110 °C) for 6-12 hours under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the alkyl(methyl)phosphinic acid.
Table 2: Example of Free-Radical Addition
| Alkene | Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1-Octene | AIBN | Toluene | 80 | 8 | 75-85 |
| Styrene | BPO | Dioxane | 100 | 6 | 70-80 |
Note: Yields are typical for hydrophosphinylation reactions and may vary based on specific substrates and conditions.
Diagram 2: Mechanism of Free-Radical Addition to an Alkene
References
Application Notes and Protocols: Methylphosphinic Acid in the Formation of Coordination Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphinic acid [CH₃P(O)(H)OH] is a phosphorus-based ligand that has garnered interest in the field of coordination chemistry for the synthesis of coordination polymers and metal-organic frameworks (MOFs). Its phosphinate group (-P(O)(H)OH) offers a versatile coordination motif, capable of bridging metal centers to form one-, two-, or three-dimensional networks. The presence of the methyl group provides a degree of organic functionality while maintaining a relatively small steric footprint.
Coordination polymers based on this compound and its derivatives exhibit a range of interesting properties, including thermal stability and unique magnetic behaviors, making them promising candidates for applications in catalysis, gas storage, and materials science. The strength of the metal-phosphinate bond can lead to robust frameworks with potential applications in demanding environments. This document provides an overview of the synthesis, characterization, and properties of coordination polymers incorporating this compound and related ligands.
Coordination Modes of this compound
This compound can coordinate to metal centers in several ways, primarily through the oxygen atoms of the phosphinate group. The specific coordination mode depends on factors such as the metal ion, the pH of the reaction medium, and the presence of other coordinating species.
Caption: Common coordination modes of the methylphosphinate ligand with metal centers.
Experimental Protocols
The synthesis of coordination polymers involving phosphinic acid ligands can be achieved through various methods, including slow evaporation, solvent diffusion (layering), and solvothermal/hydrothermal techniques. The choice of method influences the crystallinity and morphology of the final product.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and characterization of this compound-based coordination polymers.
Protocol 1: Synthesis of a Transition Metal-Methylphosphinate Coordination Polymer via Solvent Layering
This protocol is adapted from the synthesis of related phosphinate-based coordination polymers and can be used as a starting point for this compound.[1]
Materials:
-
This compound
-
Transition metal salt (e.g., FeSO₄·7H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O)
-
Methanol (B129727) (MeOH)
-
Deionized water (H₂O)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
(Optional) Co-ligand such as 4,4'-bipyridine
Procedure:
-
Prepare the Metal Salt Solution: Dissolve the transition metal salt (0.1 mmol) in 1 mL of deionized water.
-
Prepare the Ligand Solution: In a separate vial, dissolve this compound (0.1 mmol) in a mixture of 1 mL of methanol and 0.4 mL of deionized water.
-
Adjust pH (Optional but Recommended): To the ligand solution, add a small amount of NaOH solution (e.g., 0.1 mL of 1 M solution) to deprotonate the phosphinic acid, facilitating coordination. The final pH can be adjusted to influence the final structure.
-
Layering: Carefully layer the metal salt solution on top of the ligand solution in a narrow test tube or vial. This can be done by slowly adding the denser solution down the side of the tube containing the less dense solution.
-
Crystallization: Seal the container and leave it undisturbed at room temperature for several days to a week. Crystals are expected to form at the interface of the two solutions.
-
Isolation: Collect the crystals by filtration, wash them with a small amount of ethanol, and allow them to air-dry.
Protocol 2: Hydrothermal Synthesis of a Lanthanide-Methylphosphinate Coordination Polymer
This is a general procedure based on the synthesis of other lanthanide-phosphinate coordination polymers.
Materials:
-
This compound
-
Lanthanide salt (e.g., SmCl₃·6H₂O, Eu(NO₃)₃·6H₂O)
-
Deionized water
Procedure:
-
Prepare the Reaction Mixture: In a Teflon-lined stainless steel autoclave, dissolve the lanthanide salt (e.g., 0.03 mmol) and this compound (0.06 mmol) in 10 mL of deionized water.
-
Hydrothermal Reaction: Seal the autoclave and place it in an oven preheated to 100-120 °C. Maintain this temperature for 12-24 hours.
-
Cooling and Crystallization: Turn off the oven and allow the autoclave to cool slowly to room temperature over several hours. Crystalline product should precipitate at the bottom of the Teflon liner.
-
Isolation: Collect the crystalline product by filtration, wash with deionized water, and then a small amount of ethanol. Allow the product to air-dry.
Data Presentation
The following tables summarize representative quantitative data for coordination polymers based on phosphinic acid ligands. It is important to note that data for simple metal-methylphosphinate polymers is limited in the literature; therefore, data from closely related structures are presented as examples.
Table 1: Crystallographic Data for a Representative Co(II)-Iminobis(methylphosphonic acid) Complex[2]
| Parameter | Value |
| Chemical Formula | [Co(C₂H₈O₆NP₂)₂(H₂O)₂] |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.361(3) |
| b (Å) | 8.133(3) |
| c (Å) | 14.078(5) |
| β (°) | 104.40(1) |
| Volume (ų) | 816.3(5) |
| Z | 2 |
Table 2: Selected Bond Lengths for a Representative Co(II)-Iminobis(methylphosphonic acid) Complex[2]
| Bond | Length (Å) |
| Co-O(phosphonate) | 2.07 - 2.12 |
| Co-O(water) | 2.15 |
Table 3: Thermal Stability of Fe(III)-Phosphinate-Based MOFs[3]
| Compound | Decomposition Temperature (°C) |
| ICR-12 (Fe-phosphonate-phosphinate) | 470 |
| ICR-13 (Fe-bisphosphonate) | 435 |
Table 4: Magnetic Properties of Coordination Polymers with a Bis(this compound) Ligand[1]
| Compound | Metal Ion | Effective Magnetic Moment (μ_eff) at 300 K (μ_B) |
| Fe-ICR-20 | Fe²⁺ | ~5.4 |
| Co-ICR-20 | Co²⁺ | ~5.3 |
| Ni-ICR-20 | Ni²⁺ | ~3.2 |
Characterization Notes
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: The coordination of the phosphinate group to the metal center can be confirmed by a shift in the P=O stretching vibration (typically around 1200-1000 cm⁻¹) to a lower frequency.
-
Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the three-dimensional structure of the coordination polymer, including bond lengths, bond angles, and the overall network topology.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample by comparing the experimental pattern to the one simulated from the single-crystal structure.
-
Thermogravimetric Analysis (TGA): Provides information on the thermal stability of the coordination polymer and the temperatures at which solvent loss and framework decomposition occur.
-
Magnetic Susceptibility Measurements: Used to determine the magnetic properties of the material, which are influenced by the electronic configuration of the metal ions and the nature of the bridging ligands that can mediate magnetic exchange interactions.
Logical Relationships in Coordination Polymer Design
The properties of this compound-based coordination polymers are intrinsically linked to their structural features, which can be tuned by varying the synthetic conditions.
Caption: The relationship between synthetic parameters, structural features, and the resulting properties of coordination polymers.
Conclusion
This compound serves as a valuable building block for the construction of novel coordination polymers. The protocols and data presented herein provide a foundation for researchers to explore the synthesis and characterization of these materials. The tunability of their structures and properties through synthetic design opens up avenues for the development of advanced materials with tailored functionalities for a range of scientific and technological applications, including potential relevance in drug delivery systems where controlled release and stability are crucial. Further research into the coordination chemistry of this compound is warranted to fully elucidate its potential.
References
experimental protocol for the synthesis of (1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid (TPMPA)
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(1,2,5,6-Tetrahydropyridin-4-yl)methylphosphinic acid, commonly known as TPMPA, is a potent and selective competitive antagonist of the GABAA-ρ (formerly GABAC) receptor.[1][2][3][4] Its high selectivity makes it an invaluable pharmacological tool for differentiating the roles of GABAA-ρ receptors from other GABA receptor subtypes (GABAA and GABAB) in the central nervous system. TPMPA has minimal effects on GABAA and GABAB receptors.[2] This compound is particularly useful in neuroscience research to investigate GABAC receptor function, especially in the retina where these receptors are highly expressed.[5] TPMPA is a derivative of isoguvacine, a GABAA receptor agonist.[1]
TPMPA's utility extends to studies on synaptic transmission, neuronal excitability, and the physiological roles of GABAA-ρ receptors in various brain regions. Its application in preclinical studies helps to elucidate the therapeutic potential of targeting this receptor subtype for various neurological and psychiatric disorders. The synthesis protocol described herein provides a reliable and high-yield method for obtaining TPMPA for research and drug development purposes.[1][6][7]
Experimental Protocol
This protocol outlines a five-step synthesis for (1,2,5,6-Tetrahydropyridin-4-yl)this compound (TPMPA) adapted from a versatile and economical method.[1][6][7] The key transformation involves a palladium-catalyzed C-P bond formation.[1][7]
Materials:
-
Isopropyl methylphosphinate
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Tetrakis(triphenylphosphine)palladium(0)
-
Anhydrous toluene (B28343)
-
Methyl iodide
-
Sodium borohydride (B1222165)
-
Methanol
-
2,2,2-Trichloroethyl chloroformate (TROC-Cl)
-
Hydrochloric acid
-
Acetic acid
-
Zinc dust
-
Other standard laboratory reagents and solvents
Equipment:
-
Round-bottom flasks
-
Condenser
-
Magnetic stirrer with heating plate
-
Nitrogen gas inlet
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Step 1: Synthesis of Isopropyl (pyridin-4-yl)methylphosphinate (6)
-
To a solution of 4-iodopyridine (29.3 mmol), isopropyl methylphosphinate (43.95 mmol), and DABCO (87.8 mmol) in anhydrous toluene (300 cm³), add tetrakis(triphenylphosphine)palladium(0) (2.5 mol%).
-
Heat the reaction mixture at 70 °C under a nitrogen atmosphere for 18 hours.
-
Add a second portion of tetrakis(triphenylphosphine)palladium(0) (2.5 mol%) and continue heating for an additional 36 hours.
-
Filter the warm reaction mixture and concentrate the filtrate under reduced pressure to yield the crude product.
Step 2: Synthesis of N-Methylpyridinium Iodide Salt (7)
-
Treat the crude Isopropyl (pyridin-4-yl)methylphosphinate (6) with methyl iodide in toluene.
-
The N-methylpyridinium iodide salt (7) will precipitate as a bright yellow solid.
-
Isolate the product by filtration. This reaction proceeds in quantitative yield.[1]
Step 3: Synthesis of Isopropyl (1-methyl-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate (8)
-
Reduce the N-methylpyridinium iodide salt (7) with sodium borohydride in methanol.
-
This reduction should proceed smoothly to give the tetrahydropyridine (B1245486) derivative (8) in high yield.[1]
Step 4: Synthesis of Isopropyl (1-(2,2,2-trichloroethoxycarbonyl)-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate (9)
-
React the isopropyl (1-methyl-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate (8) with 2,2,2-trichloroethyl chloroformate (TROC-Cl).
-
This step introduces the N-TROC protecting group, yielding compound (9) in good yield.[1]
Step 5: Synthesis of (1,2,5,6-Tetrahydropyridin-4-yl)this compound (TPMPA) (2)
-
Hydrolyze the isopropyl ester of compound (9) using concentrated hydrochloric acid.
-
Subsequently, remove the N-TROC protecting group using zinc dust in acetic acid.
-
Purify the final product, TPMPA (2), by appropriate methods (e.g., crystallization or chromatography).
Data Presentation
| Step | Product Name | Starting Material | Key Reagents | Yield |
| 1 | Isopropyl (pyridin-4-yl)methylphosphinate | 4-Iodopyridine, Isopropyl methylphosphinate | DABCO, Tetrakis(triphenylphosphine)palladium(0) | High |
| 2 | N-Methylpyridinium iodide salt | Isopropyl (pyridin-4-yl)methylphosphinate | Methyl iodide | Quantitative |
| 3 | Isopropyl (1-methyl-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate | N-Methylpyridinium iodide salt | Sodium borohydride | High |
| 4 | Isopropyl (1-(2,2,2-trichloroethoxycarbonyl)-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate | Isopropyl (1-methyl-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate | 2,2,2-Trichloroethyl chloroformate | Good |
| 5 | (1,2,5,6-Tetrahydropyridin-4-yl)this compound (TPMPA) | Isopropyl (1-(2,2,2-trichloroethoxycarbonyl)-1,2,5,6-tetrahydropyridin-4-yl)methylphosphinate | HCl, Zn/Acetic Acid | High |
Mandatory Visualization
TPMPA Synthesis Workflow
Caption: A five-step synthetic route to TPMPA.
TPMPA Signaling Pathway Antagonism
References
- 1. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)this compound (TPMPA) and (piperidin-4-yl)this compound (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. TPMPA (1040) by Tocris, Part of Bio-Techne [bio-techne.com]
- 3. (1,2,5,6-Tetrahydropyridin-4-yl)this compound - Wikipedia [en.wikipedia.org]
- 4. Tpmpa | C6H12NO2P | CID 5521 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scientificlabs.ie [scientificlabs.ie]
- 6. An improved, versatile synthesis of the GABAC antagonists (1,2,5,6-tetrahydropyridin-4-yl)this compound (TPMPA) and (piperidin-4-yl)this compound (P4MPA) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of N-methylaminomethyl-methylphosphinic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction:
The compound N-methylaminomethane-P-methylphosphinic acid, interpreted here as N-methylaminomethyl-methylphosphinic acid, belongs to the class of aminophosphinic acids. These compounds are structural analogs of amino acids, where a phosphinic acid moiety replaces the carboxylic acid group. This structural similarity allows them to interact with biological systems, exhibiting a range of activities, including enzyme inhibition and herbicidal properties. Their potential applications in drug development are an active area of research. This document provides detailed protocols for the synthesis of N-methylaminomethyl-methylphosphinic acid and related compounds, based on established chemical literature.
Synthesis of N-methylaminomethyl-methylphosphinic acid
A documented method for the synthesis of N-methylaminomethyl-methylphosphinic acid involves the reaction of methylamine (B109427) with chloromethyl-methylphosphinic acid[1]. Alternative and more general methods for the preparation of N-substituted aminomethylphosphinic and phosphonic acids include the Moedritzer-Irani reaction and methods utilizing phosphorus trichloride (B1173362) or hypophosphorous acid[2][3][4][5].
Table 1: Reactants for the Synthesis of N-methylaminomethyl-methylphosphinic acid
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Role |
| Methylamine | CH₃NH₂ | 31.06 | Amine source |
| Chloromethyl-methylphosphinic acid | ClCH₂P(O)(OH)CH₃ | 144.51 | Phosphinic acid precursor |
Experimental Protocol: Synthesis via Nucleophilic Substitution
This protocol is based on the reaction between methylamine and chloromethyl-methylphosphinic acid[1].
Materials:
-
Methylamine (aqueous solution, e.g., 40%)
-
Chloromethyl-methylphosphinic acid
-
Deionized water
-
Hydrochloric acid (for pH adjustment)
-
Ethanol (for crystallization)
-
Reaction vessel (e.g., sealed tube or high-pressure reactor)
-
Heating and stirring apparatus
-
pH meter
-
Rotary evaporator
-
Crystallization dish
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, dissolve chloromethyl-methylphosphinic acid in an aqueous solution of methylamine. The molar ratio of methylamine to the phosphinic acid should be in excess to favor the substitution reaction and neutralize the hydrochloric acid formed.
-
Reaction Conditions: Seal the vessel and heat the mixture to 150°C with continuous stirring. The reaction time will vary, but it is typically several hours. Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy if possible.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully vent any excess pressure.
-
Isolation: Acidify the reaction mixture with hydrochloric acid to a low pH to ensure the product is in its protonated form. Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization. Dissolve the crude solid in a minimal amount of hot water or an alcohol-water mixture, and then allow it to cool slowly to form crystals.
-
Drying: Filter the crystals and wash them with a small amount of cold ethanol. Dry the purified N-methylaminomethyl-methylphosphinic acid in a vacuum oven.
Table 2: Characterization Data for N-methylaminomethyl-methylphosphinic acid
| Property | Data |
| Molecular Formula | C₃H₁₀NO₂P |
| Molar Mass | 123.09 g/mol |
| Appearance | White crystalline solid |
| Melting Point | To be determined experimentally |
| Solubility | Soluble in water, sparingly soluble in alcohols |
| NMR Data | ¹H, ¹³C, and ³¹P NMR should be performed to confirm the structure. |
General Alternative Protocol: Phospha-Mannich (Moedritzer-Irani) Reaction
The Moedritzer-Irani reaction is a one-pot synthesis of aminophosphonic acids from an amine, formaldehyde, and phosphorous acid[6][7][8]. A similar approach can be used for phosphinic acids using hypophosphorous acid[4].
Materials:
-
Methylamine hydrochloride
-
Paraformaldehyde
-
Hypophosphorous acid (H₃PO₂)
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Reaction flask with a reflux condenser
-
Heating mantle with a stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methylamine hydrochloride, paraformaldehyde, and concentrated hydrochloric acid.
-
Addition of Phosphorus Source: Slowly add hypophosphorous acid to the stirred mixture.
-
Reaction: Heat the reaction mixture to reflux (around 100-110°C) for several hours.
-
Work-up and Isolation: After cooling, the product can be isolated by crystallization, potentially after partial evaporation of the solvent. The purification would follow similar steps as described in the previous protocol.
Diagrams
References
- 1. tandfonline.com [tandfonline.com]
- 2. US4657705A - Process for the preparation of N-substituted aminomethylphosphonic acids - Google Patents [patents.google.com]
- 3. Aminomethylenephosphonic Acids Syntheses and Applications (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 4. Selective and clean synthesis of aminoalkyl-H-phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Direct Synthesis of α-Aminomethylphosphonic Acids. Mannich-Type Reactions with Orthophosphorous Acid | Semantic Scholar [semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: The Use of Methylphosphinic Acid in the Development of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphinic acid and its derivatives have emerged as a versatile scaffold in the design and development of novel bioactive compounds.[1] Functioning as a bioisostere of phosphate (B84403) and carboxylate moieties, the this compound group offers several advantages in drug design, including increased metabolic stability and the ability to mimic the transition state of enzymatic reactions.[2][3] This has led to its exploration in a variety of therapeutic areas, including oncology, infectious diseases, and the modulation of key enzymatic pathways. These application notes provide an overview of the use of this compound in bioactive compound development, along with detailed experimental protocols for the synthesis and evaluation of these promising molecules.
Applications in Bioactive Compound Development
The unique chemical properties of the this compound moiety have been leveraged to create potent inhibitors of various enzymes, leading to the development of compounds with significant anticancer, antibacterial, and specific enzyme-inhibitory activities.
Anticancer Activity
This compound derivatives have been investigated as anticancer agents, with studies demonstrating their ability to inhibit the proliferation of various cancer cell lines. The mechanism of action often involves the inhibition of enzymes crucial for cancer cell survival and progression, such as matrix metalloproteinases (MMPs) and protein tyrosine phosphatases (PTPs).
Table 1: Anticancer Activity of Representative Phosphinic Acid Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Compound 1 | HCT-116 (Colon) | 8.7 | [4] |
| PC-3 (Prostate) | 15.2 | [4] | |
| HepG-2 (Liver) | > 50 | [4] | |
| Compound 2 | A549 (Lung) | 15.69 | [5] |
| MCF-7 (Breast) | 19.13 | [5] | |
| T-24 (Bladder) | 22.05 | [5] | |
| Compound 3 | SKOV-3 (Ovarian) | 7.84 | [5] |
| Formononetin Derivative 2c | A549 (Lung) | 12.19 ± 1.52 | [6] |
| HGC-27 (Gastric) | 18.62 ± 1.60 | [6] | |
| MCF-7 (Breast) | > 100 | [6] |
Antibacterial Activity
The structural similarity of this compound derivatives to intermediates in bacterial cell wall synthesis makes them effective antibacterial agents. These compounds can inhibit essential bacterial enzymes, leading to cell death.
Table 2: Antibacterial Activity of Representative Phosphinic/Phosphonic Acid Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 9e | Staphylococcus aureus | 0.5 | [7][8] |
| Bacillus subtilis | 1 | [7][8] | |
| Compound 9g | Escherichia coli | 0.5 | [7][8] |
| Pseudomonas aeruginosa | 4 | [7][8] | |
| Compound 10k | Escherichia coli | 2 | [7][8] |
| Salmonella typhi | 4 | [7][8] | |
| Pyrrolomycin Analogue 17d | MRSA | 0.0625 | [2] |
| VISA | 0.0313 | [2] |
Enzyme Inhibition
This compound-containing peptides, also known as phosphinic pseudopeptides, are potent inhibitors of various proteases, particularly zinc metalloproteases like matrix metalloproteinases (MMPs).[9] They act as transition-state analogues, binding tightly to the enzyme's active site.[9]
Table 3: Enzyme Inhibitory Activity of Representative Phosphinic Acid Derivatives
| Compound ID | Target Enzyme | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| PAC-Phe-Val (9c isomer) | HIV-1 Protease | - | 1 | [10] |
| MMP-13 Inhibitor 1 | MMP-13 | 12 | - | [10] |
| MMP-13 Inhibitor 3 | MMP-13 | 10 | - | [10] |
| MMP-13 Inhibitor (S)-10a | MMP-13 | 2.3 | 2.2 | [11] |
| Dual NEP/APN Inhibitor | Neprilysin (NEP) | nanomolar range | - | [9] |
| Aminopeptidase N (APN) | nanomolar range | - | [9] |
Experimental Protocols
Synthesis of (Aminomethyl)this compound
This protocol describes a general method for the synthesis of a key building block, (aminomethyl)this compound, which can be further elaborated into more complex bioactive compounds.
Materials:
-
N-(Hydroxymethyl)benzamide
-
Phosphorus(III) chloride
-
Acetic acid
-
Hydrochloric acid (8 M)
-
Pyridine (B92270) or methyloxirane
Procedure:
-
To a well-stirred mixture of N-(hydroxymethyl)benzamide (0.10 mol) and acetic acid (20 mL) at 10-25°C, add phosphorus(III) chloride (0.10 mol) dropwise.[12]
-
Reflux the mixture for 1 hour.[12]
-
Evaporate the solvent under reduced pressure.[12]
-
To the residue, add 8 M aqueous HCl (50 mL) and reflux overnight.[12]
-
Cool the mixture to room temperature and filter off the precipitated benzoic acid, washing with water.[12]
-
Evaporate the filtrate under reduced pressure on a boiling water bath.[12]
-
Dissolve the residue in boiling water (20 mL).[12]
-
Induce crystallization by the gradual addition of methanol (100 mL).[12]
-
Adjust the pH of the mixture to 5-6 with pyridine or methyloxirane and store in a refrigerator overnight.[12]
-
Isolate the crystalline product by suction filtration, wash with methanol, and dry to yield aminomethylphosphonic acid.[12]
Synthesis of a Phosphinic Dipeptide Analogue
This protocol outlines the synthesis of a phosphinic dipeptide, a common scaffold for protease inhibitors.
Materials:
-
Benzyloxycarbonyl aminomethyl phosphinic acid
-
Benzyl (B1604629) α-isopropyl acrylate (B77674)
-
Bis(trimethylsilyl) phosphonite
-
Silver(I) oxide (Ag₂O)
-
1-Adamantyl bromide (AdBr)
-
Methanol
-
5% Palladium on activated charcoal
-
Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)
Procedure:
-
Pseudodipeptide Bond Formation: React benzyloxycarbonyl aminomethyl phosphinic acid with bis(trimethylsilyl) phosphonite, followed by the addition of benzyl α-isopropyl acrylate to form the protected phosphinic dipeptide.[13]
-
Adamantyl Protection: A mixture of the phosphinic acid (1.0 eq) and Ag₂O (2.0 eq) is refluxed in dry chloroform under an argon atmosphere. After 30 minutes, a solution of AdBr (1.1 eq) in dry chloroform is added dropwise over 45 minutes. Refluxing is continued for another 2 hours.[14] After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is purified by chromatography.[14]
-
One-Pot Deprotection and Fmoc Protection: Dissolve the adamantyl-protected phosphinic dipeptide (1.0 eq) and Fmoc-OSu (1.2 eq) in dry methanol under an argon atmosphere. Add 5% Pd on activated charcoal (10 mol%). Bubble hydrogen gas through the reaction mixture and stir for 3 hours.[14] Filter the catalyst through Celite and remove the solvent under reduced pressure. Purify the residue by flash column chromatography to yield the final Fmoc-protected phosphinic pseudodipeptide.[14]
In Vitro Anticancer Activity (MTT Assay)
This protocol describes the determination of the cytotoxic effects of synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds. Include an untreated control and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Antibacterial Activity (Minimum Inhibitory Concentration - MIC Assay)
This protocol is for determining the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Tryptic Soy Broth (TSB)
-
Synthesized compounds dissolved in a suitable solvent
-
96-well microtiter plates
Procedure:
-
Compound Dilution: Prepare a serial dilution of the synthesized compounds in TSB in a 96-well plate.
-
Bacterial Inoculum: Prepare a bacterial suspension and dilute it to approximately 10⁴ colony-forming units/mL (CFU/mL) in TSB.[15]
-
Inoculation: Add the bacterial suspension to each well of the microtiter plate.[15]
-
Incubation: Incubate the plates for 24 hours at 37°C.[15]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed (difference in optical density at 595 nm < 0.05).[15]
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for determining the inhibitory activity of synthesized compounds against a target enzyme.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Synthesized inhibitor compounds
-
Assay buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare reaction mixtures containing the assay buffer, the target enzyme at a fixed concentration, and varying concentrations of the inhibitor.
-
Pre-incubation: Pre-incubate the enzyme and inhibitor mixture for a defined period at the optimal temperature for the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
Data Analysis: Determine the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value. Further kinetic studies can be performed by varying both substrate and inhibitor concentrations to determine the inhibition constant (Kᵢ) and the mode of inhibition (e.g., competitive, non-competitive).[16][17]
Signaling Pathways and Mechanisms of Action
The bioactive effects of this compound derivatives are primarily attributed to their ability to inhibit specific enzymes involved in critical cellular signaling pathways.
General Workflow for Bioactive Compound Development
The development of bioactive compounds based on this compound follows a structured workflow from initial design to biological evaluation.
Caption: A general workflow for the development of bioactive compounds using a this compound scaffold.
Inhibition of Matrix Metalloproteinase (MMP)
This compound-based peptidomimetics can act as potent inhibitors of MMPs by mimicking the tetrahedral transition state of peptide bond hydrolysis. This inhibition can block the degradation of the extracellular matrix, a key process in cancer invasion and metastasis.
Caption: Inhibition of MMP-mediated matrix degradation by a this compound derivative.
Modulation of MAPK Signaling Pathway
Protein tyrosine phosphatases (PTPs) are key negative regulators of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway, which is often hyperactivated in cancer. This compound derivatives can inhibit PTPs, thereby modulating MAPK signaling and affecting cell proliferation and survival.
Caption: Modulation of the MAPK signaling pathway through inhibition of a protein tyrosine phosphatase.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and potential antimicrobial activity of novel α-aminophosphonates derivatives bearing substituted quinoline or quinolone and thiazole moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Modifications of Phosphinic Dipeptide Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chemistry.mdma.ch [chemistry.mdma.ch]
- 13. Efficient synthesis of Fmoc-protected phosphinic pseudodipeptides: Building blocks for the synthesis of matrix metalloproteinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of Fmoc-Gly-Ile Phosphinic Pseudodipeptide: Residue Specific Conditions for Construction of Matrix Metalloproteinase Inhibitor Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Calculation of inhibitor Ki and inhibitor type from the concentration of inhibitor for 50% inhibition for Michaelis-Menten enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Methylphosphinic Acid in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphinic acid (MPA) is a chemical compound of significant environmental interest due to its association with the degradation of certain nerve agents. Its presence in environmental matrices such as soil and water can be an indicator of chemical weapons contamination. Consequently, sensitive and reliable analytical methods are crucial for its detection and quantification. This document provides detailed application notes and protocols for the determination of this compound in environmental samples, focusing on chromatographic techniques coupled with mass spectrometry.
Analytical Methods Overview
The primary analytical techniques for the determination of this compound are Gas Chromatography (GC) and Liquid Chromatography (LC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity. Due to the low volatility and polar nature of MPA, derivatization is typically required for GC analysis, while LC methods, particularly those employing Hydrophilic Interaction Liquid Chromatography (HILIC), can analyze the compound directly.
Quantitative Data Summary
The following tables summarize the quantitative performance data for various analytical methods used for the determination of this compound.
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Matrix | Derivatization Reagent | Detection Method | Limit of Detection (LOD) | Reference |
| River Water | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | GC-ICPMS | < 5 pg (injected) | [1] |
| Soil | N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | GC-ICPMS | < 5 pg (injected) | [1] |
| Groundwater | Trimethylphenylammonium hydroxide (B78521) (TMPAH) | GC-FPD | 3 - 9 µg/L | [2] |
| Complex Matrices | Trimethylsilyl derivatization | GC-MS/MS | 200–500 pg (injected) | [3] |
| Aqueous Samples | Phenyltrimethylammonium hydroxide (PTMAH) | GC-MS | 10 ng/mL | [4] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods
| Matrix | Analytical Technique | Detection Method | Limit of Detection (LOD) | Reference |
| Natural Waters | LC-MS/MS | ESI-MS/MS | 10 ng/mL | [5][6] |
| Dust and Ground Mixed Samples | HILIC-MS/MS | ESI-MS/MS | 200 pg/mL | [7] |
| Soil | LC-HRMS | ESI-HRMS/MS | 1 ng/g | [8][9] |
| Water | Primesep SB column | ELSD | Not Specified | [10] |
| River and Coastal Water | HILIC-MS/MS | ESI-MS/MS | 0.1 ng/mL | [11] |
Experimental Protocols
Protocol 1: Determination of this compound in Water Samples by GC-MS after Derivatization
This protocol describes the analysis of this compound in water samples using gas chromatography-mass spectrometry (GC-MS) following a derivatization step.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a quaternary amine solid-phase extraction column (500 mg) by passing methanol (B129727) followed by deionized water.[2]
-
Load 50 mL of the groundwater sample onto the column.[2]
-
Wash the column with deionized water to remove interfering substances.
-
Elute the retained this compound with a suitable solvent, such as methanolic trimethylphenylammonium hydroxide.[2]
2. Derivatization
-
Using Trimethylphenylammonium hydroxide (TMPAH): The elution from the SPE step containing TMPAH can be directly injected into the GC, where derivatization occurs in the hot injection port (pyrolytic methylation).[4]
-
Using N-(tert-Butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA): Evaporate the sample extract to dryness. Add MTBSTFA and a suitable solvent (e.g., acetonitrile). Heat the mixture (e.g., at 60°C) to facilitate the derivatization to its tert-butyldimethylsilyl (TBDMS) ester.[1][11]
3. GC-MS Analysis
-
Gas Chromatograph: Equipped with a capillary column suitable for organophosphorus compound analysis (e.g., a low to mid-polarity column).
-
Injector: Splitless mode, with a high injection temperature (e.g., 250°C) to ensure efficient volatilization and derivatization (in the case of TMPAH).
-
Oven Temperature Program: A temperature gradient is used to separate the analyte from other components. An example program could be: initial temperature of 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Operated in either electron ionization (EI) or chemical ionization (CI) mode. For quantification, selected ion monitoring (SIM) of characteristic ions of the derivatized MPA is recommended.[3][4]
Protocol 2: Determination of this compound in Soil Samples by LC-MS/MS
This protocol outlines the analysis of this compound in soil samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation: Extraction
-
Weigh a representative portion of the soil sample (e.g., 5-10 g).
-
Add a known volume of extraction solvent. Deionized water is a common choice for extracting polar compounds like MPA.[8][9]
-
Agitate the mixture (e.g., by shaking or ultrasonication) for a sufficient time to ensure efficient extraction.
-
Separate the solid and liquid phases by centrifugation or filtration.
-
The resulting aqueous extract can be directly analyzed or further concentrated.[8][9]
2. LC-MS/MS Analysis
-
Liquid Chromatograph: An HPLC or UHPLC system.
-
Chromatographic Column: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is well-suited for retaining and separating highly polar compounds like this compound.[7] A mixed-mode reversed-phase/anion-exchange column like Primesep SB can also be used.[10]
-
Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or ammonium formate). A gradient elution is typically employed, starting with a high percentage of the organic solvent.[10]
-
Mass Spectrometer: A tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution mass spectrometer) equipped with an electrospray ionization (ESI) source operating in negative ion mode.[7][8][9]
-
MS/MS Detection: Monitor specific precursor-to-product ion transitions for this compound to ensure high selectivity and sensitivity.
Visualizations
Caption: Workflow for GC-MS analysis of this compound in water.
Caption: Workflow for LC-MS/MS analysis of this compound in soil.
References
- 1. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of methylphosphonic acid, ethyl methylphosphonic acid and isopropyl methylphosphonic acid at low microgram per liter levels in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Detection of alkyl methylphosphonic acids in complex matrices by gas chromatography–tandem mass spectrometry-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 4. Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.vu.nl [research.vu.nl]
- 6. researchgate.net [researchgate.net]
- 7. Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 9. Determination of Methylphosphonic Acid and Alkyl Methylphosphonic Acid Esters in Soils by Liquid Chromatography–High-Resolution Mass Spectrometry - ProQuest [proquest.com]
- 10. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
Application Note: Quantification of Methylphosphonic Acid (MPA) by HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylphosphonic acid (MPA) is the final and most stable hydrolysis product of several organophosphate nerve agents, such as Sarin and Soman.[1] Its detection and quantification in environmental and biological samples are critical for verifying exposure to chemical warfare agents and for environmental monitoring.[1][2] Due to its high polarity, MPA presents a significant analytical challenge for retention and separation using conventional reversed-phase liquid chromatography.
This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of MPA in various matrices. The protocol leverages Hydrophilic Interaction Liquid Chromatography (HILIC) for effective separation, coupled with the high selectivity and sensitivity of tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.
Principle of the Method
This method employs HILIC to retain and separate the highly polar MPA analyte. Following chromatographic separation, the analyte is ionized using electrospray ionization (ESI) and detected by a tandem mass spectrometer. Quantification is achieved using MRM, which monitors a specific precursor-to-product ion transition, ensuring high selectivity and minimizing matrix interference.[3] The use of a stable isotope-labeled internal standard is recommended to ensure accuracy and precision by correcting for matrix effects and variations during sample preparation and injection.
Experimental Protocols
Protocol 1: Direct Quantification of MPA in Environmental Water Samples
This protocol is suitable for relatively clean aqueous matrices such as river or groundwater.
1. Materials and Reagents
-
Methylphosphonic acid (MPA) analytical standard
-
13C-labeled MPA (or other suitable internal standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
0.22 µm syringe filters
2. Preparation of Standards and Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of MPA and the internal standard (IS) in ultrapure water.
-
Working Standards: Serially dilute the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/mL) in a mixture of water and acetonitrile that mimics the initial mobile phase.
-
Sample Preparation:
-
Collect water samples in clean polypropylene (B1209903) tubes.
-
Spike 990 µL of the sample with 10 µL of IS working solution.
-
Vortex briefly to mix.
-
Filter the sample through a 0.22 µm syringe filter prior to injection.
-
3. HPLC-MS/MS Conditions
-
The specific parameters for the HPLC and MS/MS systems are detailed in Tables 1 and 2.
Protocol 2: Quantification of MPA in Human Plasma
This protocol is designed for complex biological matrices and includes a protein precipitation step for sample cleanup.
1. Materials and Reagents
-
All reagents from Protocol 1.
-
Human plasma (K2-EDTA)
-
Cold acetonitrile (stored at -20°C) with 0.1% formic acid.
-
Microcentrifuge tubes.
2. Preparation of Standards and Samples
-
Calibration Curve: Prepare calibration standards by spiking blank human plasma with known concentrations of MPA.
-
Sample Preparation:
-
Aliquot 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile with 0.1% formic acid to precipitate proteins.[4]
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for injection.
-
3. HPLC-MS/MS Conditions
-
The specific parameters for the HPLC and MS/MS systems are detailed in Tables 1 and 2. For enhanced cleanup, the supernatant can be subjected to Solid-Phase Extraction (SPE).[5][6]
Data Presentation
Chromatographic and Spectrometric Conditions
The following tables outline the optimized parameters for the HPLC-MS/MS system. Note that these conditions may require further optimization depending on the specific instrumentation used.
Table 1: HPLC Parameters
| Parameter | Condition |
|---|---|
| Column | HILIC Column (e.g., Venusil HILIC, 100 x 2.1 mm, 3 µm)[7] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 95% B (0-1 min), 95-50% B (1-7 min), 50-95% B (7.1-10 min) |
| Flow Rate | 0.4 mL/min[7] |
| Column Temperature | 30 °C[7] |
| Injection Volume | 5-20 µL |
Table 2: Mass Spectrometry Parameters | Parameter | Condition | | :--- | :--- | | Instrument | Triple Quadrupole Mass Spectrometer | | Ionization Mode | Electrospray Ionization (ESI), Negative | | Capillary Voltage | 4000 V | | Gas Temperature | 200 °C[8] | | Gas Flow | 14 L/min[8] | | Nebulizer Pressure | 30 psi[8] | | Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | | MPA | 95.0 | 79.0 | 15 | | MPA (Confirming) | 95.0 | 63.0 | 38 | | 13C-MPA (IS) | 96.0 | 80.0 | 15 |
Note: The MRM transitions for MPA ([M-H]⁻ = 95.0) are based on common fragmentation patterns of related phosphonic acids; empirical optimization is crucial.
Method Performance
The performance of the HPLC-MS/MS method for MPA quantification has been validated across various studies and matrices.
Table 3: Summary of Quantitative Performance Data
| Matrix | Derivatization | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity (r²) | Reference |
|---|---|---|---|---|---|
| Natural Waters | No | 10 ng/mL | - | - | [9][10] |
| Dust/Ground Samples | Yes (p-bromophenacyl bromide) | 200 pg/mL | - | - | [1] |
| Human Plasma | Yes (p-bromophenacyl bromide) | 3 ng/mL | - | - | [11] |
| Soil | No | - | 1 ng/g | - | [12] |
| Aqueous Samples | No | 1 ng/mL | 5 ng/mL | >0.982 | [13] |
| Human Serum | No (IC method) | 40 ng/mL | 50 ng/mL | >0.99 |[14] |
Visualizations
Experimental and Analytical Workflows
The following diagrams illustrate the logical flow of the sample analysis process from receipt to final data reporting.
Caption: General workflow for MPA quantification.
Caption: Detailed workflow for plasma sample preparation.
Conclusion
The described HPLC-MS/MS method utilizing a HILIC column provides a robust, sensitive, and selective approach for the quantification of methylphosphonic acid in both environmental and biological matrices. The protocol, including direct injection for simple matrices and protein precipitation for complex ones, can be adapted to meet the specific needs of various research applications. Proper method validation and the consistent use of an internal standard are essential for achieving accurate and reliable results.
References
- 1. Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples. | Sigma-Aldrich [b2b.sigmaaldrich.com]
- 7. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 8. phenomenex.com [phenomenex.com]
- 9. research.vu.nl [research.vu.nl]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 13. Determination of alkyl alkylphosphonic acids by liquid chromatography coupled with electrospray ionization tandem mass spectrometry using a dicationic reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: GC-MS Analysis of Methylphosphinic Acid Following Derivatization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylphosphinic acid, a crucial intermediate and degradation product in various chemical processes, including the breakdown of certain nerve agents, presents analytical challenges due to its low volatility and high polarity. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for its quantification, but requires a derivatization step to convert the analyte into a more volatile and thermally stable compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS following a silylation derivatization procedure. It includes a comprehensive experimental workflow, instrument parameters, and a summary of quantitative data.
Introduction
The accurate and sensitive determination of this compound is critical in diverse fields, including environmental monitoring, chemical defense, and pharmaceutical development. Direct analysis by GC-MS is impractical due to the compound's physical properties. Derivatization, the chemical modification of an analyte to enhance its analytical characteristics, is therefore an essential sample preparation step. Silylation, the introduction of a silyl (B83357) group (e.g., trimethylsilyl (B98337), TMS), is a widely employed and effective derivatization technique for polar compounds containing active hydrogen atoms, such as phosphonic acids. This process replaces the acidic protons with non-polar silyl groups, thereby increasing volatility and improving chromatographic behavior.
Experimental Protocols
Materials and Reagents
-
This compound (MPA) standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (ACN), anhydrous
-
Anhydrous sodium sulfate
-
Nitrogen gas, high purity
-
Sample vials (2 mL) with PTFE-lined caps
-
Microsyringes
-
Heating block or oven
Sample Preparation and Derivatization
A common and effective method for the derivatization of this compound is silylation using BSTFA.[1][2]
-
Sample Drying: Evaporate an aqueous sample containing this compound to dryness under a gentle stream of nitrogen at 60°C.[1] It is crucial to ensure the complete removal of water, as it can interfere with the silylation reaction.
-
Reagent Addition: To the dried residue, add 100 µL of anhydrous acetonitrile and 100 µL of BSTFA (+ 1% TMCS).[1] For challenging derivatizations, pyridine can be used as a catalyst and solvent.[2]
-
Reaction: Tightly cap the vial and heat at 60-75°C for 30-60 minutes.[1] The optimal time and temperature may need to be determined empirically.
-
Cooling and Dilution: After the reaction is complete, cool the vial to room temperature. Dilute the reaction mixture with dichloromethane for GC-MS analysis.[1]
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of silylated this compound. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port Temp | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | Initial: 50°C, hold for 2 minRamp: 10°C/min to 280°CHold: 5 min at 280°C |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp | 150°C |
| Scan Mode | Full Scan (m/z 50-550) or Selected Ion Monitoring (SIM) |
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of this compound and related compounds from various studies. Direct comparison should be made with caution due to differences in derivatization methods, matrices, and instrumentation.
| Analyte | Derivatization Method | Detection Limit | Matrix | Reference |
| Alkyl methylphosphonic acids | TBDMS derivatization | < 5 pg | River water, Soil | [3] |
| Methylphosphonic acid (and others) | Pentafluorobenzyl bromide | 0.1 - 0.5 ng/mL | Urine | [4] |
| Alkylphosphonic acids | Methylation (PTMAH) | 10 ng/mL | Aqueous | [5] |
| Alkyl methylphosphonic acids | Aryldiazomethane | ~5-10 ng/mL | Aqueous | [4] |
| Methylphosphonic acid (and others) | No derivatization (LC-HRMS) | 1 ng/g | Soil | [6] |
Visualizations
Experimental Workflow
Caption: Experimental workflow for GC-MS analysis of this compound.
Silylation Reaction of this compound
Caption: Silylation of this compound using BSTFA.
Discussion
The choice of derivatization reagent and reaction conditions is crucial for successful GC-MS analysis. Silylation with BSTFA is a robust and widely used method for phosphonic acids.[2] The addition of a catalyst like TMCS can enhance the reaction rate.[2] For complex matrices, a sample cleanup step, such as solid-phase extraction (SPE), may be necessary prior to derivatization to remove interfering substances.[5]
While silylation is common, other derivatization techniques such as methylation have also been successfully applied.[5][7] Methylation can be achieved using reagents like trimethylsilyldiazomethane (B103560) or through pyrolytic methylation in the GC injection port with reagents like phenyltrimethylammonium (B184261) hydroxide (B78521) (PTMAH).[5][7] The selection of the optimal derivatization strategy will depend on the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix.
It is also noteworthy that for some applications, direct analysis of underivatized alkylphosphonic acids can be performed using specialized GC columns, such as a CP-FFAP stationary phase, which is designed for the analysis of polar compounds.[1] However, derivatization generally leads to improved peak shape, sensitivity, and chromatographic resolution.
Conclusion
This application note provides a detailed protocol for the GC-MS analysis of this compound after derivatization by silylation. By converting the polar analyte into a volatile trimethylsilyl derivative, this method allows for sensitive and reliable quantification. The provided experimental workflow, instrument parameters, and quantitative data summary serve as a valuable resource for researchers, scientists, and drug development professionals working with this important compound. Proper optimization of the derivatization and GC-MS conditions is essential to achieve the desired analytical performance for specific applications.
References
- 1. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 7. researchgate.net [researchgate.net]
Solid-Phase Extraction Protocols for Methylphosphinic Acid: Application Notes for Researchers
For Immediate Release
This application note provides detailed protocols for the solid-phase extraction (SPE) of methylphosphinic acid (MPA) from aqueous samples. The information is intended for researchers, scientists, and drug development professionals requiring a robust and reliable method for the isolation and pre-concentration of this polar organophosphorus compound prior to downstream analysis.
Introduction
This compound is a small, highly polar organophosphorus compound. Its effective extraction from complex aqueous matrices, such as environmental water samples or biological fluids, presents a significant analytical challenge. Solid-phase extraction is a widely used technique for sample clean-up and concentration, offering advantages over traditional liquid-liquid extraction by minimizing solvent consumption and improving sample throughput.[1][2] The selection of the appropriate SPE sorbent and optimization of the extraction protocol are critical for achieving high recovery and reproducible results. This document outlines three distinct SPE protocols for this compound, utilizing anion-exchange, reversed-phase, and mixed-mode sorbents.
Principles of Solid-Phase Extraction for this compound
Due to its acidic nature (pKa ~2.3), this compound is anionic at neutral or basic pH. This property is exploited for its retention on anion-exchange sorbents.[3] For reversed-phase sorbents, which are typically non-polar, retaining a highly polar compound like MPA can be challenging. However, polymeric sorbents with some polar characteristics can offer a degree of retention.[1] Mixed-mode sorbents, which combine both reversed-phase and ion-exchange functionalities, provide a powerful tool for the selective extraction of polar and charged analytes like MPA from complex sample matrices.[4]
Experimental Protocols
The following section details three distinct SPE protocols for the extraction of this compound.
Protocol 1: Anion-Exchange SPE
This protocol is suitable for the extraction of this compound from relatively clean aqueous samples.
Materials:
-
SPE Cartridge: Strong Anion-Exchange (SAX) or Weak Anion-Exchange (WAX) cartridge (e.g., quaternary amine or aminopropyl-bonded silica).
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Deionized water
-
Ammonium (B1175870) hydroxide (B78521) solution (e.g., 5%)
-
Formic acid or hydrochloric acid solution for elution (e.g., 1-5% in methanol)
-
Methodology:
-
Conditioning: Pass 5 mL of methanol through the cartridge to solvate the sorbent.
-
Equilibration: Pass 5 mL of deionized water through the cartridge to prepare it for the aqueous sample. Adjust the pH of the water to be at least 2 pH units above the pKa of this compound to ensure it is in its anionic form.
-
Sample Loading: Load the pre-treated aqueous sample onto the cartridge at a slow and steady flow rate (approximately 1-2 mL/min). The pH of the sample should be adjusted to be at least 2 pH units above the pKa of MPA.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove any unretained, non-polar, or neutral impurities. A weak organic wash (e.g., 5% methanol in water) can also be used to remove further impurities.
-
Elution: Elute the retained this compound with 5 mL of an acidic solution (e.g., 1-5% formic acid or HCl in methanol). The acid neutralizes the charge on the MPA, releasing it from the sorbent.
Protocol 2: Reversed-Phase SPE using a Polymeric Sorbent (Oasis HLB)
This protocol utilizes a water-wettable, reversed-phase polymeric sorbent and can be performed as a simplified 3-step method.[2]
Materials:
-
SPE Cartridge: Oasis HLB cartridge.
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water with 5% methanol
-
Methanol
-
Methodology:
-
Sample Loading: Directly load the aqueous sample onto the Oasis HLB cartridge. For optimal retention of the polar MPA, the sample should be acidified.
-
Washing: Wash the cartridge with 5 mL of deionized water containing 5% methanol to remove hydrophilic impurities.
-
Elution: Elute the this compound with 5 mL of methanol.
Protocol 3: Mixed-Mode SPE (Reversed-Phase and Anion-Exchange)
This protocol is highly effective for complex sample matrices, as it provides two modes of retention, leading to cleaner extracts.[4]
Materials:
-
SPE Cartridge: Mixed-mode polymeric sorbent with both reversed-phase and anion-exchange functionality (e.g., Waters Oasis MAX or WAX).
-
Reagents:
-
Methanol (HPLC grade)
-
Deionized water
-
Ammonium hydroxide solution (e.g., 5%)
-
Formic acid solution (e.g., 2-5% in methanol)
-
Methodology:
-
Conditioning: Pass 5 mL of methanol through the cartridge.
-
Equilibration: Pass 5 mL of deionized water through the cartridge.
-
Sample Loading: Load the aqueous sample, adjusted to a pH where this compound is ionized (pH > 4.3), onto the cartridge.
-
Washing:
-
Wash 1: Pass 5 mL of a basic solution (e.g., 5% ammonium hydroxide in water) to remove acidic and neutral interferences.
-
Wash 2: Pass 5 mL of methanol to remove hydrophobic interferences.
-
-
Elution: Elute the this compound with 5 mL of an acidic organic solution (e.g., 2-5% formic acid in methanol).
Quantitative Data Summary
The following table summarizes the performance of different SPE protocols for the analysis of this compound and related compounds. It is important to note that the analytical performance is dependent on the entire method, including the final detection technique.
| Analyte | SPE Sorbent/Method | Sample Matrix | Recovery (%) | LOD | LOQ | Reference |
| This compound | High-capacity anion-exchange resin | Water | Not specified | 0.5 µg/L | Not specified | [3] |
| Alkyl Methylphosphonic Acids | Oasis HLB | Aqueous soil extract | >95% (for iBMPA and cPMPA) | Not specified | Not specified | [1] |
| Glyphosate and Aminomethylphosphonic Acid | C18 (after derivatization) | Drinking Water | 84.4-92.0% (Glyphosate), 87.8-96.8% (AMPA) | Not specified | Not specified | [5] |
| Glyphosate and Aminomethylphosphonic Acid | Anion-exchange resin | Tap Water | 82.5-116.2% (AMPA), 67.1-104.0% (GLYP) | 0.09 mg/L | 0.20 mg/L | [6] |
Visualizing the SPE Workflow
The following diagrams illustrate the logical steps in a generic solid-phase extraction protocol and the decision-making process for selecting an appropriate SPE sorbent.
Caption: A generalized workflow for solid-phase extraction.
Caption: Decision tree for SPE sorbent selection for this compound.
Conclusion
The choice of solid-phase extraction protocol for this compound depends on the sample matrix and the desired level of selectivity and clean-up. For simple aqueous samples, anion-exchange SPE provides a straightforward and effective method. For more complex matrices, a mixed-mode SPE approach is recommended to achieve the highest degree of sample purification. Polymeric reversed-phase sorbents like Oasis HLB offer a simplified and rapid alternative. The protocols and data presented in this application note provide a solid foundation for researchers to develop and implement robust analytical methods for the determination of this compound.
References
- 1. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 2. lcms.cz [lcms.cz]
- 3. tandfonline.com [tandfonline.com]
- 4. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
- 5. Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. gcms.cz [gcms.cz]
Application Notes and Protocols for Surface Modification using Methylphosphinic Acid in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylphosphinic acid (MPA), a simple organophosphorus compound, is a versatile molecule for the surface modification of a wide range of materials, particularly metal oxides. Its phosphinic acid group forms strong, stable covalent bonds with surface hydroxyl groups present on materials like titanium, aluminum, steel, and their corresponding oxides. This robust anchoring chemistry allows for the precise tailoring of surface properties, including wettability, biocompatibility, corrosion resistance, and adhesion. These modifications are critical in various applications, from improving the performance of biomedical implants to enhancing the durability of industrial components.
These application notes provide a comprehensive overview of the use of this compound for surface modification, including detailed experimental protocols, quantitative data for performance evaluation, and graphical representations of the underlying processes.
Key Applications
The surface modification of materials with this compound offers significant advantages across several fields:
-
Biomaterial Coatings: Modifying the surface of biomedical implants, such as those made from titanium and its alloys, can enhance their biocompatibility. A this compound layer can alter surface energy and charge, influencing protein adsorption and subsequent cellular interactions, which can reduce the risk of implant rejection and improve tissue integration.
-
Corrosion Inhibition: Self-assembled monolayers (SAMs) of this compound on metal surfaces, such as steel and aluminum, can act as a protective barrier against corrosive environments. The dense, ordered molecular layer limits the access of corrosive agents to the metal surface, thereby inhibiting corrosion.
-
Adhesion Promotion: The phosphinic acid group provides a strong adhesive interface between a metal substrate and an organic overlayer, such as a polymer coating or adhesive. This is crucial for the durability and performance of multi-material systems.
-
Control of Wettability: The methyl group of this compound can alter the surface energy, thereby controlling the wettability of the substrate. While short-chain phosphonic acids like MPA are generally expected to increase hydrophilicity on certain substrates, the final wetting behavior depends on the substrate and the packing density of the monolayer.
Quantitative Data Summary
The effectiveness of surface modification with phosphonic acids can be quantified using various analytical techniques. The following tables summarize key performance metrics.
Table 1: Corrosion Inhibition Efficiency of Phosphonic Acid Derivatives on Mild Steel
| Inhibitor Concentration (ppm) | Corrosion Rate (mm/year) | Inhibition Efficiency (%) |
| 0 | 7.85 | - |
| 50 | 0.68 | 91.3 |
| 100 | 0.55 | 93.0 |
| 150 | 0.42 | 94.7 |
| 200 | 0.31 | 96.1 |
Note: Data presented is for a morpholine (B109124) methylene (B1212753) phosphonic acid derivative as a representative example of the performance of phosphonic acids in corrosion inhibition. The efficiency is dependent on the specific phosphonic acid, substrate, and corrosive environment.
Table 2: Representative Water Contact Angle Measurements on Modified Surfaces
| Surface | Modification | Water Contact Angle (°) | Expected Trend with this compound |
| Titanium (Ti) Alloy | Unmodified | ~70° - 80° | Decrease (Increased Hydrophilicity) |
| Stainless Steel (316L) | Unmodified | ~70° - 85° | Decrease (Increased Hydrophilicity) |
| Aluminum (Al) | Unmodified | ~60° - 75° | Decrease (Increased Hydrophilicity) |
| Stainless Steel (316L) | Octadecylphosphonic Acid | ~110° - 120° | - |
Note: Specific contact angle values for this compound are highly dependent on substrate preparation and monolayer quality. The expected trend for short-chain phosphonic acids like MPA on clean metal oxide surfaces is an increase in hydrophilicity (lower contact angle) due to the polar phosphinic acid head group. This is in contrast to long-chain alkylphosphonic acids which create a hydrophobic surface.
Experimental Protocols
Detailed and reproducible experimental methods are crucial for the successful surface modification and characterization of materials.
Protocol 1: Surface Modification of Titanium with this compound via Immersion
This protocol describes a general procedure for the formation of a self-assembled monolayer (SAM) of this compound on a titanium surface.
Materials:
-
Titanium substrates (e.g., coupons or foils)
-
This compound (MPA)
-
Anhydrous solvent (e.g., ethanol (B145695) or isopropanol)
-
Acetone
-
Deionized (DI) water
-
Nitrogen or Argon gas
-
Sonicator
-
Glassware (beakers, petri dishes)
Procedure:
-
Substrate Cleaning: a. Sonicate the titanium substrates sequentially in acetone, ethanol, and DI water for 15 minutes each to remove organic contaminants. b. Dry the substrates under a stream of high-purity nitrogen or argon gas.
-
Surface Activation (Optional but Recommended): a. To generate a fresh, reactive titanium oxide layer with a high density of surface hydroxyl groups, treat the cleaned substrates with an oxygen plasma or a piranha solution (a mixture of sulfuric acid and hydrogen peroxide; Caution: Piranha solution is extremely corrosive and must be handled with extreme care ). b. Following activation, thoroughly rinse the substrates with DI water and dry them under a stream of inert gas.
-
Preparation of a this compound Solution: a. Prepare a 1-10 mM solution of this compound in an anhydrous solvent (e.g., ethanol). The concentration may need to be optimized for specific applications. b. Briefly sonicate the solution to ensure the complete dissolution of the MPA.
-
Self-Assembled Monolayer Deposition: a. Immerse the cleaned and activated titanium substrates in the this compound solution in a sealed container to prevent solvent evaporation. b. Allow the self-assembly process to proceed for 12-24 hours at room temperature. For a more ordered monolayer, the process can be carried out at a slightly elevated temperature (e.g., 40-60°C).
-
Rinsing and Drying: a. After the immersion period, remove the substrates from the solution and rinse them thoroughly with the fresh anhydrous solvent to remove any non-covalently bound (physisorbed) molecules. b. Sonicate the substrates in the fresh anhydrous solvent for 5 minutes to ensure the removal of loosely bound molecules. c. Dry the modified substrates under a stream of nitrogen or argon gas.
-
Characterization: a. The modified surfaces can be characterized using various techniques such as water contact angle measurements to assess wettability and X-ray Photoelectron Spectroscopy (XPS) to confirm the presence of the phosphonate (B1237965) layer.
Protocol 2: Characterization of Modified Surfaces
a) Water Contact Angle Measurement:
-
Purpose: To evaluate the change in surface wettability after modification.
-
Procedure:
-
Place a small droplet (2-5 µL) of DI water onto the surface of the modified and unmodified substrates.
-
Use a goniometer to measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface.
-
Perform measurements at multiple locations on each sample to ensure uniformity and calculate the average contact angle.
-
b) X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To confirm the elemental composition of the surface and the chemical bonding state of the phosphonic acid.
-
Procedure:
-
Place the modified substrate in the ultra-high vacuum chamber of the XPS instrument.
-
Acquire a survey spectrum to identify the elements present on the surface. The presence of a phosphorus (P 2p) peak confirms the successful grafting of this compound.
-
Acquire high-resolution spectra for the P 2p, C 1s, O 1s, and the primary substrate elements (e.g., Ti 2p). Analysis of the P 2p and O 1s spectra can provide information on the binding of the phosphonate group to the metal oxide surface (e.g., formation of P-O-metal bonds).
-
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the surface modification with this compound.
application of phosphinic acids as building units in materials chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Phosphinic acids and their derivatives have emerged as highly versatile building units in the field of materials chemistry. Their unique electronic and steric properties, which can be readily tuned by modifying the two substituents directly attached to the phosphorus atom, allow for the creation of a diverse range of materials with tailored functionalities.[1] This contrasts with carboxylic acids, where modifications are limited to the spacer group.[1] Phosphinic acids bridge the property gap between carboxylic and phosphonic acids, offering a unique combination of strong coordination to metal ions and predictable binding modes.[1] These attributes have led to their successful application in the design and synthesis of metal-organic frameworks (MOFs), functional polymers for ion exchange and flame retardancy, catalysts, and advanced nanomaterials. This document provides detailed application notes and experimental protocols for the use of phosphinic acids in these key areas.
Metal-Organic Frameworks (MOFs) and Coordination Polymers
Phosphinic acids are excellent choices for organic linkers in the construction of MOFs and coordination polymers. The P-O bond in the phosphinate group provides strong coordination to metal centers, often leading to materials with enhanced thermal and hydrothermal stability compared to their carboxylate analogues.[2][3]
Application Note:
Phosphinate-based MOFs, such as the ICR (Institute of Inorganic Chemistry Řež) series, have demonstrated permanent porosity and high stability, making them suitable for gas storage and separation applications.[2] For example, iron-based phosphinate MOFs like ICR-12, constructed from phenylene-1-phosphonic-4-methyl-phosphinic acid, exhibit microporosity with a specific surface area suitable for various adsorption applications.[2][4] The isoreticular chemistry concepts developed for carboxylate MOFs can often be applied to phosphinate systems, allowing for systematic control over pore size and functionality.
Quantitative Data:
| MOF Designation | Metal Center | Phosphinic Acid Linker | BET Surface Area (m²/g) | Pore Diameter (Å) | Ref. |
| ICR-2 | Fe³⁺ | phenylene-1,4-bis(methylphosphinic acid) | ~400 | Microporous | [2] |
| ICR-12 | Fe³⁺ | phenylene-1-phosphonic-4-methyl-phosphinic acid | 396 | Microporous | [2][4][5] |
Experimental Protocol: Hydrothermal Synthesis of an Iron Phosphinate MOF (Adapted from ICR-12 Synthesis)
This protocol describes the hydrothermal synthesis of a microporous iron phosphinate MOF.
Materials:
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O)
-
Phenylene-1-phosphonic-4-methyl-phosphinic acid linker
-
Deionized water
-
Ethanol
-
Teflon-lined stainless steel autoclave
Procedure:
-
In a glass vial, dissolve the phosphinic acid linker in deionized water.
-
In a separate vial, dissolve FeCl₃·6H₂O in deionized water.
-
Combine the two solutions in the Teflon liner of the autoclave.
-
Seal the autoclave and heat it in an oven at 130°C for 8 hours.[6]
-
After cooling to room temperature, collect the crystalline product by filtration.
-
Wash the product with deionized water and then with ethanol.
-
Dry the final product under vacuum at room temperature.
Characterization: The resulting material should be characterized by powder X-ray diffraction (PXRD) to confirm its crystalline structure, thermogravimetric analysis (TGA) to assess thermal stability, and nitrogen adsorption-desorption measurements at 77 K to determine the BET surface area and pore size distribution.[7]
Caption: Hydrothermal synthesis workflow for an iron phosphinate MOF.
Functional Polymers
The incorporation of phosphinic acid moieties into polymer structures imparts valuable properties, leading to applications in ion exchange and flame retardancy.
Ion Exchange Resins
Application Note: Polymer-supported phosphinic acids are effective chelating resins for the selective removal of metal ions from aqueous solutions.[1] The phosphinic acid group can participate in ion exchange and coordination, leading to high affinity for various metal ions, including heavy metals and rare earth elements.[1][8] These resins can be synthesized by functionalizing pre-existing polymer backbones, such as polystyrene.
Quantitative Data:
| Polymer Support | Functional Group | Target Metal Ions | Ion Exchange Capacity (meq/g) | Ref. |
| Polystyrene | Phenylphosphinic acid | Eu(III) | Varies with conditions | [9] |
| Polystyrene | Aminophosphonate | Cu²⁺, Ni²⁺, Cd²⁺, Zn²⁺, Co²⁺ | 2.2 - 3.3 | [10][11] |
Experimental Protocol: Synthesis of Polystyrene-Supported Phenylphosphinic Acid Resin
This protocol describes the synthesis of a phosphinic acid-functionalized resin via a Friedel-Crafts reaction.
Materials:
-
Macroporous polystyrene-divinylbenzene (PS-DVB) beads
-
Phosphorus trichloride (B1173362) (PCl₃)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dry carbon disulfide (CS₂)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Swell the PS-DVB beads in dry CS₂ in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.
-
Cool the mixture in an ice bath and slowly add PCl₃.
-
Gradually add anhydrous AlCl₃ to the stirred suspension. The reaction is exothermic.
-
After the addition is complete, heat the mixture to reflux and maintain for several hours.
-
Cool the reaction mixture and slowly add a mixture of crushed ice and concentrated HCl to hydrolyze the reaction complex.
-
Filter the polymer beads and wash extensively with deionized water until the washings are neutral.
-
Wash the beads with methanol and dry under vacuum.
Caption: Synthesis of a polystyrene-supported phosphinic acid resin.
Flame Retardant Polymers
Application Note: Phosphinic acid derivatives are effective flame retardants for a variety of polymers. They can act in both the condensed and gas phases during combustion. In the condensed phase, they promote the formation of a protective char layer, while in the gas phase, they can release radical scavengers that inhibit the combustion process.[10] The incorporation of even small amounts of phosphorus can significantly improve the flame retardancy of a material, as measured by the Limiting Oxygen Index (LOI).[12][13]
Quantitative Data:
| Polymer Matrix | Phosphinic/Phosphonate Additive | Phosphorus Content (%) | Limiting Oxygen Index (LOI) (%) | UL-94 Rating | Ref. |
| Poly(methyl methacrylate) | Ethylene glycol methacrylate (B99206) phosphate (B84403) copolymer | 2.0 | 21.4 | - | [12][14] |
| Epoxy Resin | Phenyl formaldehyde (B43269) resin with phosphorus | 1.5 | 32.4 | V-0 | [15] |
| Polypropylene | Phosphorus-based retardants | - | >20 | - | [13] |
Experimental Protocol: Preparation of a Flame-Retardant Polymer Blend
This protocol describes the preparation of a flame-retardant polymer blend by incorporating a phosphinic acid-based additive.
Materials:
-
Base polymer (e.g., Polypropylene pellets)
-
Phosphinic acid-based flame retardant (e.g., a commercial aluminum diethylphosphinate)
-
Twin-screw extruder
-
Injection molding machine
-
LOI and UL-94 testing equipment
Procedure:
-
Dry the base polymer pellets and the flame retardant additive in a vacuum oven to remove any moisture.
-
Pre-mix the polymer pellets and the flame retardant powder in the desired weight ratio.
-
Melt-blend the mixture using a twin-screw extruder at a temperature appropriate for the base polymer.
-
Cool the extruded strands in a water bath and pelletize them.
-
Dry the resulting pellets and use an injection molding machine to prepare test specimens for flammability testing.
-
Evaluate the flame retardancy of the specimens using LOI (ASTM D2863) and UL-94 vertical burn tests.[16]
Caption: Workflow for preparing and testing a flame-retardant polymer.
Nanomaterials
Application Note: Phosphinic acids can be used as capping agents to stabilize nanoparticles, preventing their agglomeration and controlling their growth. The phosphinate headgroup provides a strong anchor to the nanoparticle surface, while the organic tail can be tailored to impart specific solubility and functionality. This approach has been used to synthesize stable gold and other metal nanoparticles.
Experimental Protocol: Synthesis of Phosphinic Acid-Capped Gold Nanoparticles (AuNPs)
This protocol is adapted from methods for synthesizing phosphine-stabilized and phosphonic acid-functionalized nanoparticles.[17][18][19]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
A mono-alkyl phosphinic acid
-
Sodium borohydride (B1222165) (NaBH₄)
-
Methanol
Procedure:
-
Dissolve HAuCl₄·3H₂O in deionized water to make an aqueous solution.
-
Dissolve the mono-alkyl phosphinic acid in toluene to create an organic solution.
-
Combine the two solutions in a flask and stir vigorously to create an emulsion.
-
Prepare a fresh solution of NaBH₄ in ice-cold deionized water.
-
Rapidly inject the NaBH₄ solution into the vigorously stirred emulsion. A color change to deep red indicates the formation of AuNPs.
-
Continue stirring for several hours to ensure complete reaction and stabilization.
-
Separate the organic phase containing the AuNPs.
-
Purify the AuNPs by repeated precipitation with methanol followed by centrifugation and redispersion in toluene.
Caption: Synthesis of phosphinic acid-capped gold nanoparticles.
Catalysis
Application Note: Phosphinic acids can be immobilized on solid supports, such as silica (B1680970), to create heterogeneous catalysts. These materials combine the catalytic activity of the phosphinic acid group with the advantages of a solid catalyst, such as ease of separation and recyclability. Such catalysts have shown promise in various organic reactions, including esterification and aldol (B89426) reactions.[20][21]
Experimental Protocol: Preparation and Use of a Silica-Supported Phosphinic Acid Catalyst for Esterification
This protocol is based on methods for immobilizing phosphonic acids on silica.[20]
Materials:
-
Mesoporous silica (e.g., SBA-15)
-
A phosphinic acid with a trialkoxysilane group (e.g., (3-triethoxysilylpropyl)phenylphosphinic acid)
-
Toluene
-
Acetic acid
-
Ethanol
-
Gas chromatograph (GC) for analysis
Procedure (Catalyst Preparation):
-
Activate the silica by heating at 120°C under vacuum for several hours.
-
Suspend the dried silica in dry toluene.
-
Add the silane-functionalized phosphinic acid to the suspension.
-
Reflux the mixture under an inert atmosphere for 24 hours.
-
Filter the solid catalyst, wash with toluene and then methanol, and dry under vacuum.
Procedure (Catalytic Esterification):
-
In a round-bottom flask, combine acetic acid, ethanol, and the prepared silica-supported phosphinic acid catalyst.
-
Reflux the mixture with stirring for a specified time.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC to determine the yield of ethyl acetate.
-
After the reaction, recover the catalyst by filtration, wash, dry, and reuse in subsequent reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Exploring the Isoreticular Continuum between Phosphonate- and Phosphinate-Based Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Recyclable Polystyrene Supported Phosphonic Acid Resins for Carbohydrate Immobilization and Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. researchgate.net [researchgate.net]
- 13. qualitest.ae [qualitest.ae]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Limiting oxygen index - Wikipedia [en.wikipedia.org]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Catalytic esterification via silica immobilized <i>p</i>-phenylenediamine and dithiooxamide solid catalysts - Arabian Journal of Chemistry [arabjchem.org]
Troubleshooting & Optimization
common impurities in methylphosphinic acid synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of methylphosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound?
A1: The two most prevalent laboratory-scale synthesis routes for this compound are:
-
Hydrolysis of Dimethyl Methylphosphonate (B1257008) (DMMP): This involves the initial synthesis of DMMP, often via a Michaelis-Arbuzov reaction, followed by controlled hydrolysis to yield this compound.[1][2]
-
Hydrolysis of Methyldichlorophosphine (B1584959): This is a more direct route where methyldichlorophosphine is hydrolyzed to produce this compound and hydrochloric acid.[1][3]
Q2: I seem to be getting methylphosphonic acid instead of this compound. What is the difference and why is this happening?
A2: This is a common point of confusion.
-
This compound has the formula CH₃P(O)(OH)H.
The formation of methylphosphonic acid instead of this compound during the hydrolysis of dialkyl methylphosphonates (like DMMP) is typically due to overly harsh hydrolysis conditions that cleave both ester groups. To favor the formation of this compound, which results from the cleavage of a single ester group, milder and carefully controlled hydrolysis conditions are required.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: Due to the high polarity and low volatility of this compound, direct analysis can be challenging. The following techniques are commonly employed:
-
High-Performance Liquid Chromatography (HPLC): Particularly with a reversed-phase anion-exchange column, is suitable for separating this compound from related polar compounds.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method requires a derivatization step to convert the non-volatile acid into a more volatile ester or silyl (B83357) derivative before analysis.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is a powerful tool for identifying phosphorus-containing compounds and can distinguish between this compound, methylphosphonic acid, and other phosphorus-containing impurities.
Troubleshooting Guides
Synthesis Route 1: Hydrolysis of Dimethyl Methylphosphonate (DMMP)
Problem 1: Low yield of the precursor, dimethyl methylphosphonate (DMMP), during the Michaelis-Arbuzov reaction.
-
Possible Cause: Competing side reactions.
-
Di-phosphonylation: The mono-phosphonylation product reacts further with another molecule of the phosphite.[7]
-
Pyrolysis: High reaction temperatures can cause the ester to decompose into an acid.[8]
-
Transesterification: If alcohols are present as impurities, they can react with the phosphite, leading to byproducts.[9][10]
-
-
Solution:
-
Control Stoichiometry: Use a significant excess of the alkyl halide to favor the mono-substituted product.
-
Temperature Control: Avoid excessively high temperatures to minimize pyrolysis. The reaction often requires heating, but this should be carefully optimized.[8]
-
Ensure Anhydrous Conditions: Use dry reagents and solvents to prevent unwanted hydrolysis and transesterification reactions.
-
Problem 2: The final product after hydrolysis is a mixture of this compound and other phosphorus-containing compounds.
-
Possible Impurities:
-
Unreacted Dimethyl Methylphosphonate (DMMP): Incomplete hydrolysis.
-
Methylphosphonic Acid: Over-hydrolysis of the DMMP.
-
Phosphoric Acid Derivatives: Potential byproducts from over-oxidation or side reactions.[3]
-
-
Troubleshooting and Removal:
-
Optimize Hydrolysis Conditions: Carefully control the stoichiometry of the hydrolyzing agent (e.g., water or a specific concentration of acid/base) and the reaction time and temperature to favor mono-hydrolysis.
-
Solvent Extraction: Utilize the polarity difference between the components. This compound can be separated from less polar impurities like residual DMMP by partitioning between an aqueous phase and an organic solvent like chloroform.[11][12]
-
Back-extraction: Wash the organic extract containing the desired product with water to remove highly polar impurities such as methylphosphonic acid.[12]
-
| Impurity | Typical Removal Method |
| Unreacted DMMP | Solvent extraction (product in aqueous phase) |
| Methylphosphonic Acid | Back-extraction of the organic phase with water |
| Other Phosphoric Acid Species | Anion-exchange chromatography or crystallization as a salt |
Synthesis Route 2: Hydrolysis of Methyldichlorophosphine
Problem: The final product is impure and contains residual starting material and other acidic components.
-
Possible Impurities:
-
Troubleshooting and Removal:
-
Ensure Complete Hydrolysis: Use a stoichiometric excess of water and allow sufficient reaction time.
-
Removal of HCl: Evaporation under reduced pressure can remove volatile HCl.
-
Solvent Extraction: After neutralization of the excess acid, extraction with a suitable organic solvent can help isolate the this compound.
-
Crystallization/Salt Formation: Conversion of the crude this compound to a salt (e.g., with dicyclohexylamine) can facilitate purification by crystallization, followed by regeneration of the free acid.
-
Experimental Protocols
Protocol 1: Purification of Alkyl Methylphosphonic Acids via Solvent Extraction
This protocol is adapted from a method for purifying monoalkyl esters of methylphosphonic acid and can be applied to separate this compound from less polar and more polar impurities.[12]
-
Reaction Quenching and Initial Separation:
-
After the hydrolysis reaction, cool the reaction mixture.
-
If an organic solvent was used (e.g., toluene), separate the aqueous layer which contains the acidic products.
-
-
Extraction of the Product:
-
To the aqueous layer, add an appropriate organic solvent for extraction (e.g., chloroform).
-
Mix vigorously in a separatory funnel and allow the layers to separate.
-
Collect the organic layer containing the this compound. The more polar impurities like methylphosphonic acid will preferentially remain in the aqueous phase.
-
-
Back-Extraction to Remove Polar Impurities:
-
Wash the collected organic layer with one or more small portions of deionized water. This step removes residual highly polar impurities.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in this compound synthesis.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 3. Methyldichlorophosphine|Methylphosphonous Dichloride [benchchem.com]
- 4. Methylphosphonic acid - Wikipedia [en.wikipedia.org]
- 5. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 6. Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 9. Improvements, Variations and Biomedical Applications of the Michaelis–Arbuzov Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Alkyl Methylphosphonic Acid Esters | Journal Article | PNNL [pnnl.gov]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Methylphosphinic Acid Synthesis
This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of methylphosphinic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for this compound?
A1: this compound is most commonly synthesized via the hydrolysis of its esters, such as dimethyl methylphosphonate (B1257008).[1] One prevalent laboratory-scale method is the Michaelis-Arbuzov reaction, where a trialkyl phosphite (B83602) reacts with a methyl halide.[2] The resulting dialkyl methylphosphonate is then hydrolyzed to yield this compound.[2] Another route involves the reaction of methylphosphonic dichloride with an alcohol, followed by hydrolysis.[3][4]
Q2: What are the critical parameters influencing the yield of the synthesis?
A2: Several factors critically affect the reaction yield:
-
Purity of Reagents: Starting materials, especially phosphites and methylating agents, must be of high purity. Impurities can lead to significant side reactions.
-
Anhydrous Conditions: Many synthesis routes are sensitive to moisture. The presence of water can consume reagents and catalyze unwanted side reactions. Using oven-dried glassware and anhydrous solvents is crucial.
-
Reaction Temperature: Temperature control is vital. For instance, in reactions involving highly reactive intermediates, maintaining a low temperature can prevent the formation of byproducts. Conversely, some reactions require heating to proceed at a reasonable rate.[5]
-
Stoichiometry: The molar ratio of reactants must be precise. An excess of one reactant can lead to side products or complicate the purification process.[3]
-
Inert Atmosphere: For reactions involving air-sensitive reagents, such as those utilizing organometallic compounds or certain phosphites, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent oxidation.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly powerful for monitoring reactions involving phosphorus compounds, as the chemical shifts are highly sensitive to the electronic environment of the phosphorus atom. ¹H NMR can also be used to observe the appearance of the methyl group signal of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can be used to quantify the components of the reaction mixture over time, providing a more detailed kinetic profile.[6]
Q4: What are the typical impurities and how can they be removed?
A4: Typical impurities include unreacted starting materials, byproducts from side reactions (such as phosphoric acid or other phosphonic acids), and residual solvents.[3] Purification is often achieved through:
-
Extraction: Liquid-liquid extraction can separate the desired product from many impurities based on solubility differences.[4]
-
Crystallization: Since this compound is a solid, recrystallization from a suitable solvent system (often involving water and alcohols) is an effective method for purification.[7]
-
Chromatography: For high-purity requirements, column chromatography, including ion-exchange chromatography, can be employed to separate the product from closely related impurities.[6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Degraded Reagents: Starting materials, especially phosphites, may have degraded due to improper storage. | 1. Use fresh, high-purity reagents. Consider purifying reagents like triethyl phosphite by distillation before use. |
| 2. Presence of Moisture: Water in the reaction mixture can hydrolyze starting materials or intermediates. | 2. Ensure all glassware is oven-dried. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon). | |
| 3. Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, causing decomposition. | 3. Optimize the reaction temperature. For exothermic reactions, maintain cooling. For others, ensure adequate heating as specified in the protocol.[5] | |
| 4. Inefficient Hydrolysis: The final hydrolysis step may be incomplete, leaving the esterified product.[2] | 4. Ensure hydrolysis conditions (e.g., acid concentration, temperature, time) are sufficient for complete conversion.[7] | |
| Formation of Significant Byproducts | 1. Side Reactions: Competing reactions, such as the Perkow reaction, can occur alongside the desired Arbuzov reaction.[8] | 1. Carefully control reaction conditions, particularly temperature and the rate of reagent addition, to favor the desired reaction pathway. |
| 2. Oxidation: Air-sensitive reagents may have oxidized. | 2. Purge the reaction vessel with an inert gas and maintain a positive pressure throughout the experiment. | |
| Product is an Oil or Fails to Crystallize | 1. Presence of Impurities: Impurities can act as crystallization inhibitors. | 1. Attempt further purification of the crude product using extraction or column chromatography before attempting crystallization again. |
| 2. Residual Solvent: Trapped solvent can prevent solidification. | 2. Ensure the product is thoroughly dried under high vacuum to remove all residual solvents. | |
| 3. Incorrect pH: The pH of the solution during work-up can affect the protonation state and solubility of the acid. | 3. Carefully adjust the pH of the aqueous solution during the work-up and isolation steps. | |
| Difficulty in Product Filtration | 1. Very Fine Crystals: Rapid crystallization can lead to the formation of very fine particles that are difficult to filter. | 1. Optimize the crystallization process. Allow the solution to cool slowly to encourage the growth of larger crystals. |
Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction & Hydrolysis
This protocol describes a general procedure for the synthesis of this compound.
Materials:
-
Triethyl phosphite (P(OEt)₃)
-
Methyl iodide (CH₃I)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Toluene
-
Drying agent (e.g., anhydrous MgSO₄)
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.
-
Arbuzov Reaction:
-
Charge the flask with triethyl phosphite.
-
Heat the flask to the desired reaction temperature (typically reflux).
-
Add methyl iodide dropwise from the dropping funnel to the refluxing triethyl phosphite. The reaction is exothermic.
-
After the addition is complete, continue to heat the mixture under reflux for several hours to ensure the reaction goes to completion. Monitor by TLC or ³¹P NMR. The product of this step is diethyl methylphosphonate.
-
-
Work-up (Arbuzov):
-
Cool the reaction mixture to room temperature.
-
Remove the excess unreacted starting materials and ethyl iodide byproduct under reduced pressure.
-
-
Hydrolysis:
-
Add concentrated hydrochloric acid to the crude diethyl methylphosphonate.[7]
-
Heat the mixture to reflux and maintain for several hours until the hydrolysis is complete (monitor by NMR).
-
-
Isolation and Purification:
-
Cool the reaction mixture.
-
Remove water and HCl under reduced pressure to obtain the crude solid product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system.
-
Filter the purified crystals and dry them under high vacuum.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in synthesis.
Caption: Simplified reaction pathway for this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Methylphosphonic acid - Wikipedia [en.wikipedia.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Synthesis of Alkyl Methylphosphonic Acid Esters | Journal Article | PNNL [pnnl.gov]
- 5. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 7. BJOC - Phosphonic acid: preparation and applications [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Chromatographic Resolution of Methylphosphinic Acid and its Byproducts
Welcome to the Technical Support Center for the chromatographic analysis of methylphosphinic acid and its related compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to overcome common challenges in achieving optimal chromatographic resolution.
Frequently Asked Questions (FAQs)
Q1: Why is achieving good resolution for this compound and its byproducts challenging?
A1: this compound and its byproducts are highly polar, acidic compounds. This polarity makes them poorly retained on traditional reversed-phase columns like C18, leading to elution near the solvent front and co-elution with other polar sample components. Their acidic nature can also lead to interactions with residual silanol (B1196071) groups on silica-based columns, causing peak tailing and poor peak shape.
Q2: What type of chromatography column is best suited for analyzing this compound?
A2: Mixed-mode chromatography columns are highly effective for the analysis of this compound and its byproducts. These columns combine reversed-phase and ion-exchange characteristics, offering multiple retention mechanisms. For instance, columns with embedded anion-exchange groups can effectively retain the negatively charged phosphonic acid analytes, while the reversed-phase backbone aids in separating byproducts with varying hydrophobicity.[1] Columns such as Primesep SB (a reversed-phase anion-exchange column) and Newcrom B have shown good performance for this application.[1][2]
Q3: What are the recommended mobile phase conditions for the analysis of this compound?
A3: The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN) and water with a buffer. The choice of buffer and its pH are critical for controlling the retention and peak shape of these acidic analytes.[3][4][5] Operating the mobile phase at a low pH (e.g., using formic acid or phosphoric acid) can suppress the ionization of both the analytes and residual silanols on the column, which can help in reducing peak tailing.[6] The use of volatile buffers like ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) is recommended when using mass spectrometry (MS) detection.[1]
Q4: What detection methods are suitable for this compound and its byproducts?
A4: Since this compound and many of its byproducts lack a strong UV chromophore, universal detectors are often employed. Evaporative Light Scattering Detectors (ELSD) and Charged Aerosol Detectors (CAD) are common choices.[1][2] Mass Spectrometry (MS) is also a powerful detection technique, providing high sensitivity and selectivity, and is compatible with volatile mobile phases.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing Peaks)
Symptom: The chromatographic peak for this compound or its byproducts has a non-symmetrical shape with a "tail" extending from the back of the peak.
Potential Causes and Solutions:
-
Secondary Interactions with Residual Silanols: this compound, being polar and acidic, can interact with free silanol groups on the silica (B1680970) surface of the column, leading to peak tailing.[6][7]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic or phosphoric acid) protonates the silanol groups, reducing their interaction with the negatively charged analyte.[6][8]
-
Solution 2: Use an End-Capped Column: Employ a column that has been "end-capped," a process that chemically derivatizes most of the residual silanol groups.
-
Solution 3: Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol sites.[7]
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or dilute the sample.[7]
-
-
Column Bed Deformation: A void at the column inlet or a channel in the packing bed can cause peak tailing.
-
Solution: Use a guard column to protect the analytical column. If a void is suspected, reversing and flushing the column may help. In severe cases, the column may need to be replaced.[7]
-
Issue 2: Poor Resolution Between this compound and its Byproducts
Symptom: The peaks for this compound and its structurally similar byproducts (e.g., ethylphosphinic acid) are not well separated, appearing as overlapping or merged peaks.
Potential Causes and Solutions:
-
Insufficient Retention: If the analytes are eluting too early, there is not enough time for separation to occur.
-
Solution 1: Use a Mixed-Mode Column: As mentioned in the FAQs, a mixed-mode column with ion-exchange capabilities will provide better retention for these polar compounds.[1]
-
Solution 2: Optimize Mobile Phase Strength: For reversed-phase or mixed-mode chromatography, decreasing the percentage of the organic solvent (e.g., acetonitrile) in the mobile phase will increase retention times and may improve resolution.
-
-
Suboptimal Mobile Phase Selectivity: The mobile phase composition may not be ideal for differentiating between the analytes.
-
Solution 1: Adjust Mobile Phase pH: Small changes in pH can alter the ionization state of the analytes and significantly impact their relative retention times (selectivity).[3][4][5]
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.
-
Solution 3: Introduce an Ion-Pairing Reagent: For reversed-phase chromatography, adding an ion-pairing reagent to the mobile phase can improve the retention and resolution of ionic compounds. However, this is often not necessary with modern mixed-mode columns.
-
-
Low Column Efficiency: The column may not be providing sharp enough peaks for adequate separation.
-
Solution 1: Use a Column with Smaller Particles: Columns with smaller particle sizes (e.g., sub-2 µm) offer higher efficiency and can improve resolution.
-
Solution 2: Optimize Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will also increase the analysis time.
-
Solution 3: Increase Column Length: A longer column provides more theoretical plates and can enhance separation.
-
Data Presentation
Table 1: Example HPLC Methods for this compound Analysis
| Parameter | Method 1: Primesep SB | Method 2: Newcrom B |
| Column | Primesep SB, 4.6x150 mm, 5 µm | Newcrom B, 4.6x150 mm, 5 µm |
| Mobile Phase | MeCN/Water with Ammonium Acetate (AmAc) | MeCN/Water with Formic Acid |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | ELSD | CAD |
| Reference | [1] | [2] |
Experimental Protocols
Protocol 1: Analysis of this compound and Related Products using a Primesep SB Column [1]
-
Column: Primesep SB, 4.6x150 mm, 5 µm, 100Å.
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water containing a volatile buffer such as ammonium acetate (AmAc). The exact ratio should be optimized for the specific byproducts being analyzed.
-
Flow Rate: 1.0 mL/min.
-
Detection: Evaporative Light Scattering Detector (ELSD).
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition. Filter the sample through a 0.45 µm filter before injection.
Protocol 2: Analysis of Methylphosphinic and other Phosphonic Acids using a Newcrom B Column [2]
-
Column: Newcrom B, 4.6x150 mm, 5 µm.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of water and acetonitrile (MeCN) with a formic acid buffer.
-
Detection: Charged Aerosol Detector (CAD).
-
Sample Preparation: Ensure the sample is dissolved in a solvent compatible with the mobile phase. Filtration is recommended to remove particulates.
Visualizations
Caption: A general workflow for troubleshooting chromatographic resolution issues.
Caption: Troubleshooting guide for peak tailing of this compound.
References
- 1. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 2. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. gmpinsiders.com [gmpinsiders.com]
- 8. uhplcs.com [uhplcs.com]
Technical Support Center: Derivatization of Methylphosphinic Acid for GC-MS Analysis
Welcome to the technical support center for the derivatization of methylphosphinic acid (MPA) and related compounds for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful analysis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your experimental design and problem-solving.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound essential for GC-MS analysis?
A1: Direct GC-MS analysis of this compound is challenging due to its high polarity and low volatility. These properties lead to poor chromatographic peak shape, tailing, and low sensitivity.[1] Derivatization converts the polar phosphonic acid group into a less polar, more volatile, and thermally stable derivative, which significantly improves its behavior in the GC system and enhances analytical sensitivity and reproducibility.[2]
Q2: What are the most common derivatization methods for this compound?
A2: The most common derivatization strategies for phosphonic acids like MPA fall into two main categories:
-
Silylation: This is a widely used technique where an active hydrogen is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group.[3][4] Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[3][5]
-
Alkylation (specifically Methylation/Esterification): This method converts the phosphonic acid into its corresponding ester, typically a methyl ester.[3][6] Reagents like diazomethane (B1218177) (DM), trimethylsilyldiazomethane (B103560) (TMS-DM), and trimethyloxonium (B1219515) tetrafluoroborate (B81430) are used for this purpose.[7][8]
Q3: Which derivatization reagent is better, a silylating agent or a methylating agent?
A3: The choice depends on the specific analytical requirements. Silylation with reagents like BSTFA is very common and effective.[3] TBDMS derivatives, formed using MTBSTFA, offer greater stability towards hydrolysis compared to TMS derivatives.[3] Methylation is also a robust technique, and reagents like trimethylsilyldiazomethane are frequently used.[7][9] Alkylation can sometimes offer cleaner reactions and easier separation of derivatives from the reaction mixture.[5]
Q4: My derivatization reaction is not working. What are the first things I should check?
A4: The most critical factor in many derivatization reactions, especially silylation, is the complete absence of water.[5][10] Moisture can deactivate the derivatizing reagent and prevent the reaction from proceeding. Ensure your sample is completely dry and that all glassware and solvents are anhydrous. Also, verify that your derivatization reagent is fresh, as expired or improperly stored reagents lose their activity.
Q5: How can I confirm that my derivatization reaction has gone to completion?
A5: To verify reaction completion, you can analyze a pure standard of this compound at a known concentration. Derivatize and inject this standard to establish a benchmark for the expected peak area and retention time. You can also perform a time-course study, analyzing aliquots at different time points to see when the derivative peak area maximizes and the underivatized analyte is no longer detected. Optimizing reaction conditions like temperature and time is crucial for driving the reaction to completion.[11]
Troubleshooting Guides
This guide provides solutions to common problems encountered during the derivatization of this compound for GC-MS analysis.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Peak for MPA Derivative | Incomplete Derivatization: Reagents may be inactive due to age or exposure to moisture. | - Use fresh, high-quality derivatization reagents. Store them under inert gas and protect from moisture.[12]- Ensure the sample is completely anhydrous before adding reagents. Lyophilization or drying over a desiccant can be effective.[10] |
| Incorrect Reaction Conditions: Reaction time or temperature may be insufficient.[11] | - Optimize reaction conditions. For silylation with BSTFA, heating at 60-90°C for 30-150 minutes is often required.[3][11]- Use a catalyst, such as trimethylchlorosilane (TMCS), to increase the reactivity of silylating agents like BSTFA.[11] | |
| Matrix Interference: Components in the sample matrix may inhibit the reaction. | - Perform a sample cleanup step (e.g., Solid Phase Extraction - SPE) prior to derivatization to remove interfering substances. | |
| Poor Peak Shape (Tailing) | Presence of Underivatized MPA: Incomplete derivatization is a primary cause of peak tailing.[1] | - Re-optimize the derivatization procedure to ensure complete conversion (see above).- Verify the purity and integrity of the derivatizing reagents. |
| Active Sites in the GC System: Polar sites in the inlet liner or GC column can interact with the analyte.[1][12] | - Use a deactivated (silanized) inlet liner and a high-quality GC column suitable for the analysis of derivatized acids.[12]- Perform regular maintenance on the GC inlet, including replacing the septum and liner. | |
| Non-Reproducible Results / Poor Precision | Variability in Reaction Conditions: Inconsistent reaction times, temperatures, or reagent volumes. | - Use an autosampler for precise reagent addition.- Employ a thermostatically controlled heating block for consistent reaction temperatures.[12]- Ensure all samples, standards, and blanks are processed identically. |
| Derivative Instability: Some derivatives, particularly TMS esters, can be susceptible to hydrolysis.[5] | - Analyze samples as soon as possible after derivatization.- Ensure the final sample extract is anhydrous. Adding a drying agent like anhydrous sodium sulfate (B86663) can help.[10]- Consider using more stable derivatives, such as TBDMS esters.[3] |
Experimental Protocols & Methodologies
Protocol 1: Silylation using BSTFA with TMCS
This protocol is a general guideline for the trimethylsilylation of this compound. Optimal conditions may vary based on the sample matrix and instrumentation.
Materials:
-
This compound (MPA) standard or dried sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine (B92270) or Acetonitrile (B52724)
-
GC Vials (2 mL) with screw caps
-
Heating block or oven
Procedure:
-
Sample Preparation: Ensure the sample containing MPA is completely dry. If in an aqueous solution, evaporate to dryness under a stream of nitrogen or by lyophilization.[10]
-
Reagent Addition: To the dried sample in a GC vial, add 100 µL of anhydrous pyridine or acetonitrile to dissolve the residue.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. The reagent should be in molar excess relative to the analyte.
-
Reaction: Tightly cap the vial and vortex for 10-30 seconds. Heat the vial at 70°C for 60 minutes in a heating block.[10][11]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The sample is now ready for injection into the GC-MS.
Note: For complex matrices or difficult-to-derivatize compounds, reaction times and temperatures may need to be increased (e.g., 90°C for 150 minutes).[11][13]
Protocol 2: Methylation using Trimethylsilyldiazomethane (TMS-DM)
Caution: Diazomethane and its precursors are toxic and potentially explosive. This procedure should be performed in a well-ventilated fume hood by trained personnel, following all institutional safety guidelines.
Materials:
-
This compound (MPA) standard or dried sample extract
-
Trimethylsilyldiazomethane (TMS-DM), 2.0 M in hexanes
-
Methanol
-
Toluene or Methylene Chloride
-
GC Vials (2 mL) with screw caps
Procedure:
-
Sample Preparation: Ensure the sample is completely dry.
-
Dissolution: Dissolve the dried sample in 200 µL of a 10:1 mixture of Toluene:Methanol.
-
Derivatization: Add TMS-DM dropwise while vortexing until the yellow color of the reagent persists, indicating a slight excess has been added and the reaction is complete. The reaction is typically rapid and occurs at room temperature.[9]
-
Quenching (Optional): If necessary, a small amount of acetic acid can be added to quench the excess TMS-DM, which will be indicated by the disappearance of the yellow color.
-
Analysis: The sample is ready for GC-MS analysis.
Visualized Workflows and Logic
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Esterification of Phosphonic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of Organophosphorus-Based Nerve Agent Degradation Products by Gas Chromatography-Mass Spectrometry (GC-MS): Current Derivatization Reactions in the Analytical Chemist’s Toolbox [mdpi.com]
- 8. osti.gov [osti.gov]
- 9. researchgate.net [researchgate.net]
- 10. Derivatization techniques for free fatty acids by GC [restek.com]
- 11. academic.oup.com [academic.oup.com]
- 12. gcms.cz [gcms.cz]
- 13. researchgate.net [researchgate.net]
preventing the degradation of methylphosphinic acid during sample storage
Welcome to the Technical Support Center for Methylphosphinic Acid. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound during sample storage. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the degradation of this compound in aqueous solutions?
A1: The primary degradation pathway for this compound in aqueous solution is photodegradation, particularly under UV light. The process is accelerated in alkaline conditions and involves the generation of reactive oxygen species (ROS) that can cleave the stable carbon-phosphorus (C-P) bond. While generally resistant to hydrolysis at ambient temperatures, prolonged exposure to extreme pH and elevated temperatures in the dark may lead to slow degradation.
Q2: What are the recommended storage conditions for aqueous solutions of this compound to ensure long-term stability?
A2: To ensure long-term stability, aqueous solutions of this compound should be stored protected from light at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. Maintaining a pH close to neutral (pH 6-8) is also recommended to minimize the potential for acid or base-catalyzed degradation, although the compound is generally stable across a range of pH values in the absence of light. For critical long-term storage, freezing at -80°C is advisable, as analogous compounds like aminomethylphosphonic acid have shown stability for extended periods under these conditions.[1]
Q3: Are there any known stabilizers that can be added to my this compound samples?
A3: While there are no universally recognized stabilizers specifically for this compound, general practices for enhancing the stability of phosphonic acids can be applied. Buffering the solution to a near-neutral pH can prevent extremes in acidity or alkalinity. If metal-catalyzed oxidation is a concern, the addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) may be beneficial. However, the compatibility of any additive with your downstream analytical methods must be verified.
Q4: How can I detect and quantify the degradation of this compound in my samples?
A4: The degradation of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV, MS) or ³¹P Nuclear Magnetic Resonance (³¹P NMR) spectroscopy. HPLC methods can separate the parent this compound from its degradation products, primarily orthophosphate. ³¹P NMR is a powerful tool for observing the disappearance of the this compound signal and the appearance of a new signal corresponding to inorganic phosphate (B84403).
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Loss of this compound concentration in stored samples. | 1. Photodegradation: Exposure of samples to ambient or UV light. 2. pH Extremes: Storage in highly acidic (pH < 3) or alkaline (pH > 10) conditions. 3. Elevated Temperature: Prolonged storage at room temperature or higher. | 1. Store all samples in amber vials or wrap clear vials in aluminum foil to protect from light. 2. Adjust the sample pH to a near-neutral range (pH 6-8) using a suitable buffer system that does not interfere with your analysis. 3. Store samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. |
| Appearance of unexpected peaks in chromatograms. | 1. Degradation Products: The primary degradation product is orthophosphate. 2. Contamination: Introduction of contaminants during sample preparation or storage. | 1. Confirm the identity of the new peak by comparing its retention time with an orthophosphate standard. If using mass spectrometry, check for the corresponding mass-to-charge ratio. 2. Review sample handling procedures. Use high-purity solvents and reagents, and ensure containers are clean. |
| Inconsistent results between replicate samples. | 1. Inconsistent Storage: Variation in light exposure, temperature, or pH among replicates. 2. Sample Evaporation: Improperly sealed storage containers. | 1. Ensure all replicate samples are stored under identical conditions. 2. Use vials with secure caps (B75204) (e.g., screw caps with septa) to prevent evaporation, especially during long-term storage. |
Quantitative Data on this compound Degradation
The following tables summarize the known and inferred stability of this compound under various conditions.
Table 1: Photodegradation of this compound in Aqueous Solution
| pH | Photolysis Rate Constant (k, h⁻¹) | Half-life (t½, hours) | Reference |
| 3 | 0.037 | 18.7 | [2] |
| 8 | 0.054 | 12.8 | [2] |
| Data from studies conducted under UV irradiation. |
Table 2: Inferred Long-Term Stability of this compound in Aqueous Solution (Protected from Light)
| Storage Temperature | pH Range | Time | Estimated Degradation | Basis of Inference |
| 2-8°C | 4-9 | 1 month | < 5% | High hydrolytic stability of the C-P bond and stability data of analogous compounds. |
| 25°C | 6-8 | 1 week | < 2% | High hydrolytic stability of the C-P bond. |
| -20°C | 4-9 | 6 months | < 5% | Stability data of analogous compounds like aminomethylphosphonic acid.[1] |
| -80°C | 4-9 | > 6 months | < 2% | Recommended for critical long-term storage based on the stability of analogous compounds.[1] |
| This data is inferred based on the known chemical properties of this compound and stability data from structurally similar compounds, as direct long-term stability studies under these conditions are not readily available in the literature. |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Aqueous Solution by HPLC
Objective: To determine the stability of this compound in an aqueous solution under specific storage conditions (temperature, pH, light exposure).
Materials:
-
This compound standard
-
High-purity water
-
pH buffers (e.g., phosphate, acetate)
-
Amber and clear HPLC vials with caps
-
HPLC system with a suitable column (e.g., anion exchange or reversed-phase with an ion-pairing agent) and detector (e.g., UV or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in high-purity water.
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired aqueous buffer to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
-
Aliquot the stability samples into both amber and clear HPLC vials to test for photodegradation.
-
-
Storage:
-
Store the vials under the desired temperature conditions (e.g., 2-8°C and 25°C).
-
For light exposure studies, place the clear vials in a well-lit area or a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove an aliquot from each storage condition.
-
Analyze the samples by HPLC.
-
-
Data Analysis:
-
Determine the peak area of the this compound peak in each chromatogram.
-
Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.
-
Plot the percentage of remaining this compound against time to determine the degradation rate.
-
Visualizations
Caption: Photodegradation pathway of this compound.
Caption: Workflow for this compound stability testing.
References
Technical Support Center: Analysis of Methylphosphinic Acid in Complex Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of methylphosphinic acid (MPA) in complex biological and environmental matrices.
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound, providing step-by-step solutions.
Issue 1: Poor Peak Shape (Tailing or Fronting) in LC-MS/MS Analysis
Q: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I fix it?
A: Peak tailing for a polar compound like this compound is a common issue in reversed-phase chromatography. Here are the likely causes and recommended solutions:
-
Secondary Interactions: The acidic nature of MPA can lead to interactions with active sites on the silica-based column packing.[1]
-
Solution:
-
Mobile Phase Modification: Add a small amount of a competing acid, like formic acid (0.1%), to the mobile phase to saturate the active sites.
-
pH Adjustment: Ensure the mobile phase pH is at least 2 units below the pKa of this compound to maintain it in a single protonated state.[1]
-
Alternative Column Chemistry: Consider using a column with a different stationary phase, such as one with end-capping to minimize silanol (B1196071) interactions, or a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for polar analytes.[2]
-
-
-
Column Contamination or Degradation: Accumulation of matrix components on the column frit or at the head of the column can distort peak shape.[3][4][5]
-
Injection Solvent Mismatch: Injecting the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion.[1][6]
-
Solution: Whenever possible, dissolve the final sample extract in the initial mobile phase.[1]
-
Q: I am observing peak fronting for my MPA standard. What could be the cause?
A: Peak fronting is less common than tailing but can occur under certain conditions:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the stationary phase at the column inlet.[1][7]
-
Solution: Dilute the sample and reinject.
-
-
Incompatible Sample Solvent: The sample solvent may be too weak or immiscible with the mobile phase.[1]
-
Solution: Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[8]
-
Issue 2: Significant Ion Suppression or Enhancement in LC-MS/MS Analysis
Q: My MPA signal is significantly lower in plasma samples compared to the standard in a clean solvent. How can I confirm and mitigate this ion suppression?
A: Ion suppression is a common matrix effect in ESI-MS, especially with complex matrices like plasma.[9][10] Here's how to address it:
-
Confirmation of Matrix Effects:
-
Post-Extraction Spike: Prepare a blank plasma extract and a clean solvent. Spike a known amount of MPA into both and compare the peak areas. A lower response in the matrix extract confirms ion suppression.[11]
-
-
Mitigation Strategies:
-
Stable Isotope Dilution (SID): This is the most effective method for compensating for matrix effects.[12] A stable isotope-labeled internal standard (e.g., this compound-d3) will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification based on the peak area ratio.[13]
-
Improved Sample Preparation: More rigorous sample cleanup can remove the interfering matrix components.
-
Chromatographic Separation: Modify your LC method to separate the MPA peak from the regions where co-eluting matrix components cause suppression.[15]
-
Sample Dilution: If the MPA concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and lessen ion suppression.[11]
-
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of matrix effects when analyzing this compound?
A1: The most common cause of matrix effects, particularly ion suppression in LC-MS/MS, is the co-elution of endogenous components from the sample matrix with the analyte.[9][12] In biological samples like plasma and urine, phospholipids (B1166683) and salts are major contributors to ion suppression in electrospray ionization (ESI).[9]
Q2: When should I use GC-MS versus LC-MS/MS for MPA analysis?
A2: The choice between GC-MS and LC-MS/MS depends on several factors:
-
LC-MS/MS: is generally preferred for its ability to analyze polar, non-volatile compounds like MPA directly, without the need for derivatization.[16][17] This simplifies sample preparation and can lead to higher throughput. However, it is more susceptible to matrix effects like ion suppression.[10]
-
GC-MS: requires a derivatization step to make the non-volatile MPA amenable to gas chromatography.[18][19] Common derivatization reagents include silylating agents (e.g., MTBSTFA) or methylating agents (e.g., trimethylsilyldiazomethane).[18][19] While the derivatization adds a step to the workflow, it can sometimes lead to cleaner chromatograms and less matrix interference in the MS.
Q3: What are the key considerations for developing a robust sample preparation method for MPA?
A3: A robust sample preparation method should aim to:
-
Effectively remove interferences: The primary goal is to eliminate matrix components that can cause ion suppression or enhancement, or interfere with chromatographic separation.[12]
-
Provide high and reproducible recovery: The extraction method should consistently recover a high percentage of the analyte from the sample.[20][21]
-
Minimize analyte degradation: The chosen solvents and conditions should not cause the degradation of this compound.
-
Be compatible with the analytical technique: The final extract should be in a solvent suitable for injection into the LC or GC system.[1]
Q4: How can I improve the recovery of MPA during solid-phase extraction (SPE) from urine?
A4: To improve SPE recovery of MPA from urine:
-
Choose the right sorbent: Anion exchange sorbents are effective for retaining the acidic MPA.[22][23]
-
Optimize sample pH: Adjust the pH of the urine sample to ensure MPA is in its anionic form to facilitate strong retention on the anion exchange sorbent. A pH around 7.0-7.5 is a good starting point.[22]
-
Optimize wash steps: Use a sequence of wash solvents to remove different types of interferences. A wash with a non-polar solvent like methanol (B129727) can remove non-polar interferences, while a water wash can remove salts.[22]
-
Optimize elution solvent: The elution solvent should be strong enough to disrupt the interaction between MPA and the sorbent. A basic solution, such as 5% ammonium (B1175870) hydroxide (B78521) in methanol, is often effective.[22]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) of this compound from Urine
This protocol is a general guideline for the extraction of MPA from urine using a weak anion exchange (WAX) SPE cartridge.
-
Sample Pre-treatment:
-
Thaw frozen urine samples and vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 10 minutes to pellet particulates.[22]
-
Transfer 1 mL of the supernatant to a clean tube.
-
Spike with an appropriate internal standard (e.g., this compound-d3).
-
Adjust the sample pH to ~7.0-7.5 with dilute ammonium hydroxide.[22]
-
-
SPE Cartridge Conditioning:
-
Pass 3 mL of methanol through the WAX SPE cartridge.
-
Pass 3 mL of deionized water. Do not let the sorbent go dry.[22]
-
-
Sample Loading:
-
Load the 1 mL pre-treated urine sample onto the cartridge at a slow flow rate (~1 mL/min).[22]
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove salts.
-
Wash the cartridge with 3 mL of methanol to remove non-polar interferences.[22]
-
-
Elution:
-
Elute the MPA with 2 mL of 5% ammonium hydroxide in methanol.[22]
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.[22]
-
Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Plasma
This protocol provides a general procedure for the LLE of MPA from plasma.
-
Protein Precipitation:
-
To 500 µL of plasma, add 1.5 mL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.[13]
-
Transfer the supernatant to a new tube.
-
-
Extraction:
-
Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate).[13]
-
Acidify the sample with a small volume of concentrated HCl to protonate the MPA, making it more extractable into the organic phase.[13]
-
Vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Centrifuge to separate the aqueous and organic layers.[13][14]
-
-
Collection and Evaporation:
-
Carefully transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
-
Reconstitution/Derivatization:
-
For LC-MS/MS analysis, reconstitute the residue in the initial mobile phase.
-
For GC-MS analysis, proceed with derivatization.
-
Protocol 3: Derivatization of this compound for GC-MS Analysis
This protocol describes a general procedure for derivatization using a silylating reagent.
-
Sample Preparation:
-
Ensure the dried extract from the sample preparation step is completely free of water, as moisture can interfere with the derivatization reaction.
-
-
Derivatization Reaction:
-
GC-MS Analysis:
-
After incubation, the sample is ready for direct injection into the GC-MS.
-
Data Presentation
Table 1: Recovery of this compound and Related Compounds using Various Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| Methylphosphonic Acid | Guinea Pig Plasma | LLE with Ethyl Acetate, HCl, and NaCl | ~131 | [13] |
| Aminomethylphosphonic Acid (AMPA) | Tap Water | SPE (Anion Exchange) | 82.5 - 116.2 | [20] |
| AMPA & Glyphosate | Groundwater | SPE (Molecularly Imprinted Polymer) | 80 | [21] |
| AMPA & Glyphosate | Seawater | SPE (Molecularly Imprinted Polymer) | 96 - 121 | [21] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Different Matrices
| Analyte | Matrix | Analytical Method | LOD | LOQ | Reference |
| This compound | Natural Waters | LC-MS/MS | 10 ng/mL | - | [16][17] |
| Methylphosphonic Acid | Dust and Ground Mixed Samples | HILIC-MS/MS | 200 pg/mL | - | [2] |
| Ethyl Methylphosphonic Acid | Dust and Ground Mixed Samples | HILIC-MS/MS | 70 pg/mL | - | [2] |
| i-Propyl Methylphosphonic Acid | Dust and Ground Mixed Samples | HILIC-MS/MS | 8 pg/mL | - | [2] |
| Pinacolyl Methylphosphonic Acid | Dust and Ground Mixed Samples | HILIC-MS/MS | 5 pg/mL | - | [2] |
Visualizations
Caption: General Workflow for SPE of MPA from Urine.
Caption: Troubleshooting Ion Suppression in LC-MS/MS.
References
- 1. silicycle.com [silicycle.com]
- 2. Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. agilent.com [agilent.com]
- 6. mastelf.com [mastelf.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 9. longdom.org [longdom.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dfba632ed2.clvaw-cdnwnd.com [dfba632ed2.clvaw-cdnwnd.com]
- 14. Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ssi.shimadzu.com [ssi.shimadzu.com]
- 16. researchgate.net [researchgate.net]
- 17. research.vu.nl [research.vu.nl]
- 18. Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Solid phase extraction procedure for urinary organic acid analysis by gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
optimization of reaction conditions for the esterification of methylphosphinic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of methylphosphinic acid and related phosphinic acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the esterification of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inefficient activation of the phosphinic acid. | Use an appropriate coupling reagent. Effective options include carbodiimides like DIC (N,N'-Diisopropylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), or aminium-based reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1] |
| Unsuitable reaction temperature. | Optimize the reaction temperature. For many coupling reactions, increasing the temperature to around 80°C can significantly improve yields.[1][2] | |
| Incorrect solvent choice. | The choice of solvent is critical. DMF (Dimethylformamide) and DCE (1,2-Dichloroethane) have been shown to be effective solvents.[1] Solvent polarity can significantly impact reaction efficiency; for instance, a switch from DMF to DCE has been observed to decrease yield in some cases.[1][3] | |
| Presence of moisture. | The reaction is sensitive to water. Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen). | |
| Product Decomposition | Instability during purification. | Product decomposition, particularly hydrolysis, can occur during column chromatography.[1][3] To mitigate this, consider modifying the workup procedure to avoid column purification if possible. A significant polarity difference between the phosphinic acid and the ester can be exploited for a simple workup.[1] |
| Acid-sensitive functional groups. | Reagents like SOCl₂, while effective, generate HCl which can be incompatible with acid-sensitive functional groups in the substrate.[1][2][3] In such cases, milder coupling reagents like TBTU and DIC are recommended.[1][2][3] | |
| Formation of Byproducts | Side reactions of starting materials. | At elevated temperatures (e.g., 110°C), side reactions such as the polymerization of acrylate (B77674) Michael acceptors can lead to the formation of byproducts.[1][3] Careful control of the reaction temperature is crucial. |
| Incomplete reaction of bifunctional reagents. | When attempting a one-pot synthesis of symmetrical bis-alkylated products, the reaction may primarily yield the monoalkylated phosphinic acid.[1][3] A two-step procedure may be necessary for higher yields of the desired product.[1][2] | |
| Difficulty in Product Isolation | Product solubility in the aqueous phase. | During aqueous workup, the desired ester may have some solubility in the aqueous layer, leading to lower isolated yields. Ensure thorough extraction with a suitable organic solvent like chloroform.[4][5] |
| Emulsion formation during extraction. | Emulsions can complicate the separation of aqueous and organic layers. If an emulsion forms, adding a small amount of brine (saturated NaCl solution) can help to break it. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for the esterification of phosphinic acids?
A1: Several coupling reagents have proven effective. Carbodiimide-based reagents like DIC and EDC, and aminium-based reagents such as TBTU and HATU, have been successfully used to achieve high yields.[1] The choice of reagent can depend on the specific substrates and desired reaction conditions.
Q2: How critical is the choice of solvent for this reaction?
A2: The solvent plays a significant role in the reaction's success. Polar aprotic solvents like DMF and DCE are commonly used.[1] The optimal solvent can vary depending on the specific reactants and coupling agent. For example, in one study, DMF gave a significantly higher yield than DCE under the same conditions.[1][3]
Q3: What is the optimal temperature range for the esterification of this compound?
A3: The optimal temperature can vary, but for many protocols utilizing coupling reagents, a temperature of around 80°C has been shown to provide excellent yields in a reasonable timeframe (e.g., 3 hours).[1] However, for other systems, reactions can also proceed at room temperature, although they may require longer reaction times.[2]
Q4: My product appears to be degrading during purification. What can I do?
A4: Product decomposition, often due to hydrolysis, during column chromatography is a known issue.[1][3] To address this, it is advisable to develop a workup procedure that avoids chromatography if possible. Taking advantage of the polarity difference between the starting phosphinic acid and the final ester product can allow for purification through simple extraction and washing steps.[1]
Q5: Can I perform a one-pot synthesis for symmetrical bis-alkylation of a phosphinic acid?
A5: While a one-pot synthesis is desirable for efficiency, it can be challenging and may result in the formation of the mono-alkylated product as the major component.[1][3] A two-step approach, involving the initial formation of the mono-ester followed by a second alkylation step, often provides higher yields of the desired symmetrical bis-alkylated product.[2]
Data Presentation
Table 1: Optimization of Reaction Conditions for Esterification with a Flavonoid
| Entry | Coupling Reagent | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | DIC | 80 | 3 | DMF | 99 (by ³¹P NMR), 57 (isolated) |
| 2 | EDC | 80 | 3 | DMF | 36 |
| 3 | HATU | 80 | 3 | DMF | 46 |
| 4 | TBTU | 80 | 3 | DMF | 99 (by ³¹P NMR) |
| 5 | DIC | 80 | 3 | DCE | 92 (by ³¹P NMR) |
Data sourced from a study on the esterification of symmetrical phosphinic acids.[1][3]
Table 2: Optimization of Reaction Conditions for Esterification with a Carbohydrate
| Entry | Coupling Reagent | Temperature (°C) | Time (h) | Solvent | Yield (%) |
| 1 | DIC | 80 | 3 | DMF | 21 |
| 2 | EDC | 80 | 3 | DMF | 36 |
| 3 | HATU | 80 | 3 | DMF | 46 |
| 4 | TBTU | 80 | 3 | DMF | 99 (by ³¹P NMR) |
| 5 | TBTU | 80 | 3 | DCE | 37 |
| 6 | TBTU | rt | 24 | DCE | 93 |
| 7 | TBTU | 75 | 3 | DCE | 96 |
Data sourced from a study on the esterification of symmetrical phosphinic acids.[1][2]
Experimental Protocols
General Procedure for Esterification using a Coupling Reagent:
This protocol is a generalized procedure based on optimized conditions reported in the literature.[1]
-
To an oven-dried flask under a nitrogen atmosphere, add the phosphinic acid (0.6 mmol), the alcohol (e.g., carbohydrate or flavonoid, 0.5 mmol), and the chosen solvent (e.g., DMF or DCE, 1 mL).
-
Add the coupling reagent (e.g., TBTU or DIC, 0.6-0.65 mmol) and a base (e.g., Triethylamine (TEA), 1 mmol) to the reaction mixture.
-
Stir the reaction mixture at the optimized temperature (e.g., 80°C) for the specified time (e.g., 3 hours).
-
Monitor the reaction progress using an appropriate technique, such as ³¹P NMR or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup. The specific workup procedure will depend on the properties of the product and may involve extraction with an organic solvent and washing with water or brine.
-
If necessary, purify the crude product by column chromatography, being mindful of potential product degradation.
Visualizations
Caption: A generalized experimental workflow for the esterification of this compound.
References
- 1. Symmetrical Phosphinic Acids: Synthesis and Esterification Optimization toward Potential HIV Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnnl.gov [pnnl.gov]
- 5. Synthesis of Alkyl Methylphosphonic Acid Esters | Semantic Scholar [semanticscholar.org]
managing hygroscopic nature of phosphonic acids during synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for managing the hygroscopic nature of phosphonic acids during synthesis.
Frequently Asked Questions (FAQs)
Q1: What makes phosphonic acids and their precursors hygroscopic?
Phosphonic acids possess a highly polar P=O group and two acidic hydroxyl (P-OH) groups. These features allow them to readily form hydrogen bonds with atmospheric water, causing them to absorb moisture and become hydrated. This hygroscopic nature can also be observed in certain precursors, especially if they are polar or ionic.
Q2: How does the presence of water interfere with phosphonic acid synthesis?
Water can interfere in several critical ways:
-
Hydrolysis of Intermediates: Many synthetic routes proceed via phosphonate (B1237965) esters. These esters are susceptible to hydrolysis under both acidic and basic conditions, which can revert them back to a phosphonic acid precursor or lead to unwanted byproducts, ultimately lowering the yield of the desired final product.[1][2][3]
-
Side Reactions: Water can react with sensitive reagents used in the synthesis, such as phosphorus trichloride, silylating agents like bromotrimethylsilane (B50905) (TMSBr), or Grignard reagents, rendering them inactive.[4]
-
Inhibition of Catalysts: Certain catalysts, particularly Lewis acids, can be deactivated by water.[1]
-
Purification Challenges: The presence of water can make the final product difficult to crystallize, often resulting in sticky oils or gums instead of a free-flowing solid.[5] This complicates isolation and purification.
Q3: What are the common signs of moisture contamination in my reaction?
Key indicators of unwanted moisture include:
-
Low or Inconsistent Yields: If water consumes reagents or promotes side reactions, the yield of your target phosphonic acid will be compromised.[1]
-
Formation of Unexpected Byproducts: Hydrolysis of phosphonate ester intermediates can lead to a mixture of products.[1]
-
Difficulty in Product Isolation: If the crude product is an oil, syrup, or a sticky solid that resists crystallization, it is often a sign of hydration.[5]
-
Inconsistent Spectroscopic Data: Water can affect analytical results, for example, by causing broad peaks in NMR spectra.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and handling of phosphonic acids.
Problem: Low Reaction Yield
My phosphonic acid synthesis has a significantly lower yield than expected. I suspect water contamination is the cause.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Problem: Product is a Sticky Oil, Not a Solid
I have completed the synthesis, but after removing the solvent, my phosphonic acid product is a viscous, sticky oil and will not crystallize.
Cause: This is a classic sign that the phosphonic acid is hydrated. The presence of water molecules interferes with the formation of a crystal lattice.
Solutions:
-
Azeotropic Removal of Water: Dissolve the oily product in a solvent like toluene (B28343). Remove the solvent under reduced pressure using a rotary evaporator. The toluene will form an azeotrope with water, helping to remove it. Repeat this process 2-3 times.
-
High Vacuum Drying: Place the product under high vacuum for several hours (or overnight). Gentle heating can be applied if the compound is thermally stable.
-
Drying over Desiccant: For stubborn cases, dissolve the oil in a minimal amount of a volatile solvent (e.g., methanol), place it in a vial, and put this vial inside a larger desiccator containing a strong drying agent like phosphorus pentoxide (P₂O₅).[6] The solvent will slowly evaporate, leaving the dried product.
-
Salt Formation: Consider converting the phosphonic acid to a salt (e.g., with cyclohexylamine (B46788) or sodium hydroxide).[5] Salts often have different solubility and hygroscopicity profiles and may be easier to crystallize and handle.[5]
Problem: How to Choose a Drying Method?
I need to dry my final phosphonic acid product, but I am unsure which method is most appropriate.
Solution: The choice of drying method depends on the thermal stability of your compound and the required level of dryness.
Decision Tree for Selecting a Drying Method
Caption: Decision tree for choosing a suitable drying method.
Data Summary
The effectiveness of various drying methods is crucial for obtaining anhydrous phosphonic acids. While extensive quantitative comparison data is sparse, the following table summarizes common methods and their typical performance.
| Drying Method | Typical Residual Moisture | Temperature | Time | Notes |
| Vacuum Oven | < 1% | 40-80 °C (Compound Dependent) | 4-24 hours | Risk of thermal degradation for sensitive compounds. |
| High Vacuum (In-line) | < 0.5% | Room Temperature | 12-48 hours | Effective for removing solvents and moderate moisture. |
| Desiccator (P₂O₅) | < 0.1% | Room Temperature | 24-72 hours | Very effective for achieving high dryness but can be slow.[6] |
| Azeotropic Distillation | Variable | Boiling point of solvent/azeotrope | 1-3 hours | Good for removing water from oily products before final drying. |
| Spray Drying | Variable (e.g., <1%) | High (e.g., 60-150°C) | Seconds | An industrial method for producing anhydrous acids.[7] |
Key Experimental Protocols
Protocol 1: General Handling of Hygroscopic Reagents
Strict adherence to anhydrous techniques is the first line of defense against moisture contamination.
Materials:
-
Glovebox or Schlenk line
-
Oven-dried (120°C overnight) or flame-dried glassware
-
Anhydrous solvents (distilled from a suitable drying agent or purchased in septum-sealed bottles)
-
Syringes and needles (dried in an oven)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Glassware Preparation: Thoroughly dry all glassware (reaction flasks, dropping funnels, condensers) in an oven and cool under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Assemble the glassware while flushing with inert gas. Maintain a positive pressure of inert gas throughout the experiment using a bubbler or balloon.
-
Reagent Transfer: Transfer hygroscopic solid reagents inside a glovebox if possible. For liquids, use dried syringes to transfer from septum-sealed bottles.
-
Solvent Transfer: Use a cannula or a dry syringe to transfer anhydrous solvents. Never pour them in open air.
Inert Atmosphere Reaction Setup (Schlenk Line)
Caption: A simplified schematic of a Schlenk line setup.
Protocol 2: Determination of Water Content by Karl Fischer Titration
Karl Fischer (KF) titration is the gold standard for accurately determining the water content of a sample.[8]
Principle: The method is based on the quantitative reaction of water with iodine and sulfur dioxide in a suitable solvent.[8] The endpoint is detected potentiometrically.
Instrumentation:
-
Automated Karl Fischer Titrator (Volumetric or Coulometric)
Reagents (for acidic samples):
-
KF Titrant (e.g., Hydranal™-Composite 5)
-
KF Solvent (e.g., methanol-based)
-
Buffer solution for strong acids (e.g., imidazole-based) to maintain the optimal pH range of 4-8.[9][10]
Procedure (Volumetric Method):
-
Titrator Preparation: Place the KF solvent into the titration cell. If titrating a strong acid like a phosphonic acid, add a suitable amount of an appropriate buffer solution to the solvent.[9]
-
Pre-Titration: Start the titrator to titrate any ambient moisture present in the solvent until a stable, dry baseline is achieved.
-
Sample Introduction: Accurately weigh a suitable amount of the phosphonic acid sample. Quickly introduce the sample into the titration cell. The sample size should be chosen based on the expected water content to give a reasonable titrant volume.
-
Titration: Start the titration. The instrument will automatically add the titrant and stop once the endpoint is reached.
-
Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its predetermined titer (mg H₂O / mL reagent). The result is typically expressed as a weight percentage (%).
Note: For very low water content (<0.1%), coulometric Karl Fischer titration is more suitable as it offers higher sensitivity.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Phosphonate - Wikipedia [en.wikipedia.org]
- 4. kar.kent.ac.uk [kar.kent.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Phosphonic acid: preparation and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US3113063A - Method of drying phosphoruscontaining acids - Google Patents [patents.google.com]
- 8. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 9. Determination of Water Content in Acids, Aqueous Using Karl Fischer Titration [sigmaaldrich.com]
- 10. quveon.com [quveon.com]
strategies to avoid by-product formation in aminomethylphosphonic acid synthesis
This guide offers troubleshooting protocols and frequently asked questions for researchers, scientists, and drug development professionals to minimize by-product formation during the synthesis of aminomethylphosphonic acid (AMPA) and related aminophosphonates.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in AMPA synthesis, particularly via the Phospha-Mannich reaction?
A1: The most prevalent and challenging by-product in the Phospha-Mannich synthesis of aminophosphonates is the N-methylated derivative of the target amine.[1] This occurs through a reductive N-methylation side reaction.[1] When primary amines are used, another potential by-product is the formation of amino-bis(methyl-H-phosphinic acids), where the amine is substituted twice.[1] Other impurities can arise from the instability of reagents like hypophosphorous acid (H₃PO₂), which can lead to complex side reactions.[2]
Q2: What is the primary cause of N-methylation, and how can it be prevented?
A2: The extent of N-methylation is strongly correlated with the basicity (and nucleophilicity) of the starting amine.[1] Less basic amines (pKa < 7–8) are more prone to this side reaction.[1] To suppress N-methylation, it is highly effective to use more basic secondary amines (pKa > 7–8).[1] Under these conditions, with a suitable solvent like wet acetic acid, the desired aminomethyl-H-phosphinic acids can be obtained in nearly quantitative yields with almost no N-methylated by-products.[1]
Q3: How do reaction conditions influence the formation of by-products?
A3: Reaction conditions are critical. The Phospha-Mannich reaction is rarely clean without optimization.[1] The choice of solvent is crucial; for example, using wet acetic acid has been shown to provide a clean reaction for the synthesis of aminomethyl-H-phosphinic acids.[1] Temperature and reaction time must also be controlled. Some procedures call for refluxing under strongly acidic conditions (e.g., concentrated HCl) to drive the reaction to completion.[2] In other cases, reactions are heated to 100-110 °C for a set period.[2] Post-reaction workup, such as adjusting the pH to 5-6 or recrystallization from a water/methanol (B129727) mixture, is essential for isolating a pure product.[3]
Q4: Can the choice of phosphorus reagent affect the reaction outcome?
A4: Yes. The most common phosphorus reagents with a P-H bond for this synthesis are hypophosphorous acid (H₃PO₂) and its esters, or dialkyl phosphites.[1][4] H₃PO₂ can be unstable and its anion is a reductant, which can lead to more complex side reactions.[2] Esters of hypophosphorous acid are generally less stable and must be used under very mild conditions.[1] The choice of reagent dictates the specific reaction mechanism, which can proceed through either an imine intermediate or an α-hydroxyphosphonate intermediate.[4]
Troubleshooting Guide for By-Product Formation
This guide provides a systematic approach to diagnosing and resolving common issues encountered during AMPA synthesis.
| Issue | Potential Cause | Recommended Troubleshooting Action | Expected Outcome |
| High levels of N-methylated by-product detected. | The starting amine is not sufficiently basic (pKa < 7–8). | Switch to a more basic amine if the protocol allows. If not, carefully control reaction temperature and time to find a window where the main reaction is favored over N-methylation. | Complete suppression or significant reduction of the N-methylated side product.[1] |
| Formation of bis-phosphonomethylated product with a primary amine. | The stoichiometry favors double addition of the phosphonomethyl group to the primary amine. | Use a molar excess of the primary amine relative to formaldehyde (B43269) and the phosphorus source to favor mono-substitution. | Reduced formation of the bis-adduct and increased yield of the desired mono-substituted product. |
| A non-separable mixture of products is obtained. | The reaction conditions (solvent, temperature, pH) are not optimal, leading to multiple side reactions. The amine may be unsuitable for the chosen conditions (e.g., less basic amines).[1] | Change the solvent to wet acetic acid, which has been shown to promote clean reactions.[1] Ensure stringent control over temperature and reactant addition. | A cleaner reaction profile with one major product, simplifying purification and increasing yield.[1] |
| Low yield of pure product after workup. | The product is not precipitating effectively, or impurities are co-precipitating. | For purification, try recrystallization from boiling water followed by the gradual addition of methanol.[3] Alternatively, after initial workup, adjust the pH of the filtrate to 5-6 to induce crystallization.[3] | Improved purity and recovery of the final AMPA product. |
Data Presentation
Table 1: Influence of Amine Basicity on N-Methylation By-Product Formation
This table summarizes the effect of the secondary amine's basicity (pKa) on the outcome of the phospha-Mannich reaction with formaldehyde and H₃PO₂ in wet acetic acid.
| Secondary Amine | pKa | Reaction Time (h) | Main Product | N-Methylated By-Product |
| Dibenzylamine | 7.4 | 2 | Desired Product | Not Observed |
| Piperidine | 11.1 | 2 | Desired Product | Not Observed |
| Pyrrolidine | 11.3 | 2 | Desired Product | Not Observed |
| N-Methylaniline | 4.8 | 24 | N-Methylated By-product | Main Product |
| Diphenylamine | 0.8 | 24 | N-Methylated By-product | Main Product |
Data adapted from a study on phospha-Mannich reactions, demonstrating that amines with pKa > 7 are less prone to N-methylation.[1]
Experimental Protocols
Protocol: High-Purity Synthesis of Aminomethylphosphonic Acid
This protocol is a modified version based on the reaction of N-(hydroxymethyl)carboxamides with phosphorus(III) chloride, which has been reported to be a convenient method for preparing AMPA.[3]
Materials:
-
N-(hydroxymethyl)benzamide
-
Phosphorus(III) chloride (PCl₃)
-
Acetic acid (AcOH)
-
8 M Hydrochloric acid (HCl)
-
Methanol (MeOH)
-
Deionized water (H₂O)
-
Pyridine (B92270) or methyloxirane
Procedure:
-
In a well-stirred reaction vessel, add N-(hydroxymethyl)benzamide (0.10 mol) to acetic acid (20 mL).
-
Cool the mixture and add phosphorus(III) chloride (0.10 mol) dropwise, maintaining the temperature between 10-25°C.
-
After the addition is complete, reflux the mixture for 1 hour.
-
Evaporate the solvent under reduced pressure.
-
To the residue, add 8 M aqueous HCl (50 mL) and reflux the mixture overnight to hydrolyze the intermediate. This will precipitate benzoic acid.
-
Cool the resulting mixture to 20°C. Filter off the benzoic acid and wash it with water.
-
Evaporate the filtrate under reduced pressure on a boiling water bath.
-
Dissolve the residue in boiling deionized water (20 mL).
-
Induce crystallization of the AMPA product by gradually adding methanol (100 mL).
-
Adjust the pH of the mixture to 5-6 by adding pyridine or methyloxirane.
-
Store the mixture in a refrigerator overnight to complete crystallization.
-
Isolate the pure AMPA product by suction filtration, wash with a 2:1 MeOH/H₂O solution, and dry for 24 hours. A typical yield is around 85%.[3]
Visualizations
Caption: Reaction pathways showing the influence of amine basicity.
Caption: A decision workflow for troubleshooting by-product formation.
References
- 1. Selective and clean synthesis of aminoalkyl- H -phosphinic acids from hypophosphorous acid by phospha-Mannich reaction - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03075A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. The Kabachnik–Fields Reaction: Mechanism and Synthetic Use - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Analytical Validation of Methylphosphinic Acid Quantification Methods
For researchers, scientists, and drug development professionals engaged in the quantification of methylphosphinic acid (MPA), the selection of a robust and validated analytical method is paramount. This compound is a crucial analyte, often monitored as a degradation product of chemical warfare agents like Sarin and VX, or as a related compound to herbicides such as glyphosate.[1][2][3][4][5] This guide provides an objective comparison of common analytical techniques for MPA quantification, supported by experimental data and detailed methodologies.
Comparative Analysis of Analytical Methods
The quantification of this compound is primarily achieved through chromatographic techniques, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample matrices. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). A summary of their performance characteristics is presented below.
| Parameter | HPLC-ELSD | HILIC-MS/MS | GC-MS |
| Limit of Detection (LOD) | 0.42 ppm[2] | 200 pg/mL[3][6] | 10 ng/mL[7] |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Linearity Range | 50 ng/mL to 1 µg/mL*[8] | Not explicitly stated | Not explicitly stated |
| Sample Matrix | Water, Environmental Samples | Dust, Ground Mixed Samples, Human Blood Plasma[3][6] | Aqueous Samples[7] |
| Derivatization | Not required | Required (p-bromophenacyl bromide)[3][6] | Required (methylation)[7] |
| Instrumentation | HPLC with Evaporative Light Scattering Detector (ELSD) | Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (MS/MS) | Gas Chromatography with Mass Spectrometry (GC-MS) |
Note: Linearity range was specified for a similar method using indirect photometric detection ion chromatography.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the key techniques discussed.
High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)
This method allows for the analysis of MPA without the need for derivatization.
Instrumentation:
-
HPLC system equipped with a pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: Newcrom BH, 4.6 x 150 mm, 5 µm[2]
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with a formic acid buffer (0.5% to 2% in 15 minutes).[2]
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: Ambient
-
ELSD Settings: Nebulizer and evaporator temperatures at 50°C, with a gas flow rate of 1.6 SLM.[2]
Sample Preparation:
-
Dissolve the sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm filter before injection.
Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry (HILIC-MS/MS)
This highly sensitive method requires a pre-column derivatization step.
Instrumentation:
-
HILIC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Derivatization:
Chromatographic and Mass Spectrometric Conditions:
-
Separation: Hydrophilic interaction liquid chromatography.[3][6]
-
Detection: Tandem mass spectrometry with electrospray ionization.[3][6]
Sample Preparation:
-
For complex matrices like blood plasma, a solid-phase extraction (SPE) may be necessary to remove interferences prior to derivatization.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
This technique requires derivatization to make the polar this compound volatile.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization:
-
Methylation of the analyte is required. This can be achieved using reagents like phenyltrimethylammonium (B184261) hydroxide (B78521) (PTMAH) for pyrolytic methylation in the GC injection port.[7]
Sample Preparation and Extraction:
-
An ion-pair solid-phase extraction (IP-SPE) using activated charcoal can be employed for aqueous samples.[7]
-
The sample is mixed with an ion-pair reagent (e.g., PTMAH) and passed through the SPE cartridge.[7]
-
The retained analytes are then eluted with a suitable solvent like methanol.[7]
Visualizing the Analytical Workflow and Concepts
To further clarify the processes and relationships discussed, the following diagrams are provided.
References
- 1. HPLC Separation of Methylphosphonic Acid and Related Products | SIELC Technologies [sielc.com]
- 2. HPLC–ELSD Method for the Analysis of Methylphosphonic Acid, Glyphosate, and Phosphoric Acid Using a Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HPLC Separation of Ethylphosphonic, Methylphosphonic, Methylenediphosphonic and Phosphoric Acids on Newcrom B Column | SIELC Technologies [sielc.com]
- 5. Sarin - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methylphosphonic acid | CH5O3P | CID 13818 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to Inter-Laboratory Comparison of Methylphosphinic Acid Analysis
For researchers, scientists, and professionals in drug development, the accurate and reproducible analysis of methylphosphinic acid is critical. This guide provides a comparative overview of analytical methodologies, supported by experimental data, to aid in the selection and implementation of robust analytical techniques. While direct inter-laboratory comparison data for this compound is not publicly available, this guide draws on established methods for similar organophosphorus compounds and the principles of proficiency testing to inform best practices.
Inter-laboratory comparisons, also known as proficiency tests or round-robin studies, are a cornerstone of quality assurance in analytical laboratories.[1][2][3][4] They provide an objective means to assess the performance of a laboratory's methods and analysts against those of their peers, ultimately ensuring the reliability and comparability of data across different sites.[1][2] The process typically involves a coordinating body sending identical, homogeneous samples to multiple participating laboratories for analysis.[1][5] The results are then statistically compared to a reference value to evaluate laboratory performance, often using metrics like z-scores.[1][6]
Comparative Analysis of Analytical Methods
The analysis of this compound, a polar and non-volatile compound, presents unique challenges that often necessitate derivatization or the use of specialized chromatographic techniques.[7] The following tables summarize and compare common analytical approaches.
Table 1: Comparison of Chromatographic Methods for this compound and Related Compounds
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) | 31P-Nuclear Magnetic Resonance (31P-NMR) |
| Principle | Separation of volatile derivatives followed by mass-based detection. | Separation in the liquid phase followed by highly selective mass-based detection. | Separation in the liquid phase with detection based on fluorescence of a derivative. | Quantitative analysis based on the nuclear magnetic resonance of the phosphorus-31 nucleus. |
| Sample Volatility Requirement | High (Requires derivatization) | Low (Direct analysis possible) | Low (Requires derivatization for fluorescence) | Low |
| Selectivity | High | Very High | High (dependent on derivatization) | High (for phosphorus compounds) |
| Sensitivity | High (µg/L to ng/mL range)[8][9] | Very High (sub-µg/L to ng/L range)[10] | High (dependent on derivatization) | Moderate (mM range)[11] |
| Common Matrices | Groundwater, River Water, Coastal Water[8][12] | Urine, Water[9][10] | Environmental and Biological Samples[7] | Beverages, Food Matrices[11] |
| Key Advantages | Established methodology, high resolution. | High selectivity and sensitivity, often no derivatization needed. | Good sensitivity and selectivity with appropriate derivatization. | Non-destructive, provides structural information, simple sample preparation for some matrices. |
| Key Disadvantages | Requires derivatization, which can be complex. | Matrix effects can be a challenge, requiring internal standards.[10] | Derivatization is necessary, which adds a step to the workflow. | Lower sensitivity compared to chromatographic methods. |
Table 2: Performance Data for a Validated LC-MS/MS Method for a Related Compound (Aminomethylphosphonic Acid - AMPA) in Urine [10]
| Validation Parameter | Performance Metric |
| Linear Dynamic Range | Up to 40 µg/L |
| Limit of Quantification (LOQ) | 0.5 µg/L |
| Inter-run Precision | <7.5% |
| Intra-run Precision | <7.5% |
| Accuracy | Within 10% of theoretical concentrations |
| Coefficient of Determination (R2) | >0.992 |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results. Below are protocols for two common approaches for the analysis of this compound and similar compounds.
Protocol 1: GC-MS Analysis of this compound in Water Samples (with Derivatization)
This protocol is adapted from methods used for the analysis of methylphosphonic acid and its derivatives in aqueous matrices.[8][12]
-
Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a quaternary amine-based SPE cartridge with methanol (B129727) followed by deionized water.
-
Load 50 mL of the water sample onto the cartridge.
-
Wash the cartridge with deionized water to remove interfering substances.
-
Elute the this compound with a suitable solvent, such as methanolic trimethylphenylammonium hydroxide.
-
-
Derivatization
-
The elution solvent from the SPE step also acts as the derivatizing agent, converting the non-volatile this compound into a more volatile ester.
-
Alternatively, evaporate the eluate to dryness and add a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).[12] Heat the sample to ensure complete derivatization.
-
-
GC-MS Analysis
-
Injector: Splitless mode.
-
Column: A capillary column suitable for organophosphorus compound analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp to 280°C at 10°C/min, and a final hold for 5 minutes.
-
Detector: A mass spectrometer operating in electron ionization (EI) mode, monitoring for characteristic ions of the derivatized this compound. A flame photometric detector (FPD) in phosphorus-selective mode can also be used.[8]
-
Protocol 2: LC-MS/MS Analysis of this compound in Biological Fluids (Direct Analysis)
This protocol is based on methods for the direct analysis of polar organophosphorus compounds like glyphosate (B1671968) and AMPA.[10]
-
Sample Preparation
-
For urine samples, dilute the sample with the initial mobile phase.
-
Incorporate an isotopically labeled internal standard to correct for matrix effects and variations in instrument response.
-
Centrifuge the sample to remove particulates.
-
-
LC-MS/MS Analysis
-
Chromatography: Utilize a column designed for polar compounds, such as a mixed-mode or hydrophilic interaction liquid chromatography (HILIC) column.[10]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.5% formic acid in water) and an organic phase (e.g., 0.5% formic acid in acetonitrile).[10]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode.
-
Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Monitor at least two transitions from the precursor ion to product ions for confident quantification.
-
Visualization of Inter-Laboratory Comparison Workflow
The following diagram illustrates the typical workflow of an inter-laboratory comparison study, a critical process for validating analytical methods across different laboratories.
References
- 1. What is an inter laboratory comparison ? [compalab.org]
- 2. Proficiency Testing Schemes - i2 Analytical Services [i2analytical.com]
- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 4. Eurachem [eurachem.org]
- 5. rrcap.ait.ac.th [rrcap.ait.ac.th]
- 6. benchmark-intl.com [benchmark-intl.com]
- 7. benchchem.com [benchchem.com]
- 8. Analysis of methylphosphonic acid, ethyl methylphosphonic acid and isopropyl methylphosphonic acid at low microgram per liter levels in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.vu.nl [research.vu.nl]
- 10. air.unimi.it [air.unimi.it]
- 11. Methylphosphonic acid as a 31P-NMR standard for the quantitative determination of phosphorus in carbonated beverages - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 12. Methodological aspects of methylphosphonic acid analysis: Determination in river and coastal water samples - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: Unveiling the Biological Activities of Methylphosphinic Acid and Its Derivatives
For researchers, scientists, and professionals in drug development, the landscape of enzyme inhibitors and cytotoxic agents is ever-evolving. Among the vast array of molecules, methylphosphinic acid and its derivatives have carved a niche as versatile compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of their performance, supported by experimental data, to illuminate their potential in therapeutic applications.
This compound, a simple organophosphorus compound, and its structurally diverse derivatives have demonstrated significant inhibitory effects against various enzymes and potent cytotoxic activity against cancer cell lines. Their ability to mimic transition states or bind covalently to active sites makes them powerful tools in the design of novel therapeutic agents. This guide delves into their comparative biological activities, presenting quantitative data, detailed experimental protocols, and a visual representation of a key inhibitory mechanism.
Comparative Biological Activity: A Quantitative Overview
The biological efficacy of this compound derivatives varies significantly with their structural modifications. The following table summarizes the inhibitory activities (IC₅₀ and Kᵢ values) against various enzymes and the cytotoxic effects (IC₅₀ values) against different cancer cell lines, providing a clear comparison of their potency.
| Compound/Derivative | Target Enzyme/Cell Line | IC₅₀ (µM) | Kᵢ (µM) | Reference |
| [(benzylamino)(pyridin‐2‐yl)methyl]phenylphosphinic acid | Mushroom Tyrosinase | 0.3 | 0.076 (noncompetitive) | [1] |
| Phosphinic pseudopeptide (PAC-Phe-Val isomer 1) | HIV-1 Protease (wild-type) | 0.00092 | - | |
| Darunavir (reference drug) | HIV-1 Protease (wild-type) | 0.0026 | - | |
| Phosphinic compound H-1 | Matrix Metalloproteinase-14 (MMP-14) | - | 0.12 | [2] |
| Phosphinic compound H-2 | Matrix Metalloproteinase-14 (MMP-14) | - | 0.08 | [2] |
| p-Aminobenzylphosphonic acid | Human Red Cell Acid Phosphatase (b1 form) | - | 400 | [3] |
| p-Aminobenzylphosphonic acid | Human Red Cell Acid Phosphatase (b2 form) | - | 600 | [3] |
| Thiopheneacetyl-substituted α-aminophosphonate | Acetylcholinesterase | Potent Inhibition | - | [4] |
| Phenylacetyl-substituted α-aminophosphonate | Acetylcholinesterase | Potent Inhibition | - | [4] |
| Glycyrrhetinic acid derivative 42 | MCF-7 (Breast Cancer) | 1.88 | - | [5][6] |
| Glycyrrhetinic acid derivative 42 | MDA-MB-231 (Breast Cancer) | 1.37 | - | [5][6] |
| Quinazoline derivative 6 | sPLA2 | 1.016 | - | [5] |
| Quinazoline derivative 6 | 3CLpro | 1.18 | - | [5] |
| Quinazoline derivative 6 | cPLA2 | 0.5 | - | [5] |
Delving into the Details: Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for key experiments are provided below.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric method is widely used to screen for AChE inhibitors.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI), the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the test compounds, ATCI, and DTNB in appropriate solvents.
-
Assay Setup: In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the AChE enzyme solution. A control well without the inhibitor is also prepared.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add ATCI and DTNB to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader. The yellow color produced from the reaction of thiocholine (B1204863) (product of ATCI hydrolysis) with DTNB is proportional to the enzyme activity.
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC₅₀ value is then calculated from the dose-response curve.
HIV-1 Protease Inhibition Assay (FRET-based)
This fluorometric assay is a common method for screening HIV-1 protease inhibitors.[2][7]
Materials:
-
Recombinant HIV-1 Protease
-
FRET-based peptide substrate containing a fluorophore and a quencher
-
Assay buffer
-
Test compounds
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds and the FRET substrate in a suitable buffer (e.g., containing DMSO to ensure solubility).
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the HIV-1 protease solution.
-
Pre-incubation: Incubate the plate to allow for the binding of the inhibitor to the enzyme.
-
Reaction Initiation: Add the FRET substrate to all wells.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time. Cleavage of the FRET substrate by the protease separates the fluorophore and quencher, leading to an increase in fluorescence.
-
Data Analysis: The rate of the reaction is determined from the increase in fluorescence over time. The IC₅₀ value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Matrix Metalloproteinase (MMP) Inhibition Assay
A colorimetric assay is commonly used to screen for MMP inhibitors.[3]
Materials:
-
Recombinant MMP enzyme (e.g., MMP-1, MMP-9)
-
Thiopeptide substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC₂H₅)
-
DTNB (Ellman's reagent)
-
Assay buffer
-
Test compounds
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare solutions of the test compounds, thiopeptide substrate, and DTNB in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the assay buffer, test compound, and MMP enzyme.
-
Pre-incubation: Allow the plate to incubate to facilitate inhibitor-enzyme interaction.
-
Reaction Initiation: Add the thiopeptide substrate and DTNB to all wells. Hydrolysis of the thioester bond in the substrate by the MMP releases a sulfhydryl group that reacts with DTNB.
-
Measurement: Measure the absorbance at 412 nm. The increase in absorbance is proportional to the MMP activity.
-
Data Analysis: Calculate the percentage of inhibition from the absorbance readings and determine the IC₅₀ value from the dose-response curve.
Visualizing the Mechanism: Acetylcholinesterase Inhibition
The following diagram, generated using the DOT language, illustrates the irreversible inhibition of acetylcholinesterase by an organophosphorus compound, a common mechanism of action for many this compound derivatives. Sarin, a potent nerve agent, is an example of an organophosphorus compound that acts in this manner.[8] The organophosphorus compound forms a stable covalent bond with the serine residue in the active site of the enzyme, rendering it inactive.[8]
Caption: Mechanism of acetylcholinesterase inhibition.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant and varied biological activities. Their potency as enzyme inhibitors and cytotoxic agents, as demonstrated by the presented data, underscores their potential for the development of new drugs for a range of diseases, from neurodegenerative disorders to cancer. The detailed experimental protocols provided herein offer a foundation for further research and comparative studies in this exciting field. The continued exploration of the structure-activity relationships of these compounds will undoubtedly pave the way for the design of even more potent and selective therapeutic agents.
References
- 1. Phosphonic and Phosphinic Acid Derivatives as Novel Tyrosinase Inhibitors: Kinetic Studies and Molecular Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 3.3. Matrix Metalloproteinase (MMP) Inhibition Assays [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Reversible and irreversible inhibitory activity of succinic and maleic acid derivatives on acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sarin - Wikipedia [en.wikipedia.org]
A Structural Showdown: How Phosphinic Acid Ligands Dictate the Architecture of Coordination Polymers
A detailed comparison of coordination polymers synthesized from various phosphinic acids reveals the profound influence of the ligand's steric and electronic properties on the resulting supramolecular architecture. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of their structures, supported by experimental data, to aid in the rational design of novel coordination polymers with desired topologies and properties.
The self-assembly of metal ions and organic ligands into coordination polymers is a field of intense research, with applications ranging from catalysis and gas storage to drug delivery. The choice of the organic linker is paramount in dictating the final structure and, consequently, the function of these materials. Phosphinic acids (R₂PO₂H) have emerged as versatile building blocks due to their strong coordination to metal centers and the tunable nature of the R groups, which can be varied to control the steric and electronic environment around the metal ion. This guide presents a structural comparison of coordination polymers formed with different phosphinic acids, focusing on the impact of alkyl and aryl substituents on the phosphorus atom.
Comparative Structural Data of Copper(II) and Zinc(II) Phosphinate Coordination Polymers
The structural parameters of coordination polymers are significantly influenced by the nature of the phosphinic acid ligand. A comparison of copper(II) and zinc(II) coordination polymers synthesized with dimethylphosphinic acid, diethylphosphinic acid, and diphenylphosphinic acid illustrates this dependence. The data, compiled from single-crystal X-ray diffraction studies, is summarized in the table below.
| Phosphinic Acid | Metal Ion | Formula | Dimensionality | Coordination Geometry | Key Bond Lengths (Å) | Reference |
| Dithis compound | Cu(II) | [Cu((CH₃)₂PO₂)₂]n | 1D Chain | Distorted Octahedral | Cu-O: ~1.95-2.45 | [1] |
| Diethylphosphinic Acid | Cu(II) | [Cu((C₂H₅)₂PO₂)₂]n | 1D Chain | Flattened Tetrahedral | Cu-O: 1.924(3), P-O: 1.526(4) | [2][3] |
| Diphenylphosphinic Acid | Cu(II) | [Cu((C₆H₅)₂PO₂)₂]n | 1D Chain | Square Planar | - | - |
| Diethylphosphinic Acid | Zn(II) | [Zn((C₂H₅)₂PO₂)₂]n | 1D Chain | Tetrahedral | - | [4] |
| Diethyldithiophosphinic Acid | Zn(II) | [Zn((C₂H₅)₂PS₂)₂]₂ | 0D Dimer | Distorted Tetrahedral | Zn-S: 2.302–2.509 | [5] |
Note: The data for Cu(II) diphenylphosphinate (B8688654) and Zn(II) diethylphosphinate and diphenylphosphinate were not available in the searched literature, highlighting a potential area for future research.
The trend observed with copper(II) complexes suggests that as the steric bulk of the alkyl substituents on the phosphorus atom increases from methyl to ethyl, the coordination geometry around the copper ion changes from distorted octahedral to flattened tetrahedral. This is a direct consequence of the increased steric hindrance posed by the larger ethyl groups, which prevents the close packing required for an octahedral environment. While data for diphenylphosphinic acid with copper(II) is not fully available in the provided search results, it is anticipated that the bulky phenyl groups would further influence the coordination sphere, potentially leading to lower-dimensional structures.
Experimental Protocols
The synthesis of coordination polymers with phosphinic acids typically involves the reaction of a metal salt with the corresponding phosphinic acid under hydrothermal or solvothermal conditions. The crystallization of the product is often sensitive to factors such as temperature, solvent system, and the presence of templating agents.
Synthesis of Dialkylphosphinic Acids
A general method for the synthesis of symmetrical dialkylphosphinic acids involves the free radical addition of an olefin to sodium hypophosphite.[6][7][8]
Example: Synthesis of di-(3,5,5-trimethylhexyl)phosphinic acid (P355) [6]
-
A mixture of 7.30 g of 3,5,5-trimethyl-1-hexene, 7.63 g of sodium hypophosphite (NaH₂PO₂), 0.40 g of di-tert-butyl peroxide (DTBP) initiator, 7.63 g of acetic acid, and 15 mL of tetrahydrofuran (B95107) (THF) is sealed in a 50 mL PTFE-lined reaction vessel.
-
The vessel is heated to 120 °C for 8 hours.
-
After cooling, THF and any unreacted olefin are removed by rotary evaporation.
-
The residue is dissolved in anhydrous diethyl ether.
-
The product is extracted into an aqueous phase using a 4% NaOH solution.
-
The aqueous phase is then acidified with 10% H₂SO₄.
-
Finally, the phosphinic acid is re-extracted with fresh diethyl ether, which is then evaporated to yield the pure product.
Synthesis of Diarylphosphinic Acids
Diarylphosphinic acids can be synthesized via a Grignard reaction with a suitable phosphorus precursor.[9]
Example: Synthesis of Diphenylphosphinic Acid [9]
-
A solution of a suitable phosphorus(V) precursor is treated with a slight excess (2.5 equivalents) of phenylmagnesium bromide in either tetrahydrofuran (THF) or toluene.
-
The reaction is allowed to proceed for 4-16 hours.
-
The reaction is quenched with 1 M aqueous HCl.
-
The diphenylphosphinic acid is extracted into the organic phase.
-
For purification, the crude product is re-extracted into an alkaline aqueous phase and then precipitated by acidification.
Synthesis of Coordination Polymers
The following is a representative procedure for the synthesis of a metal phosphinate coordination polymer.
General Hydrothermal/Solvothermal Synthesis [10][11][12]
-
The desired phosphinic acid and a metal salt (e.g., copper(II) acetate, zinc(II) nitrate) are dissolved in a suitable solvent or solvent mixture (e.g., water, ethanol, dimethylformamide).
-
The solution is sealed in a Teflon-lined stainless steel autoclave.
-
The autoclave is heated to a specific temperature (typically between 100-180 °C) for a period ranging from several hours to a few days.
-
After the reaction, the autoclave is cooled slowly to room temperature.
-
The resulting crystals are collected by filtration, washed with the solvent, and dried.
Single-Crystal X-ray Diffraction
To determine the precise three-dimensional structure of the coordination polymers, single-crystal X-ray diffraction is the definitive technique.[13][14]
-
A suitable single crystal of the coordination polymer is mounted on a goniometer.
-
The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations.
-
The crystal is irradiated with a monochromatic X-ray beam.
-
The diffraction pattern is collected on a detector as the crystal is rotated.
-
The collected data is processed to determine the unit cell parameters and the crystal structure is solved and refined to obtain the final atomic coordinates, bond lengths, and bond angles.[15]
Visualization of the Design and Synthesis Workflow
The logical flow from the selection of the phosphinic acid to the final structural characterization of the coordination polymer is depicted in the following diagram.
Conclusion
The structural analysis of coordination polymers formed with different phosphinic acids clearly demonstrates that the substituents on the phosphorus atom play a critical role in directing the final architecture of the supramolecular assembly. Steric hindrance is a dominant factor, influencing the coordination number and geometry of the metal center, and ultimately the dimensionality of the resulting polymer. While this guide provides a foundational comparison, the lack of comprehensive, systematic studies across a wide range of phosphinic acids and metal ions highlights a significant opportunity for future research. A deeper understanding of these structure-directing effects will undoubtedly pave the way for the rational design of new functional materials with tailored properties for a variety of applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. zinc;diethylphosphinate | 284685-45-6 | Benchchem [benchchem.com]
- 5. Crystal and molecular structure of zinc(II) and cobalt(II) diethyldithiophosphinates - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of High Purity Nonsymmetric Dialkylphosphinic Acid Extractants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Diaryl‐ and Dialkynylphosphinates From Ubiquitous PV Sources via a Redox‐Neutral Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. electronicsandbooks.com [electronicsandbooks.com]
- 12. Solvothermal synthesis of coordination polymers at different temperatures and their luminescence studies - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. creative-biostructure.com [creative-biostructure.com]
- 15. researchgate.net [researchgate.net]
Performance of SPE Cartridges for Methylphosphinic Acid Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of methylphosphinic acid (MPA), a key degradation product of several nerve agents and a molecule of interest in various chemical studies, relies on effective sample preparation. Solid-Phase Extraction (SPE) is a critical technique for the selective extraction and concentration of MPA from complex matrices prior to analysis. The choice of SPE cartridge is paramount to achieving high recovery and reproducible results. This guide provides an objective comparison of the performance of different SPE cartridges for this compound extraction, supported by available experimental data and detailed methodologies.
Principles of SPE for this compound Extraction
This compound is a small, polar, and acidic compound. Its extraction is typically achieved through one of two primary retention mechanisms, or a combination thereof:
-
Anion Exchange: At a pH above its pKa (~2.3), this compound is negatively charged and can be retained by a positively charged stationary phase (anion exchanger). Elution is then accomplished by introducing a solution with a high ionic strength or a pH that neutralizes the charge on the analyte or the sorbent.
-
Reversed-Phase: While MPA itself is highly polar, some reversed-phase sorbents with hydrophilic properties can retain it, particularly when dealing with aqueous samples. This is often a secondary interaction mechanism in mixed-mode cartridges.
Comparative Performance of SPE Cartridges
Direct comparative studies showcasing the performance of multiple SPE cartridges for this compound in a single comprehensive experiment are limited in publicly available literature. However, by compiling data from various studies on MPA and structurally similar compounds like other alkylphosphonic acids and glyphosate (B1671968), we can construct a comparative overview.
| SPE Cartridge Type | Sorbent Chemistry | Retention Mechanism | Reported Recovery (%) | Sample Matrix | Reference |
| Strong Anion Exchange (SAX) | Silica (B1680970) with bonded quaternary amine phase | Strong Anion Exchange | Not explicitly quantified for MPA, but method was successful for its determination. | Groundwater | [1] |
| Weak Anion Exchange (WAX) | Polymeric with weak anion exchange functionality (e.g., Oasis WAX) | Weak Anion Exchange / Reversed-Phase | Designed for strong acidic compounds like phosphonates, suggesting high potential recovery for MPA.[2] | Drinking Water, various | [3][4][5] |
| Polymeric Reversed-Phase | e.g., Oasis HLB, HR-P resins | Reversed-Phase | Oasis HLB was selected over HR-P for AMPA extraction, with recoveries of 95% for related compounds. | Aqueous soil extract | |
| Porous Graphitic Carbon | Hypercarb | Reversed-Phase (polar retention) | High potential for retaining highly polar compounds where silica and resin columns fail. | Aqueous | |
| Mixed-Mode Cation Exchange (MCX) | Polymeric with strong cation exchange and reversed-phase | Primarily for basic compounds, but can retain acidic compounds under certain conditions. | Not ideal for MPA, but successfully used for glyphosate and AMPA in foodstuffs after optimization. | Foodstuffs | [6] |
Note: The recovery rates are highly dependent on the specific experimental conditions, including the sample matrix, pH, and the elution solvent used. The data presented is indicative of the potential performance of each cartridge type.
Experimental Protocols
Detailed methodologies are crucial for replicating and adapting extraction procedures. Below are generalized experimental protocols for the different types of SPE cartridges based on literature.
Strong Anion Exchange (SAX) Protocol (e.g., Quaternary Amine Bonded Silica)
This protocol is based on the methodology for extracting alkylphosphonic acids from groundwater[1].
-
Cartridge: 500 mg silica with a bonded quaternary amine phase.
-
Conditioning: Condition the cartridge with one column volume of methanol (B129727), followed by one column volume of deionized water.
-
Equilibration: Equilibrate the cartridge with one column volume of the sample matrix buffer (e.g., phosphate (B84403) buffer at a specific pH).
-
Sample Loading: Load the pre-treated sample (e.g., 50 mL of groundwater) onto the cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent to remove interferences. This could be a specific volume of deionized water or a buffer solution.
-
Elution: Elute the retained this compound with a suitable eluent. For SAX, this is often a solution with high ionic strength or a solvent that disrupts the ionic interaction. The reference describes derivatization with methanolic trimethylphenylammonium hydroxide (B78521) for GC-MS analysis, which also serves as the elution step[1].
Weak Anion Exchange (WAX) Protocol (e.g., Oasis WAX)
This protocol is adapted from methodologies for other strongly acidic compounds like PFAS and is suitable for this compound[3][5].
-
Cartridge: e.g., Oasis WAX, 500 mg.
-
Conditioning: Condition the cartridge with 5 mL of methanol, followed by 5 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 5 mL of the aqueous sample adjusted to a pH where MPA is ionized (e.g., pH > 3).
-
Sample Loading: Load the aqueous sample onto the cartridge.
-
Washing: Wash the cartridge with a solution designed to remove neutral and weakly acidic interferences, for example, a methanol/water mixture.
-
Elution: Elute the this compound with an appropriate solvent. For WAX cartridges, this is often a basic solution (e.g., 2% ammonium (B1175870) hydroxide in methanol) to neutralize the analyte's charge and disrupt the reversed-phase interaction.
Polymeric Reversed-Phase Protocol (e.g., Oasis HLB)
This protocol is based on the extraction of alkyl methylphosphonic acids from aqueous soil extracts.
-
Cartridge: e.g., Oasis HLB.
-
Conditioning: Condition the cartridge with methanol followed by deionized water.
-
Equilibration: Equilibrate the cartridge with acidified water (e.g., pH adjusted to 2 with formic acid) to ensure the analyte is in its neutral form to enhance reversed-phase retention.
-
Sample Loading: Load the acidified aqueous sample onto the cartridge.
-
Washing: Wash with a weak organic solvent/water mixture to remove polar interferences.
-
Elution: Elute the retained compounds with a stronger organic solvent like methanol or acetonitrile.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the Solid-Phase Extraction of this compound.
Caption: General workflow for Solid-Phase Extraction (SPE) of this compound.
Conclusion
The selection of an appropriate SPE cartridge for this compound extraction is highly dependent on the sample matrix and the desired selectivity. For highly aqueous samples with potential for ionic interferences, mixed-mode anion exchange cartridges (e.g., Oasis WAX) are theoretically the most robust choice, offering both anion exchange and reversed-phase retention mechanisms for enhanced selectivity and recovery. Strong anion exchange (SAX) cartridges are also a viable option, particularly for cleaner sample matrices. Polymeric reversed-phase cartridges like Oasis HLB have demonstrated high recovery for related compounds and offer good versatility. For challenging separations of highly polar compounds, porous graphitic carbon (Hypercarb) should be considered.
It is crucial for researchers to perform method validation with their specific sample matrix to determine the optimal SPE cartridge and protocol. This guide provides a starting point for method development by summarizing the available data and outlining the fundamental procedures for successful this compound extraction.
References
- 1. Analysis of methylphosphonic acid, ethyl methylphosphonic acid and isopropyl methylphosphonic acid at low microgram per liter levels in groundwater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Waters Corp Oasis WAX 6 cc Vac Cartridge, 500 mg Sorbent per Cartridge, | Fisher Scientific [fishersci.com]
- 3. 186009347 - Oasis WAX for PFAS Analysis 6 cc Vac Cartridge, 500mg, 60 µm, 30 pc/PAK | Analytics-Shop [analytics-shop.com]
- 4. lcms.cz [lcms.cz]
- 5. lcms.cz [lcms.cz]
- 6. mdpi.com [mdpi.com]
Navigating the Analysis of Methylphosphinic Acid: A Guide to Derivatization Agents for GC-MS
For researchers, scientists, and professionals in drug development, the accurate detection and quantification of methylphosphinic acid (MPA), a key hydrolysis product of certain nerve agents, is of paramount importance. Gas chromatography-mass spectrometry (GC-MS) stands as a powerful analytical technique for this purpose. However, the inherent polarity and low volatility of MPA necessitate a crucial sample preparation step: derivatization. This guide provides an objective comparison of common derivatization agents, supported by experimental data, to aid in the selection of the most suitable method for your analytical needs.
This compound's polar nature, stemming from its phosphinic acid group, makes it unsuitable for direct GC-MS analysis. Derivatization overcomes this limitation by chemically modifying the analyte to increase its volatility and thermal stability. The two primary strategies for derivatizing MPA are silylation and alkylation, with each approach offering a unique set of advantages and disadvantages.
At a Glance: Comparison of Key Derivatization Agents
| Derivatization Agent | Type | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| BSTFA (+ TMCS) | Silylation | Readily available, effective for a wide range of polar compounds, relatively low cost. | Derivatives can be sensitive to moisture, may produce multiple derivatives for some compounds. | 60-100°C for 30-60 minutes.[1][2][3] |
| MTBSTFA | Silylation | Forms highly stable tert-butyldimethylsilyl (TBDMS) derivatives that are less susceptible to hydrolysis[4][5], often results in cleaner chromatograms and characteristic mass spectra.[6] | Can be more expensive than BSTFA, may exhibit steric hindrance with bulky molecules.[6] | 60-90°C for 30-150 minutes.[7][8] |
| Trimethylsilyldiazomethane (TMS-DM) | Alkylation (Methylation) | Reacts specifically with acidic protons to form methyl esters, stable and safer alternative to diazomethane (B1218177).[9][10] | Can be toxic and requires careful handling. | Ambient temperature for less than 30 minutes.[9] |
| Diazomethane | Alkylation (Methylation) | Highly reactive and efficient for methylation of carboxylic and phosphonic acids.[11][12][13] | Extremely toxic and explosive, requires specialized generation and handling procedures.[12][13] | Room temperature, reaction is often instantaneous. |
The Derivatization Workflow: A Visual Representation
The general process for preparing this compound for GC-MS analysis through derivatization is outlined below. This workflow highlights the critical steps from sample preparation to data acquisition.
References
- 1. Application of Chemical Ionization in the Analysis of Ethylphosphonic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. library.dphen1.com [library.dphen1.com]
- 3. Derivatization techniques for free fatty acids by GC [restek.com]
- 4. ntrs.nasa.gov [ntrs.nasa.gov]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Derivatization of organophosphorus nerve agent degradation products for gas chromatography with ICPMS and TOF-MS detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. A method for concurrent diazomethane synthesis and substrate methylation in a 96-sample format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Validation of LC-HRMS for Methylphosphonic Acid and its Esters in Soil
This guide provides a comprehensive comparison of a validated Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) method for the determination of methylphosphonic acid (MPA) and its esters in soil against alternative analytical techniques. The content is tailored for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data.
Introduction
Methylphosphonic acid (MPA) and its alkyl esters are recognized as degradation products of nerve agents[1][2]. Their detection and quantification in environmental matrices like soil are crucial for verification of chemical weapons conventions and for environmental monitoring. While various analytical techniques can be employed, LC-HRMS has emerged as a powerful tool due to its high sensitivity and selectivity. This guide will detail a validated LC-HRMS method and compare it with other established techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and derivatization-based Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Comparison
A thorough evaluation of analytical methods requires a close look at their performance metrics. The following tables summarize the quantitative data for the LC-HRMS method and its alternatives.
Table 1: Comparison of Method Performance for the Determination of MPA and its Esters in Soil
| Parameter | LC-HRMS | GC-MS (with derivatization) | HILIC-MS/MS (with derivatization) |
| Limit of Detection (LOD) | 0.02 - 1 ng/g[1] | Not explicitly stated for soil, but pg-level injection sensitivity is reported[3] | 5 - 200 pg/mL (in extract)[2] |
| Limit of Quantification (LOQ) | 0.005 mg/kg (for related phosphonic acids)[4] | 10 µg/g (in spiked soil)[5] | Not explicitly stated |
| Linearity | Not explicitly stated | Not explicitly stated | r > 0.999 (for related phosphonic acids)[3] |
| Accuracy (Recovery) | 70-120% (general guidance)[6] | Not explicitly stated | High recoveries reported[2] |
| Precision (RSD) | < 20% (general guidance)[6] | Not explicitly stated | Not explicitly stated |
| Analysis Time | < 1 hour (including sample preparation)[1] | Derivatization step adds time | Derivatization step adds time |
| Derivatization Required | No | Yes (e.g., methylation)[5] | Yes (e.g., with p-bromophenacyl bromide)[2] |
| Instrumentation | LC-HRMS | GC-MS | LC-MS/MS |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of any analytical method. Below are the protocols for the key experiments discussed.
LC-HRMS Method for MPA and its Esters
This method allows for the direct determination of MPA and its esters without the need for derivatization.
1. Sample Preparation:
-
Extraction: A liquid extraction of the soil sample is performed using deionized water.[1]
-
Concentration: The resulting extract is concentrated by evaporation to increase the analyte concentration.[1]
2. Chromatographic Separation:
-
Technique: Reversed-phase chromatography is employed for the separation of the target analytes.[1]
-
Column: A mixed C8/C18 reversed-phase column can provide good chromatography for a series of phosphonic acids[3].
-
Mobile Phase: A gradient elution using a suitable buffer system is used.
3. Mass Spectrometric Detection:
-
Technique: High-resolution tandem mass spectrometry (HRMS/MS) is used for detection.[1]
-
Ionization: Electrospray ionization (ESI) in negative mode is typically used for these acidic compounds.
-
Data Acquisition: The instrument is operated in a mode that allows for the observation of deprotonated molecules and their fragmentation patterns for identification and quantification.[1]
Alternative Method 1: GC-MS with Derivatization
This method is a viable option for laboratories equipped with GC-MS instrumentation and is particularly useful for volatile compounds.
1. Sample Preparation and Derivatization:
-
Spiking: Soil samples are spiked with a known concentration of the target analytes.[5]
-
Derivatization: A methylation reaction is carried out directly in the soil matrix using a reagent like trimethyloxonium (B1219515) tetrafluoroborate (B81430) to convert the polar phosphonic acids into their more volatile methyl esters.[5]
2. GC-MS Analysis:
-
Injection: The derivatized sample is introduced into the GC-MS system.
-
Separation: A gas chromatography column separates the derivatized analytes based on their boiling points and interactions with the stationary phase.
-
Detection: A mass spectrometer is used for the detection and quantification of the methyl ester derivatives.[5]
Alternative Method 2: HILIC-MS/MS with Derivatization
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of highly polar compounds like MPA.
1. Sample Preparation and Derivatization:
-
Extraction: A simple sample pretreatment is performed to extract the analytes from the soil.[2]
-
Derivatization: A pre-column derivatization is conducted using a reagent such as p-bromophenacyl bromide to enhance the chromatographic retention and detection sensitivity of MPA.[2] Alkyl methylphosphonic acids may not react under the same conditions, allowing for their simultaneous analysis without derivatization.[2]
2. HILIC-MS/MS Analysis:
-
Separation: The derivatized MPA and underivatized alkyl methylphosphonic acids are separated using a HILIC column.[2]
-
Detection: Tandem mass spectrometry with electrospray ionization is used for the sensitive detection of the analytes.[2]
Visualizing the Workflow and Comparison
Diagrams can effectively illustrate complex workflows and relationships. The following diagrams were generated using Graphviz (DOT language).
References
- 1. Determination of methylphosphonic acid and alkyl methylphosphonic acid esters in soils by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) | Vokuev | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 2. Hydrophilic interaction liquid chromatography-tandem mass spectrometry methylphosponic and alkyl methylphosphonic acids determination in environmental samples after pre-column derivatization with p-bromophenacyl bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of LC–MS/MS and IC–HRMS Methods for Highly Polar Pesticide Detection in Honeybees: A Multicenter Study for the Determination of Pesticides in Honeybees to Support Pollinators and Environmental Protection [mdpi.com]
- 5. osti.gov [osti.gov]
- 6. alanplewis.com [alanplewis.com]
comparative analysis of methylphosphonic, ethylphosphonic, and isopropyl methylphosphonic acids in groundwater
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of three key phosphonic acid compounds—methylphosphonic acid (MPA), ethylphosphonic acid (EPA), and isopropyl methylphosphonic acid (IMPA)—which are significant indicators of groundwater contamination stemming from the degradation of organophosphorus nerve agents. This document synthesizes experimental data on their physicochemical properties, environmental fate, and analytical methodologies to support research and monitoring efforts.
Introduction
Methylphosphonic acid (MPA), ethylphosphonic acid (EPA), and isopropyl methylphosphonic acid (IMPA) are hydrolysis products of highly toxic chemical warfare agents (CWAs). Specifically, IMPA is a primary breakdown product of Sarin (GB), while EPA is a degradation product of VX nerve agent. MPA is the final, most stable hydrolysis product for Sarin, VX, and other nerve agents like Soman (GD), making it a general indicator of their decomposition. The presence of these alkylphosphonic acids in groundwater is a critical concern due to their persistence and potential health risks. Monitoring their presence is essential for verifying compliance with the Chemical Weapons Convention (CWC) and for environmental remediation.
Comparative Physicochemical Properties
The chemical and physical properties of these acids influence their behavior, transport, and analytical detection in aqueous environments. All three are polar, non-volatile compounds, which dictates the choice of analytical techniques.
| Property | Methylphosphonic Acid (MPA) | Ethylphosphonic Acid (EPA) | Isopropyl Methylphosphonic Acid (IMPA) |
| Molecular Formula | CH₅O₃P | C₂H₇O₃P | C₄H₁₁O₃P |
| Molecular Weight | 96.02 g/mol | 110.05 g/mol | 138.10 g/mol |
| Appearance | White, non-volatile solid | - | - |
| Melting Point | 105-108.5 °C | - | - |
| pKa₁ | 2.12 | ~2.2 | ~2.38 |
| pKa₂ | 7.29 | ~7.8 | - |
| Solubility | Soluble in water and alcohols; poorly soluble in organic solvents | Soluble in water | Soluble in water and polar solvents |
| LogP | - | - | -0.23 |
Environmental Fate and Transport in Groundwater
The persistence and mobility of these phosphonic acids in groundwater are critical factors in assessing long-term contamination risks. Their high polarity and water solubility suggest they can be mobile in groundwater systems.
-
Persistence: All three compounds are environmentally persistent. IMPA and EPA are initial hydrolysis products that degrade further, albeit slowly, to the final and most stable product, MPA. IMPA is noted to be extremely stable, with a hydrolytic half-life estimated at 1,900 years at pH 1 and even longer at higher pH values. MPA is considered the most persistent of the group.
-
Mobility: As polar and water-soluble compounds, MPA, EPA, and IMPA are expected to have low adsorption to soil and sediment, particularly in low organic carbon environments. This makes them highly mobile in groundwater, allowing them to travel significant distances from the original contamination source. The transport of similar phosphonates like glyphosate (B1671968) and its degradate AMPA in agricultural watersheds is highly dependent on factors like rainfall, runoff, and soil characteristics.
-
Degradation Pathway: The primary degradation pathway is the hydrolysis of the parent nerve agents into their respective alkylphosphonic acids (IMPA and EPA), which then slowly hydrolyze further to MPA. This sequential degradation is a key factor in forensic analysis for identifying the original agent used.
Logical Relationship: Nerve Agent Degradation
The following diagram illustrates the hydrolysis pathway from the parent nerve agents Sarin and VX to their corresponding degradation products found in groundwater.
Caption: Degradation pathways of Sarin and VX to their phosphonic acid byproducts.
Analytical Methodologies
The analysis of these highly polar and non-volatile acids in groundwater presents challenges. Common analytical strategies involve derivatization to increase volatility for Gas Chromatography-Mass Spectrometry (GC-MS) or direct analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocol: SPE followed by GC-MS Derivatization
This protocol is a representative method for the determination of MPA, EPA, and IMPA in groundwater, based on common experimental approaches.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
A 50 mL groundwater sample is passed through a solid-phase extraction cartridge containing a quaternary amine bonded silica (B1680970) phase. This step isolates the acidic analytes from the complex water matrix and concentrates them.
-
The cartridge is then washed with a suitable solvent to remove interfering compounds.
-
The target phosphonic acids are eluted from the cartridge with an appropriate solvent mixture.
-
-
Derivatization:
-
Due to their low volatility, the eluted acids must be derivatized before GC-MS analysis.
-
A common method is esterification. For example, the sample can be treated with methanolic trimethylphenylammonium hydroxide (B78521) or silylation reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create more volatile derivatives.
-
The reaction is typically carried out by heating the mixture (e.g., 60-90°C) for a specified time (e.g., 60-90 minutes) to ensure complete derivatization.
-
-
GC-MS Analysis:
-
An aliquot of the derivatized sample is injected into a gas chromatograph.
-
Separation: The volatile derivatives are separated on a capillary column (e.g., DB-5).
-
Detection: A mass spectrometer is used for detection. A flame photometric detector (FPD) in phosphorus-selective mode can also be used for enhanced selectivity. Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the fragmented derivatives.
-
-
Quantification:
-
Quantification is performed using calibration curves generated from standards of known concentrations that have undergone the same extraction and derivatization process.
-
Reported detection limits for such methods can range from approximately 3 to 9 µg/L in groundwater. More sensitive LC-MS/MS methods can achieve detection limits in the low ng/L to pg/mL range.
-
Analytical Workflow Diagram
The diagram below outlines the typical workflow for analyzing phosphonic acids in groundwater samples.
Caption: General experimental workflow for phosphonic acid analysis in groundwater.
Comparative Detection Limits
Analytical sensitivity is crucial for early detection of contamination. Modern methods, particularly LC-MS/MS, offer extremely low detection limits.
| Compound | Analytical Method | Detection Limit (in Water/Extract) | Reference |
| MPA, EPA, IMPA | GC-FPD | 3 - 9 µg/L | |
| MPA | HILIC-MS/MS | 200 pg/mL | |
| EPA | HILIC-MS/MS | 70 pg/mL | |
| IMPA | HILIC-MS/MS | 8 pg/mL | |
| MPA, EPA, IMPA | LC/ESI-MS/MS | 1 - 5 ng/mL |
Conclusion
The comparative analysis of methylphosphonic, ethylphosphonic, and isopropyl methylphosphonic acids is vital for environmental monitoring and forensic investigation related to the use of nerve agents. While IMPA and EPA serve as specific indicators for Sarin and VX respectively, the highly persistent MPA confirms the degradation of a parent organophosphorus agent. Their high mobility in groundwater necessitates the use of highly sensitive analytical techniques like LC-MS/MS for effective monitoring and risk assessment. The distinct degradation pathways and physicochemical properties of these compounds provide a robust framework for identifying sources of contamination and understanding their environmental impact.
Safety Operating Guide
Proper Disposal of Methylphosphinic Acid: A Guide for Laboratory Professionals
The proper disposal of methylphosphinic acid is critical for ensuring laboratory safety and environmental protection. As a corrosive substance that is harmful if swallowed, strict adherence to established protocols is necessary.[1][2][3] This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound waste in a research and development setting.
Immediate Safety and Handling Precautions
Before handling this compound or its waste, it is imperative to be familiar with its hazards. This substance causes severe skin burns and eye damage and is destructive to the tissues of the mucous membranes and upper respiratory tract if inhaled.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber) inspected before use.[1][2]
-
Eye/Face Protection: Use safety glasses and a face shield.[2][4]
-
Protective Clothing: A lab coat or other suitable protective clothing is required to prevent skin contact.[1][4]
Handling and Storage of Waste:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5]
-
Waste containers should be kept tightly closed in a dry, cool, and well-ventilated place designated for corrosive materials.[1][2][4]
-
Store waste away from incompatible materials such as strong oxidizing agents and strong bases.[4]
-
All waste containers must be clearly labeled as "Hazardous Waste: this compound, Corrosive, Acidic, Organic".
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or mixed with general waste .[1][2][4]
-
Waste Collection:
-
Collect all this compound waste, including contaminated materials like gloves and wipes, in a designated, compatible, and properly sealed container.[2][6]
-
Ensure the container is made of a material that does not react with the acid and has a secure screw cap.[6]
-
Do not overfill containers; leave at least one inch of headroom to allow for expansion.[6]
-
-
Waste Storage (Satellite Accumulation Area):
-
Professional Disposal:
-
Contact your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup.[2]
-
Provide the Safety Data Sheet (SDS) for this compound to the disposal company.
-
The standard disposal method for this type of waste is chemical incineration in a facility equipped with an afterburner and scrubber.[2]
-
-
Spill Management:
-
In case of a spill, evacuate non-essential personnel from the area.[1][2]
-
Wearing appropriate PPE, contain the spill.
-
For solid spills, carefully sweep up the material without creating dust and place it in a suitable container for disposal.[1][2][4]
-
Prevent the spilled material from entering drains or waterways.[1][2][4]
-
Quantitative Data and Hazard Information
The following table summarizes key quantitative data and classifications essential for the safe transport and management of this compound waste.
| Parameter | Value | Reference |
| UN Number | 3261 | [2][3] |
| Proper Shipping Name | CORROSIVE SOLID, ACIDIC, ORGANIC, N.O.S. (Methylphosphonic acid) | [2][3] |
| Transport Hazard Class | 8 (Corrosive) | [3] |
| Packaging Group | II | [3] |
| GHS Hazard Statements | H302: Harmful if swallowedH314: Causes severe skin burns and eye damage | [1][2][3] |
| General pH Guideline | Corrosive solutions (pH <5.5) should not be drain disposed. | [7] |
Experimental Protocols
No specific, validated experimental protocols for the in-lab neutralization or deactivation of this compound are recommended for routine disposal. The chemical's corrosive nature requires professional handling. The standard and safest procedure is to offer surplus and non-recyclable solutions to a licensed disposal company.[2] Any attempt at neutralization should only be performed by trained professionals following a thoroughly vetted and approved procedure.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for safe collection and disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methylphosphinic Acid
This guide provides critical safety protocols and logistical procedures for the handling and disposal of Methylphosphinic acid, tailored for research and drug development professionals. Adherence to these guidelines is essential for ensuring personal safety and regulatory compliance.
Hazard Summary
This compound is a corrosive solid that is harmful if swallowed and causes severe skin burns and eye damage.[1][2][3] Inhalation of dust may be extremely destructive to the tissues of the mucous membranes and upper respiratory tract.[3] It is crucial to handle this chemical with the appropriate personal protective equipment in a controlled environment.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is paramount to prevent exposure. The following equipment is mandatory when handling this compound.
-
Eye and Face Protection:
-
Skin Protection:
-
Gloves: Chemical-impermeable gloves are required.[1][5] Always inspect gloves prior to use and use a proper removal technique (without touching the glove's outer surface) to avoid skin contact.[2][6] Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[2][6]
-
Protective Clothing: Wear impervious clothing, such as a chemical-resistant apron or a long-sleeved impermeable gown that closes in the back.[5] Boots and coveralls may also be necessary depending on the scale of work.[5] Contaminated clothing must be removed immediately and washed before reuse.[1][5]
-
-
Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust.[1][2]
-
If exposure limits are exceeded or if irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a P3 (EN 143) particulate filter cartridge.[5]
-
Chemical and Physical Properties
A summary of key data for this compound is provided below for quick reference.
| Property | Value | Citations |
| Hazard Class | Acute toxicity, Oral (Category 4) | [1][2] |
| Skin corrosion (Category 1B) | [1][2] | |
| Serious eye damage (Category 1) | [1] | |
| Signal Word | Danger | [1][2] |
| Hazard Statements | H302: Harmful if swallowed | [1][2][3] |
| H314: Causes severe skin burns and eye damage | [1][2][3] | |
| Molecular Formula | CH₅O₃P | |
| Molecular Weight | 96.02 g/mol | |
| Form | Solid | |
| Melting Point | 105-107 °C | |
| InChI Key | YACKEPLHDIMKIO-UHFFFAOYSA-N |
Operational Plan: Step-by-Step Handling Procedure
This section details the procedural steps for safely handling this compound in a laboratory setting.
Preparation and Pre-Handling
-
Step 1: Engineering Controls: Ensure work is conducted in a properly functioning chemical fume hood.[2]
-
Step 2: Assemble PPE: Don all required PPE as specified above (face shield, safety glasses, chemical-impermeable gloves, and impervious gown).
-
Step 3: Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station before beginning work.[5]
-
Step 4: Material Handling: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated place designated as a corrosives area.[2][5] It is incompatible with strong oxidizing agents and strong bases.[5]
Handling the Chemical
-
Step 1: Avoid Dust Formation: Handle the solid material carefully to avoid creating dust.[1][2] Use appropriate tools (e.g., a spatula) for transfers.
-
Step 2: Prevent Contact: Do not get the substance in eyes, on skin, or on clothing.[5]
-
Step 3: Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][5] Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1][2]
In Case of Accidental Exposure or Spill
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do so.[2][5] Seek immediate medical attention.[2][5]
-
Skin Contact: Take off immediately all contaminated clothing and shoes.[2][5] Wash off with soap and plenty of water.[2][5] Seek immediate medical attention.[5]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1][5] If not breathing, give artificial respiration.[2][5] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance.[1] Seek immediate medical attention.[5]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting.[1][2][5] Never give anything by mouth to an unconscious person.[1][2] Call a physician or poison control center immediately.[1][5]
-
Spill Cleanup: Evacuate personnel to safe areas.[2][3] Use personal protective equipment.[2][3] Sweep up the material and shovel it into a suitable, closed container for disposal without creating dust.[2][3]
Disposal Plan
Disposal of this compound and its contaminated materials must be handled as hazardous waste.
-
Step 1: Waste Collection: Collect surplus and non-recyclable this compound in a suitable, closed, and clearly labeled container.[2][3][7]
-
Step 2: Contaminated Materials: Dispose of contaminated packaging, gloves, and other lab materials as unused product.[3][7]
-
Step 3: Professional Disposal: Do not dispose of the waste in regular trash or pour it down the drain.[2][7] Contact a licensed professional waste disposal service to arrange for pickup and disposal.[3][7] The recommended disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3][7]
Visual Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation through disposal.
Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
